O-(2-Tert-butoxyethyl)hydroxylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSCHZIEVAKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676796 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023742-13-3 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-tert-butoxyethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Synthesis, and Core Applications
Abstract
O-(2-Tert-butoxyethyl)hydroxylamine is a bifunctional molecule of significant interest in modern chemical synthesis and pharmaceutical development. Its unique structure, combining a reactive hydroxylamine moiety with a sterically bulky and solubilizing tert-butoxyethyl group, makes it a versatile reagent. This guide provides an in-depth analysis of its chemical properties, validated synthesis protocols, and critical applications, with a focus on the mechanistic principles behind its utility in bioconjugation and drug discovery.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of chemical biology and medicinal chemistry, reagents that offer both reactivity and tailored physical properties are invaluable. This compound and its hydrochloride salt (CAS 1260836-58-5) have emerged as such a compound.[1] The core of its utility lies in the nucleophilic hydroxylamine group (-ONH₂), which readily reacts with electrophilic carbonyls like aldehydes and ketones to form stable oxime linkages.[1][2] This "click-type" reaction is highly chemoselective, proceeding under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[2][3]
The tert-butoxyethyl group is not merely a passenger; it imparts crucial properties. The bulky tert-butyl group provides steric hindrance that can enhance the stability of the resulting molecule, while the ether linkage improves solubility in a range of organic solvents.[1] This combination of reactivity and tunable properties positions this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and as a powerful tool for creating sophisticated bioconjugates.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The data presented below has been compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 1023742-13-3 | [4][5][6] |
| Molecular Formula | C₆H₁₅NO₂ | [4][5][6] |
| Molecular Weight | 133.19 g/mol | [5][6] |
| Appearance | Colorless liquid / White crystalline solid (HCl salt) | [1][4] |
| Boiling Point | 186.5 °C at 760 mmHg | [4][5][7] |
| Density | 0.925 g/cm³ | [4][5][7] |
| Flash Point | 63.9 °C | [4][5] |
| pKa (Predicted) | 4.28 ± 0.70 | [4] |
| Solubility | Soluble in water (HCl salt) | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of O-substituted hydroxylamines can be approached through several routes. A common and reliable method involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.[8][9] This ensures that the highly reactive hydroxylamine is only revealed in the final step, preventing unwanted side reactions.
The following protocol describes a generalized, two-stage synthesis pathway consistent with established chemical principles for producing O-substituted hydroxylamines.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of N-(2-(tert-Butoxy)ethoxy)phthalimide (Protected Intermediate)
-
Activation of the Alcohol: To a solution of 2-(tert-butoxy)ethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. The causality here is the conversion of the alcohol's hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
Nucleophilic Substitution: Dissolve the crude mesylate and N-hydroxyphthalimide (1.1 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) as the base. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir for 12-16 hours. Again, monitor by TLC for the formation of the product.
-
Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain the N-(2-(tert-Butoxy)ethoxy)phthalimide intermediate.
Stage 2: Deprotection to Yield this compound
-
Hydrazinolysis: Suspend the phthalimide intermediate (1.0 eq) in ethanol. Add hydrazine monohydrate (1.5 eq) to the suspension. Hydrazine acts as a potent nucleophile that cleaves the phthalimide protecting group, forming a stable phthalhydrazide precipitate.
-
Reaction: Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Purification: Cool the reaction mixture and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, pure this compound as a colorless liquid.[4]
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Applications in Bioconjugation
The primary application for researchers in drug development is the reaction of the hydroxylamine moiety with a carbonyl group to form an oxime bond. This is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2][3]
The Oxime Ligation Reaction
The reaction proceeds between the nucleophilic nitrogen of the hydroxylamine and the electrophilic carbon of an aldehyde or ketone.[2] The reaction is typically most efficient at a slightly acidic pH (around 4-6), which facilitates the dehydration of the hemiaminal intermediate to form the stable C=N oxime bond. Aniline derivatives are often used as catalysts to accelerate this reaction.[2]
The stability and chemoselectivity of this linkage make it ideal for:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins or peptides to improve their pharmacokinetic profiles.
-
Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterials.[3]
-
Protein Labeling: Introducing fluorescent probes or other tags for imaging and tracking.[3]
Reaction Pathway Diagram
Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory.
-
Hazards: this compound is a flammable liquid and vapor.[6] It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[5] Take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Conclusion
This compound is a highly versatile and enabling reagent for researchers in the chemical and life sciences. Its predictable reactivity via oxime ligation, coupled with beneficial physical properties imparted by its unique structure, provides a reliable tool for constructing complex molecular architectures. By understanding its core properties, synthesis, and reaction mechanisms, scientists can confidently deploy this compound to advance research in drug discovery, diagnostics, and materials science.
References
- 1. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
O-(2-Tert-butoxyethyl)hydroxylamine CAS number 1023742-13-3
An In-Depth Technical Guide to O-(2-Tert-butoxyethyl)hydroxylamine (CAS 1023742-13-3): A Key Reagent in Modern Drug Discovery
Abstract
This compound is a bifunctional chemical reagent of increasing importance in the fields of medicinal chemistry and drug development. Characterized by a reactive hydroxylamine moiety and a sterically influential tert-butoxyethyl group, this compound serves as a critical building block in complex molecular architectures. Its primary utility lies in its application as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it facilitates the covalent linkage of targeting ligands while imparting favorable physicochemical properties. This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, designed for researchers, chemists, and drug development professionals seeking to leverage its unique chemical attributes.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of advanced chemical synthesis, particularly for therapeutic agents, molecules that offer both reactivity and structural control are invaluable. This compound (CAS 1023742-13-3) has emerged as such a compound, finding a niche in applications that demand precise molecular assembly.
The Hydroxylamine Moiety in Bioconjugation
The hydroxylamine functional group (-ONH₂) is a cornerstone of modern bioconjugation chemistry.[1] Its reaction with aldehydes and ketones to form stable oxime linkages (C=N-O) is highly efficient and chemoselective, proceeding under mild conditions.[2] This makes it an ideal tool for covalently linking molecular fragments, from small molecules to large biologics, with high specificity and yielding a bond that is exceptionally stable across a broad pH range.[2]
Structural Rationale of this compound
The utility of this specific hydroxylamine derivative stems from its dual-function structure:
-
The Alkoxyamine "Head": The H₂N-O- group provides the reactive handle for forming stable oxime bonds, a critical function for building linkers.[2]
-
The Tert-butoxyethyl "Tail": The -(CH₂)₂-O-C(CH₃)₃ fragment is not merely a spacer. The bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and conformational preferences of the final molecule.[3] Furthermore, the ether linkage contributes to the molecule's overall polarity and solubility profile, which are critical parameters in drug design.[4][5]
This combination of a reliable conjugation handle with a property-modulating tail makes it a strategic choice for constructing the linkers used in advanced therapeutic modalities like PROTACs.
Physicochemical and Analytical Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.
Key Physicochemical Properties
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1023742-13-3 | [6][7] |
| Molecular Formula | C₆H₁₅NO₂ | [4][7] |
| Molecular Weight | 133.19 g/mol | [7] |
| IUPAC Name | O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | [7] |
| Appearance | Colorless Liquid | [4][5] |
| Boiling Point | 186.5 °C at 760 mmHg | [4][8] |
| Density | 0.925 g/cm³ | [4][8] |
| Flash Point | 63.9 °C | [4] |
Analytical Characterization
Validation of purity and structural integrity is critical. The primary analytical methods for this compound are:
-
NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation. Key expected signals in ¹H NMR include a singlet around 1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the two ethylenic (-CH₂-) groups.[3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Essential for assessing purity and confirming the molecular weight. A reverse-phase C18 column with electrospray ionization (ESI) is typically effective for detecting the parent ion and any potential impurities.[3]
Synthesis and Purification Protocol
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common laboratory-scale approach involves the O-alkylation of a protected hydroxylamine.
Synthetic Workflow Overview
The synthesis can be logically broken down into two main stages: the coupling of the side chain to a protected hydroxylamine core, followed by deprotection to yield the final product. The use of a doubly-protected hydroxylamine, such as N,O-bis(tert-butoxycarbonyl)hydroxylamine, ensures that alkylation occurs selectively at the oxygen atom.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: O-Alkylation
This protocol describes the first key stage of the synthesis.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation of the base without interfering with the nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, ~1.25 equiv). Stir the suspension vigorously.
-
Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the hydroxylamine, generating the nucleophile required for the subsequent alkylation step.
-
-
Alkylation: Add 2-tert-butoxyethyl iodide (1.0 equiv) dropwise to the suspension.
-
Causality: The iodide is an excellent leaving group, facilitating the nucleophilic substitution reaction. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to approximately 30°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude intermediate is typically purified by column chromatography.
-
Self-Validation: The success of this stage is confirmed by LC-MS analysis of the purified intermediate, which should show a mass corresponding to the BOC-protected product.
-
Core Application: A Versatile Linker in PROTAC Design
The primary application driving interest in this compound is its role as a building block for PROTAC linkers.
Primer on PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[9] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[10] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[9][]
Role in PROTAC Assembly
This compound is used to introduce a reactive handle for conjugating one of the PROTAC's ligands. The typical workflow involves reacting the hydroxylamine with an aldehyde or ketone functionality present on a POI ligand or an E3 ligase ligand to form a stable oxime bond.
Caption: Logical flow for incorporating the hydroxylamine linker into a PROTAC.
Key Chemical Reactivity
The synthetic utility of this reagent is dominated by the reactivity of the hydroxylamine group.
Mechanism of Oxime Formation
The reaction with a carbonyl compound (aldehyde or ketone) is a two-step process:
-
Nucleophilic Addition: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: This intermediate then eliminates a molecule of water to form the final, stable C=N double bond of the oxime. This step is often catalyzed by mild acid.
Caption: Simplified mechanism of oxime formation from a carbonyl and a hydroxylamine.
This reaction's reliability and the stability of the resulting bond make it a preferred method for bioconjugation over other linkages like hydrazones, which can be more susceptible to hydrolysis.[2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the reagent's integrity.
Hazard Profile
This compound is classified with several hazards.[7]
| Hazard Class | GHS Statement | Precaution |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames.[5][6] |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[6][7] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[5][6] |
| Eye Damage | H318/H319: Causes serious eye damage/irritation | Wear eye/face protection.[5][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[5][7] |
Recommended Handling and Storage
-
Handling: Always handle this chemical within a certified chemical fume hood. Use non-sparking tools and take measures to prevent static discharge.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term stability, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C.[5][12]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its unique structure, combining a robust conjugation handle with a functionality-tuning side chain, makes it exceptionally well-suited for the rational design of complex therapeutics like PROTACs. For researchers in drug discovery, a deep understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of targeted medicines.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 5. O-[2-(tert-Butoxy)ethyl]hydroxylamine | 1023742-13-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 12. 1023742-13-3|O-[2-(tert-Butoxy)ethyl]hydroxylamine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Applications, and Protocols
<_>
Introduction: A Versatile Tool for Modern Bioconjugation
In the landscape of drug development and molecular biology, the ability to selectively and stably link molecules is paramount. Bioconjugation, the chemical strategy of joining two molecules where at least one is biological in origin, has enabled revolutionary advances in therapeutics, diagnostics, and fundamental research.[1] At the heart of these strategies are highly selective, bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
One of the most reliable and widely adopted bioorthogonal reactions is the oxime ligation , which forms a stable C=N-O bond by reacting a ketone or aldehyde with a hydroxylamine or alkoxyamine.[2][3] O-(2-Tert-butoxyethyl)hydroxylamine has emerged as a key reagent in this field. Its unique structure, featuring a reactive alkoxyamine group and a solubilizing tert-butoxyethyl moiety, makes it an invaluable tool for researchers seeking to modify proteins, peptides, and other biomolecules with precision and efficiency.[4]
This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, its mechanistic role in oxime ligation, a validated experimental protocol for its use, and essential safety considerations for laboratory professionals.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its successful application. This compound is a colorless liquid at room temperature, characterized by the properties summarized below.[5] The molecular weight, a critical parameter for all stoichiometric calculations in experimental design, is approximately 133.19 g/mol .[6][7][8]
| Property | Value | Source(s) |
| Molecular Weight | 133.19 g/mol | [6][7][8] |
| Molecular Formula | C₆H₁₅NO₂ | [5][7][9][10] |
| CAS Number | 1023742-13-3 | [5][6][7] |
| Density | 0.925 g/cm³ | [5][9][10] |
| Boiling Point | 186.5 °C at 760 mmHg | [5][10][11] |
| Flash Point | 63.9 °C | [5][9] |
| IUPAC Name | O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | [8] |
| Synonyms | (2-(tert-Butoxy)ethoxy)amine, EOS-60396 | [5][6][12] |
The Mechanism of Action: Aniline-Catalyzed Oxime Ligation
The utility of this compound is defined by its participation in the oxime ligation reaction. This reaction proceeds via the nucleophilic attack of the alkoxyamine's nitrogen atom on the electrophilic carbon of an aldehyde or ketone.
While the reaction can proceed uncatalyzed, its rate at neutral pH—a common requirement for biological applications—is often slow.[2] The groundbreaking discovery by Dawson and others showed that aniline and its derivatives act as potent nucleophilic catalysts, dramatically accelerating the reaction.[2][13]
The catalysis mechanism involves two key steps:
-
Schiff Base Formation: The aniline catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards nucleophilic attack than the original carbonyl group.[13]
-
Transimination: this compound then attacks the iminium ion, displacing the aniline catalyst and forming the final, highly stable oxime bond.[13][14]
This catalytic cycle allows the reaction to proceed efficiently under mild, physiological conditions (pH ~7), making it a truly bioorthogonal tool.[2]
Caption: Aniline-catalyzed mechanism for oxime ligation.
Application in Bioconjugation: A Step-by-Step Protocol
The primary application for researchers in drug development is the site-specific modification of biomolecules, such as antibodies, to create Antibody-Drug Conjugates (ADCs) or fluorescently labeled probes. This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde group.
Experimental Workflow Overview
Caption: General workflow for protein conjugation via oxime ligation.
Detailed Protocol: Protein-Alkoxyamine Conjugation
This protocol is a representative example. Optimization of concentrations, pH, and incubation time may be required for specific proteins and applications.
Materials:
-
Aldehyde-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
This compound (MW: 133.19 g/mol ).
-
Aniline (catalyst).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
-
Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE setup).
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Expert Insight: It is crucial to prepare fresh stock solutions in anhydrous DMSO to prevent hydrolysis and maintain reagent activity.
-
Alkoxyamine Stock (100 mM): Dissolve 13.32 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Aniline Catalyst Stock (1 M): Carefully add 91 µL of aniline to 909 µL of anhydrous DMSO.
-
-
Reaction Setup:
-
Causality: The final concentrations are chosen to drive the reaction forward efficiently without causing protein precipitation or denaturation. A typical starting point is a 20-50 fold molar excess of the alkoxyamine over the protein.
-
In a microcentrifuge tube, add the aldehyde-modified protein to a final concentration of 5 mg/mL in PBS, pH 7.4.
-
Add the Aniline Stock solution to the protein solution to achieve a final concentration of 20-50 mM. Mix gently by pipetting.
-
Initiate the reaction by adding the Alkoxyamine Stock solution to a final concentration of 2-5 mM (adjust based on desired molar excess).
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Reaction progress can be monitored by taking aliquots and analyzing via LC-MS if required.
-
-
Purification (Self-Validation Step):
-
Trustworthiness: Purification is a critical step to validate the protocol by removing unreacted small molecules (alkoxyamine, aniline) and any potential protein aggregates.
-
Load the reaction mixture onto a pre-equilibrated SEC column (e.g., Superdex 200 or equivalent) using PBS, pH 7.4 as the mobile phase.
-
Collect fractions corresponding to the high molecular weight protein conjugate, monitoring absorbance at 280 nm.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling by Mass Spectrometry (e.g., ESI-MS). The resulting mass should show an increase corresponding to the mass of the attached O-(2-Tert-butoxyethyl) group for each successful ligation.
-
Assess purity and potential aggregation using SDS-PAGE and analytical SEC.
-
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.
-
Primary Hazards: The compound is classified as a flammable liquid and may be harmful if swallowed.[8] It can cause skin, eye, and respiratory irritation.[5][8][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[6][15]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][15][16] Keep away from heat, sparks, and open flames.[6][16] Use non-sparking tools and take precautionary measures against static discharge.[6][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[6]
Conclusion
This compound is more than just a chemical with a defined molecular weight; it is an enabling tool for advanced biological research and therapeutic development. Its reliable performance in the aniline-catalyzed oxime ligation provides a robust method for creating stable, site-specific bioconjugates. By understanding its fundamental properties, the mechanism of the reaction it facilitates, and the practical steps for its implementation, researchers can confidently leverage this reagent to construct the complex molecular architectures required to push the boundaries of science and medicine.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 5. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 11. This compound | CAS#:1023742-13-3 | Chemsrc [chemsrc.com]
- 12. This compound - CAS:1023742-13-3 - Sunway Pharm Ltd [3wpharm.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. fishersci.com [fishersci.com]
O-(2-Tert-butoxyethyl)hydroxylamine hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of O-(2-Tert-butoxyethyl)hydroxylamine Hydrochloride
Executive Summary
This compound hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique structure, featuring a stable tert-butoxyethyl group, offers a protected form of hydroxylamine that is instrumental in the synthesis of oximes and nitrones, which are key intermediates in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers and drug development professionals. We will delve into the strategic selection of the synthesis pathway, provide a detailed, step-by-step experimental procedure, and emphasize the critical safety and handling considerations necessary for a successful and safe outcome. The presented methodology is designed to be self-validating, ensuring high purity and yield of the target molecule.
Introduction: The Versatility of a Protected Hydroxylamine
In the landscape of chemical synthesis, particularly for pharmaceutical and biological applications, the hydroxylamine functional group is a versatile tool for forming stable linkages with carbonyl compounds (aldehydes and ketones) to create oximes. O-substituted hydroxylamines, such as this compound, are of particular importance. The tert-butoxyethyl group serves as a robust, sterically hindering moiety that enhances the compound's stability and solubility in organic solvents, while also acting as a protected form of hydroxylamine that allows for selective reactions in complex, multi-step syntheses.[1]
The resulting hydrochloride salt is typically a white crystalline solid, soluble in water, making it convenient for various reaction conditions.[2] Its applications are extensive, ranging from its use as a linker in antibody-drug conjugates (ADCs) to its role in the decarboxylation of amino acids and the study of protein modifications.[2] This guide focuses on a reliable and scalable synthesis route that employs a protected hydroxylamine precursor, ensuring high selectivity and product purity.
Strategic Synthesis Analysis: A Two-Step Approach
Several pathways can be envisioned for the synthesis of this compound hydrochloride. A common approach involves the alkylation of a suitably protected hydroxylamine followed by deprotection. This strategy is often superior to the direct alkylation of hydroxylamine, which can suffer from poor selectivity (N- vs. O-alkylation) and over-alkylation.
We will focus on a robust two-step method starting from N,O-bis(tert-butoxycarbonyl)hydroxylamine (N,O-bis-BOC-hydroxylamine). This strategy offers two key advantages:
-
Enhanced Nucleophilicity: The BOC protecting groups modulate the electronic properties of the hydroxylamine, favoring clean O-alkylation.
-
Simplified Purification: The BOC-protected intermediate is a stable, neutral molecule that is readily purified by standard chromatographic techniques before the final deprotection step.
-
Direct Salt Formation: The final deprotection step using anhydrous hydrochloric acid directly yields the desired hydrochloride salt, often as a precipitate that can be isolated through simple filtration.[3]
The overall workflow is illustrated below.
Caption: Two-step synthesis workflow for this compound HCl.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the chemical properties and associated hazards is paramount for the safe execution of this synthesis.
Table of Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound HCl | C₆H₁₆ClNO₂ | 169.65 | White crystalline solid[2] | 1260836-58-5 |
| This compound (Free Base) | C₆H₁₅NO₂ | 133.19 | Colorless liquid[4] | 1023742-13-3 |
Hazard Analysis and Risk Mitigation
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-tert-butoxyethyl iodide: This is a reactive alkylating agent. Avoid inhalation and skin contact.
-
Potassium Carbonate (K₂CO₃): While a mild base, it can cause irritation. Avoid generating dust.
-
Anhydrous Hydrochloric Acid (HCl): This is a highly corrosive and toxic gas. It is typically handled as a solution in an organic solvent like ethyl acetate or dioxane. The solution is extremely corrosive and will release HCl gas. Work in a well-ventilated fume hood and ensure no exposure to moisture.
-
Solvents (Ethyl Acetate, etc.): These are flammable organic solvents. Ensure there are no sources of ignition in the vicinity of the experiment.[5] Use spark-proof equipment and ensure containers are properly grounded to prevent static discharge.[5][6]
Detailed Synthesis Protocol
This protocol is adapted from established principles of O-alkylation of protected hydroxylamines.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity |
| N,O-bis-BOC-hydroxylamine | 103959-96-6 | 233.26 | - | 1.0 equiv |
| 2-tert-butoxyethyl iodide | 119338-51-1 | 228.08 | - | 1.0 - 1.2 equiv |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 1.5 - 2.0 equiv |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | - | Sufficient for ~0.2 M |
| Anhydrous HCl in Ethyl Acetate | 7647-01-0 | 36.46 | 2.0 - 4.0 M | 5.0 - 6.0 equiv |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For workup & purification |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | - | For workup |
| Brine | N/A | N/A | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
Step-by-Step Procedure
Step 1: O-Alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add N,O-bis-BOC-hydroxylamine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous acetonitrile to the flask to create a suspension (concentration approx. 0.2 M).
-
Begin vigorous stirring. Add 2-tert-butoxyethyl iodide (1.1 equiv) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 30-40°C and allow it to stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydroxylamine derivative is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude O-alkylated BOC-protected intermediate, which is typically an oil.[3]
-
Causality Check: The use of K₂CO₃ as a base is critical; it is strong enough to facilitate the reaction but mild enough to prevent the hydrolysis of the ester-like BOC protecting groups. Anhydrous conditions prevent unwanted side reactions.
Step 2: Acidic Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude intermediate from the previous step in a minimal amount of ethyl acetate.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of anhydrous HCl in ethyl acetate (5-6 equivalents) dropwise with stirring.[3] The addition is exothermic and will result in gas (CO₂ and isobutylene) evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours. A white precipitate of the hydrochloride salt should form.
-
Isolate the product by vacuum filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the pure this compound hydrochloride.
-
Self-Validation: The formation of a crystalline solid from the reaction mixture is a strong indicator of successful salt formation. The purity of the product can be confirmed via melting point analysis and spectroscopic methods.
Purification and Characterization
The final product, if not sufficiently pure after filtration, can be recrystallized from a suitable solvent system such as isopropanol/diethyl ether.
Standard Characterization:
-
¹H NMR: To confirm the presence and integration of protons corresponding to the tert-butyl, ethyl, and amine groups.
-
¹³C NMR: To verify the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (m/z = 134.12).
-
Melting Point: To assess purity.
Conclusion
The two-step synthesis protocol detailed herein provides a reliable and efficient method for producing high-purity this compound hydrochloride. By leveraging a BOC-protected hydroxylamine intermediate, this strategy ensures selective O-alkylation and simplifies product isolation. The causality behind each step, from the choice of base to the deprotection conditions, has been explained to provide a deeper understanding for the practicing scientist. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this valuable laboratory procedure.
References
- 1. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]
- 2. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
synthesis of O-substituted hydroxylamines from alcohols
An In-Depth Technical Guide to the Synthesis of O-Substituted Hydroxylamines from Alcohols
Abstract
O-substituted hydroxylamines are pivotal structural motifs in contemporary drug discovery and chemical biology, serving as versatile bioisosteres, key pharmacophores, and indispensable tools for bioconjugation via oxime ligation. The direct synthesis of these compounds from readily available alcohols presents a significant chemical challenge due to the inherently poor leaving group nature of the hydroxyl moiety. This technical guide provides a comprehensive overview of the core synthetic strategies developed to overcome this obstacle. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of the principal methodologies: the activation-substitution pathway via sulfonate esters, the stereoinvertive Mitsunobu reaction, and electrophilic amination of alkoxides. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of these essential transformations.
Introduction: The Strategic Importance of O-Substituted Hydroxylamines
The alkoxyamine (R-O-NH2) functionality is a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties allow it to act as a stable mimic for more labile ester or amide bonds, often improving the pharmacokinetic profile of a drug candidate. Furthermore, the terminal aminooxy group (-ONH2) provides a powerful handle for selective chemical ligation. Its reaction with aldehydes or ketones forms a stable oxime bond, a bioorthogonal reaction widely exploited in the creation of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1]
The primary challenge in synthesizing these molecules from alcohols lies in the chemical inertness of the hydroxyl group (-OH), which is a notoriously poor leaving group. Direct nucleophilic substitution on an alcohol is generally not feasible. Therefore, successful synthetic strategies rely on a crucial prerequisite: the in-situ activation of the hydroxyl group or the use of specialized reagents that facilitate its displacement. This guide will explore the most robust and widely adopted methods to achieve this transformation.
Core Synthetic Methodologies
Method 1: Activation via Sulfonate Esters and Nucleophilic Substitution
This is a classic, highly reliable, and broadly applicable two-step approach that proceeds with retention of configuration at the alcoholic carbon. The strategy is straightforward: first, convert the poor -OH leaving group into an excellent sulfonate ester leaving group, and second, displace it with an N-protected hydroxylamine derivative.
Causality Behind the Approach: Sulfonate esters (mesylates, tosylates, triflates) are exceptional leaving groups because the resulting sulfonate anion is highly stabilized through resonance, delocalizing the negative charge over three oxygen atoms.[2] This activation step is what makes the subsequent SN2 displacement by a relatively weak nucleophile thermodynamically favorable. The use of an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate or N-hydroxyphthalimide, is critical to prevent undesired N-alkylation and ensure exclusive O-alkylation.[3][4]
Workflow Diagram: Activation-Substitution Pathway
References
An In-Depth Technical Guide to the Mechanism and Application of O-(2-Tert-butoxyethyl)hydroxylamine
Introduction: A Versatile Tool for Modern Chemical Biology and Drug Development
O-(2-Tert-butoxyethyl)hydroxylamine is a specialized hydroxylamine derivative that has emerged as a valuable reagent in the fields of organic synthesis, chemical biology, and pharmaceutical sciences.[1][2][3][4] Its unique molecular architecture, featuring a reactive hydroxylamine moiety shielded by a sterically bulky tert-butoxyethyl group, offers a combination of stability and controlled reactivity.[1] This guide provides an in-depth exploration of the mechanism of action of this compound, its practical applications in bioconjugation, and its role as a key intermediate in the synthesis of complex molecules.[2][4]
The primary utility of this compound lies in its ability to react with aldehydes and ketones to form stable oxime ethers.[1][3] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting covalent bond under physiological conditions.[5] The tert-butoxyethyl group serves as a protecting group, which can be advantageous in multi-step syntheses.[1] This guide will delve into the nuances of this mechanism, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their work.
Core Mechanism of Action: The Oxime Ligation
The fundamental mechanism of action of this compound revolves around the nucleophilic attack of its hydroxylamine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This reaction proceeds through a tetrahedral intermediate, which then dehydrates to form a stable C=N double bond, resulting in an oxime ether.[5]
The reaction is typically most efficient under slightly acidic conditions (pH 4-5), as protonation of the carbonyl oxygen increases its electrophilicity.[5] However, for applications involving sensitive biomolecules that may not tolerate acidic environments, the reaction can be effectively catalyzed at neutral pH by nucleophilic catalysts such as aniline and its derivatives, like m-phenylenediamine and p-phenylenediamine.[6] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydroxylamine.
Below is a diagram illustrating the catalyzed mechanism of oxime ligation.
Experimental Protocol: Bioconjugation of an Aldehyde-Tagged Protein
This protocol provides a general framework for the bioconjugation of a payload containing this compound to a protein that has been engineered to contain a reactive aldehyde group (an "aldehyde tag").[7][8][9]
Materials:
-
Aldehyde-tagged protein of interest
-
This compound hydrochloride
-
Aniline or p-phenylenediamine (catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution (e.g., acetone)
-
Purification system (e.g., size-exclusion chromatography or affinity chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Procedure:
-
Protein Preparation: Prepare a solution of the aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in the reaction buffer.
-
Prepare a stock solution of the aniline catalyst in an appropriate solvent (e.g., DMSO or the reaction buffer).
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10-50 molar excess relative to the protein.
-
Add the catalyst stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of acetone to react with any excess hydroxylamine.
-
Purification: Remove excess reagents and catalyst by subjecting the reaction mixture to size-exclusion chromatography or another appropriate purification method based on the properties of the protein.
-
Characterization:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE, which should show a shift in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12]
-
Further characterization can be performed using HPLC to assess the purity and homogeneity of the conjugate.[13]
-
Stability of the Oxime Ether Linkage
A key advantage of the oxime linkage in bioconjugation is its significant hydrolytic stability compared to other linkages like hydrazones.[2][14][15][16] The stability of the oxime ether bond is, however, pH-dependent.
| Condition | Stability | Notes |
| Neutral pH (7.0-7.4) | High | Generally stable under physiological conditions, making it ideal for in vivo applications.[1][5] |
| Acidic pH (4.0-6.0) | Moderate | The rate of hydrolysis increases as the pH decreases.[1][14] |
| Strongly Acidic pH (<4.0) | Low | Significant hydrolysis can occur.[1][14] |
| Basic pH (>8.0) | High | Generally stable. |
This table provides a qualitative summary. Actual hydrolysis rates will depend on the specific molecular context, temperature, and buffer components.
Cleavage of the Tert-butoxyethyl Protecting Group
In certain applications, it may be desirable to cleave the tert-butoxyethyl group after the oxime ligation has been performed. Tert-butyl ethers are known to be cleaved under acidic conditions.[10][17][18][19][20] The mechanism typically involves protonation of the ether oxygen followed by either an SN1 or SN2 pathway, depending on the substrate. For the tertiary tert-butyl group, an SN1 mechanism is favored, proceeding through a stable tert-butyl carbocation.
However, the strongly acidic conditions typically required for tert-butyl ether cleavage (e.g., trifluoroacetic acid, strong mineral acids) are often incompatible with the stability of biomolecules like proteins.[17][21][22] Therefore, selective cleavage of the tert-butoxyethyl group from the oxime conjugate without denaturing the protein presents a significant challenge. Milder acidic conditions or alternative enzymatic approaches would need to be explored and optimized for specific applications.
Applications in Drug Development
The application of this hydroxylamine derivative extends to the development of antibody-drug conjugates (ADCs). In this context, it can be incorporated into a linker-payload system, which is then conjugated to an antibody. The resulting ADC can selectively deliver a potent cytotoxic agent to cancer cells.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry and drug development. Its core mechanism of action, the formation of stable oxime ethers, provides a reliable method for bioconjugation and the synthesis of complex molecules. Understanding the nuances of the reaction mechanism, including the role of catalysts and pH, is crucial for its effective implementation. While the stability of the resulting oxime bond is a significant advantage, the conditions required for the cleavage of the tert-butoxyethyl protecting group need to be carefully considered, especially in the context of sensitive biomolecules. With its proven utility as a synthetic intermediate and its potential in the burgeoning field of bioconjugates, this compound will undoubtedly continue to be a valuable reagent in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 9. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Proteoforms and Their Complexes for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 16. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Selective cleavage of benzyl ethers using the boron trifluoride-ether and sodium iodide reagent system | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
Solubility Profile of O-(2-Tert-butoxyethyl)hydroxylamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Tert-butoxyethyl)hydroxylamine (CAS No. 1023742-13-3) is a bifunctional molecule of increasing interest in medicinal chemistry and organic synthesis, particularly in the construction of novel molecular architectures for drug discovery.[1][2] Its utility is fundamentally linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its unique molecular structure. We will explore the theoretical principles governing its solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to validate and expand upon this data in their own laboratories.
Introduction: The Molecular Architecture of this compound
This compound, with the molecular formula C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol , possesses a distinct amphiphilic character.[3][4][5] This character is the primary determinant of its solubility behavior. The molecule can be deconstructed into two key regions:
-
A Polar Head Group: The hydroxylamine (-ONH₂) moiety is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms).[6][7] This region promotes interaction with polar solvents.
-
A Nonpolar Tail: The 2-tert-butoxyethyl group, –CH₂CH₂O-C(CH₃)₃, introduces significant nonpolar character. The bulky tert-butyl group and the ether linkage contribute to van der Waals interactions, favoring solubility in less polar or nonpolar organic solvents.[8]
Understanding this structural duality is critical for any scientist seeking to employ this reagent effectively. The balance between the hydrophilic hydroxylamine and the lipophilic alkyloxy tail dictates which solvents will successfully solvate the molecule.
Diagram 1: Structural Analysis of this compound
Caption: Molecular structure highlighting the distinct polar and nonpolar domains.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[9]
-
Polar Solvents: Polar protic solvents, such as water, methanol, and ethanol, are expected to be effective at solvating this compound. Their ability to engage in hydrogen bonding will create strong intermolecular forces with the molecule's hydroxylamine group.[6][7]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) lack O-H or N-H bonds but possess significant dipole moments. They can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the hydroxylamine group, suggesting good solubility.
-
Nonpolar Solvents: Nonpolar solvents such as hexane and toluene primarily interact through weaker London dispersion forces. The nonpolar tail of the molecule will promote some degree of solubility, but the highly polar hydroxylamine head will resist dissolution, likely resulting in limited solubility.[8]
Based on this framework, we can predict a qualitative solubility profile.
Predicted Solubility Profile of this compound
While comprehensive experimental data is not widely published, a scientifically-grounded prediction of solubility is invaluable for initial experimental design. The following table summarizes the expected solubility based on solvent properties and the molecular structure of the target compound.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | High | Strong hydrogen bonding with the hydroxylamine group.[6] |
| Methanol | Polar Protic | Very High | Excellent hydrogen bond donor/acceptor properties matching the solute. |
| Ethanol | Polar Protic | Very High | Similar to methanol, provides strong hydrogen bonding interactions. |
| Isopropanol | Polar Protic | High | Effective hydrogen bonding, though slightly reduced by increased alkyl size. |
| Acetonitrile (ACN) | Polar Aprotic | High | Strong dipole moment and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar solvent, excellent hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor with a high dielectric constant. |
| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Moderate | Ether structure provides some compatibility; moderate polarity is a limiting factor. |
| Dichloromethane (DCM) | Halogenated | Moderate to High | Can interact with the polar group, and the alkyl chain aids solubility. |
| Chloroform | Halogenated | Moderate to High | Similar to DCM, with potential for weak hydrogen bonding. |
| Ethyl Acetate | Ester | Moderate | Moderate polarity allows for interaction with both ends of the molecule. |
| Toluene | Aromatic Hydrocarbon | Low | Nonpolar nature is a poor match for the polar hydroxylamine group. |
| Hexane | Aliphatic Hydrocarbon | Very Low / Insoluble | Highly nonpolar; unable to effectively solvate the polar head group.[8] |
Experimental Protocol for Solubility Determination
Trustworthy data is generated through rigorous and reproducible methodology. The following protocol provides a self-validating system for determining the solubility of this compound in your laboratory.
Materials and Equipment
-
This compound (CAS: 1023742-13-3)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance (±0.1 mg)
-
1.5 mL glass vials with screw caps
-
Vortex mixer
-
Pipettors and appropriate tips
-
Safety glasses, lab coat, and appropriate chemical-resistant gloves
Step-by-Step Methodology
This protocol is designed to determine an approximate solubility range (e.g., <1 mg/mL, 1-10 mg/mL, >10 mg/mL).
-
Preparation: Label a separate vial for each solvent to be tested.
-
Analyte Addition: Accurately weigh approximately 5.0 mg of this compound and add it to each labeled vial. Record the exact mass for each vial.
-
Initial Solvent Addition: Add 0.5 mL of the corresponding solvent to each vial. This creates an initial target concentration of ~10 mg/mL.
-
Mixing: Cap the vials tightly and vortex each sample vigorously for 60 seconds.[9] The rationale here is to provide sufficient mechanical energy to overcome the activation energy of dissolution.
-
Visual Inspection: After vortexing, allow the vials to stand for 2 minutes. Visually inspect each sample against a well-lit background.
-
Completely Soluble: If the solution is clear with no visible solid particles, the compound is soluble at ≥10 mg/mL.
-
Partially Soluble or Insoluble: If solid material remains, the compound is either partially soluble or insoluble at this concentration. Proceed to the next step.
-
-
Serial Dilution for Insoluble/Partially Soluble Samples:
-
For vials containing undissolved solid, add an additional 0.5 mL of solvent (total volume is now 1.0 mL, target concentration ~5 mg/mL). Vortex for 60 seconds and re-inspect.
-
If the solid dissolves, the solubility is in the range of 5-10 mg/mL.
-
If solid still remains, add an additional 4.0 mL of solvent (total volume is now 5.0 mL, target concentration ~1 mg/mL). Vortex for 60 seconds and re-inspect.
-
If the solid dissolves, the solubility is in the range of 1-5 mg/mL.
-
If solid still remains, the solubility is <1 mg/mL.
-
-
Data Recording: Record the results for each solvent in a clear, tabular format.
Diagram 2: Experimental Workflow for Solubility Assessment
Caption: Step-by-step decision tree for qualitative solubility testing.
Conclusion for the Modern Researcher
This compound presents a versatile solubility profile stemming from its amphiphilic nature. It exhibits high solubility in polar protic and aprotic solvents, making it highly compatible with a wide range of reaction conditions common in pharmaceutical and agrochemical synthesis.[1] Its moderate solubility in less polar solvents like dichloromethane and ethyl acetate allows for flexibility in extraction and chromatographic purification processes. As expected, solubility is limited in nonpolar hydrocarbon solvents. The provided protocol offers a robust framework for researchers to confirm these predictions and generate precise, application-specific solubility data, thereby accelerating discovery and development timelines.
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ws [chem.ws]
A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of O-(2-Tert-butoxyethyl)hydroxylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
O-(2-Tert-butoxyethyl)hydroxylamine is a specialized member of the hydroxylamine family, distinguished by a structure that marries the reactivity of a hydroxylamine moiety with the steric and stabilizing influence of a tert-butoxyethyl group.[1][2] This compound, often supplied as a more stable hydrochloride salt, serves as a crucial reagent in modern organic synthesis.[1][2] Its applications are diverse, ranging from the formation of oximes in medicinal chemistry to its use as an intermediate in the development of pharmaceuticals and agrochemicals.[2][3] Given its role as a key building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products.
This guide provides an in-depth technical overview of the multi-faceted analytical approach required for the comprehensive structural analysis and confirmation of this compound. We will delve into the core spectroscopic techniques, presenting not just the "what" but the "why" behind the experimental choices, ensuring a robust and self-validating analytical workflow.
Core Molecular Profile
A foundational understanding begins with the compound's fundamental chemical and physical properties. These data points are critical for selecting appropriate analytical solvents, understanding potential stability issues, and interpreting spectral data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO₂ | [3][4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Boiling Point | 186.5 °C at 760 mmHg | [3] |
| Density | 0.925 g/cm³ | |
| Flash Point | 63.9 °C | [3] |
| CAS Number | 1023742-13-3 | [3][4] |
A Glimpse into Synthesis: Context for Analysis
Understanding the synthetic origin of a compound can provide crucial insights into potential impurities or side products that may need to be identified during analysis. The synthesis of this compound typically proceeds through a two-stage process.[1] First, an ether linkage is formed, followed by the introduction of the hydroxylamine functional group.
References
- 1. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 2. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 3. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 4. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-(2-Tert-butoxyethyl)hydroxylamine in Bioconjugation
Introduction: The Quest for Stability in Bioconjugation
In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link molecules together is paramount. This process, known as bioconjugation, enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The success of these powerful tools hinges on the integrity of the chemical linkage that tethers the components. An ideal ligation chemistry should be highly selective, proceed under mild, aqueous conditions, and, most critically, form a stable covalent bond that can withstand the physiological environment.
Among the arsenal of bioorthogonal reactions, the formation of an oxime bond through the reaction of an alkoxyamine with an aldehyde or ketone has emerged as a particularly robust and reliable strategy.[1][2] This is primarily due to the exceptional hydrolytic stability of the resulting C=N-O linkage, especially when compared to the analogous hydrazone (C=N-NH) bond.[3][4][5] The higher electronegativity of the oxygen atom in the oxime moiety significantly reduces the susceptibility of the C=N bond to hydrolytic cleavage, leading to bioconjugates with longer half-lives in biological systems.[1][3][5] This guide focuses on a specific, highly versatile alkoxyamine reagent, O-(2-Tert-butoxyethyl)hydroxylamine, and provides detailed insights and protocols for its application.
Featured Reagent: this compound
This compound is a hydroxylamine derivative designed to optimize the process of oxime ligation. Its unique molecular architecture offers several advantages in bioconjugation workflows.
Chemical Structure and Properties:
-
Appearance: Typically a colorless liquid or a white crystalline solid (as the hydrochloride salt).[9]
-
Solubility: The hydrochloride salt is soluble in water, making it highly compatible with biological reaction buffers.[9]
The key features of this reagent are its nucleophilic aminooxy group (-ONH₂) and the sterically bulky tert-butoxyethyl moiety. The aminooxy group is the reactive handle for forming the stable oxime linkage with a carbonyl group on a target biomolecule. The tert-butoxyethyl group, while seemingly a simple substituent, plays a crucial role. It provides steric hindrance that can influence the reactivity and selectivity of the ligation.[10] Furthermore, this non-polar group can subtly modify the physicochemical properties of the resulting conjugate, potentially impacting its solubility and aggregation characteristics.
The Mechanism of Catalyzed Oxime Ligation
The formation of an oxime is a condensation reaction that proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final, stable oxime linkage and a molecule of water.[4]
While the reaction can proceed uncatalyzed, its rate at neutral pH is often slow for practical applications, especially when dealing with dilute concentrations of biomolecules or less reactive ketones.[1][11] To overcome this kinetic barrier, nucleophilic catalysts, most commonly aniline and its derivatives like m-phenylenediamine (mPDA), are employed.[12][13][14][15] The catalyst accelerates the dehydration step, which is typically the rate-limiting step at neutral pH.
Diagram: Catalytic Mechanism of Oxime Ligation
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 7. This compound | 1023742-13-3 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 10. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-(2-Tert-butoxyethyl)hydroxylamine for Robust and Efficient Oxime Ligation Chemistry
Introduction: The Need for Precision in Bioconjugation
In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules with precision and stability is paramount. Bioconjugation—the chemical joining of two molecules where at least one is a biomolecule—is the cornerstone of creating sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis.[1][2]
Among the arsenal of "click-type" reactions available to scientists, oxime ligation stands out for its exceptional chemoselectivity and the remarkable stability of the resulting conjugate.[3][4][5] This reaction involves the formation of a stable oxime bond between an alkoxyamine (R-ONH₂) and a carbonyl group (an aldehyde or ketone).[6][7] The reaction proceeds under mild, aqueous conditions, making it highly compatible with sensitive biological molecules.
This guide focuses on a specific and versatile alkoxyamine reagent, O-(2-Tert-butoxyethyl)hydroxylamine . We will explore the underlying chemical principles, provide detailed, field-tested protocols for its use, and discuss its applications, empowering researchers to leverage this powerful tool for their scientific objectives.
The Chemistry of Oxime Ligation: Mechanism, Kinetics, and Stability
A successful bioconjugation strategy is built on a deep understanding of the underlying chemistry. The choice of oxime ligation is often predicated on its efficiency and, most critically, the hydrolytic stability of the bond formed.
Reaction Mechanism and Catalysis
The formation of an oxime is a condensation reaction that proceeds via a two-step mechanism:
-
Nucleophilic Attack: The highly nucleophilic nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final C=N oxime bond, with water as the sole byproduct.[7][8]
The overall reaction rate is pH-dependent. While the dehydration step is acid-catalyzed, the initial nucleophilic attack requires the amine to be in its neutral, unprotonated form. Consequently, oxime ligation is often slow at neutral pH (physiologically relevant conditions) and proceeds optimally under mildly acidic conditions (pH ≈ 4.5).[8]
To overcome the limitation of slow kinetics at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[9] Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily displaced by the alkoxyamine.[4][10] This catalytic cycle significantly enhances reaction rates, even at low micromolar concentrations, making it feasible to perform ligations under physiological conditions.[8][11]
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: O-(2-Tert-butoxyethyl)hydroxylamine in Proteomics
Introduction: The Significance of Protein Carbonylation in Research
Protein carbonylation is an irreversible, non-enzymatic post-translational modification (PTM) that introduces ketone or aldehyde functional groups onto protein side chains.[1][2] This modification is a primary hallmark of oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms a biological system's antioxidant defenses.[2] Elevated levels of carbonylated proteins are implicated in the progression of numerous age-related diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as chronic lung and kidney diseases.[2] Consequently, the accurate detection, identification, and quantification of carbonylated proteins have become critical for researchers in basic science and drug development to understand disease mechanisms and identify potential biomarkers.
Principle of Chemoselective Ligation with Aminooxy Probes
To study the "carbonylome," researchers require methods to selectively tag and enrich these modified proteins from complex biological samples.[3] O-substituted hydroxylamines, such as O-(2-Tert-butoxyethyl)hydroxylamine, are powerful chemical tools for this purpose. The core of this technology is the highly specific and efficient reaction between the aminooxy group (-ONH₂) of the probe and a carbonyl group (aldehyde or ketone) on a protein.[4][5] This chemoselective ligation proceeds under mild, aqueous conditions to form a stable oxime bond.[5][6]
The stability of the resulting oxime linkage is a significant advantage over hydrazone bonds formed by older reagents like 2,4-dinitrophenylhydrazine (DNPH), making aminooxy probes superior for the rigorous sample processing required for mass spectrometry-based proteomics.[6][7] The this compound reagent provides the core aminooxy reactive group attached to a linker. In practice, this moiety is typically part of a larger, multifunctional probe that includes a reporter or handle for downstream analysis, such as a biotin group for affinity enrichment or a terminal alkyne/azide for click chemistry ligation.[8][9]
Application: Profiling the Carbonylome Using a Two-Step Click Chemistry Approach
This section details a state-of-the-art workflow for identifying carbonylated proteins and their modification sites from a complex proteome. The strategy employs an aminooxy probe functionalized with a terminal alkyne. This allows for a two-step labeling procedure:
-
Initial Labeling: Carbonylated proteins in the sample react with the aminooxy-alkyne probe.
-
Click Reaction: A biotin-azide reporter tag is covalently attached to the alkyne handle via a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[8][10]
This approach offers excellent specificity and efficiency, minimizing background and allowing for the robust enrichment of target proteins for mass spectrometry analysis.[8][11]
Overall Experimental Workflow
The complete workflow, from sample preparation to data analysis, is depicted below. It involves initial labeling of carbonyls, click chemistry-mediated biotinylation, enrichment of the biotin-tagged peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram: High-level overview of the proteomics workflow for identifying carbonylated proteins.
Detailed Experimental Protocol
This protocol is designed for analyzing carbonylated proteins from cultured mammalian cells. It should be optimized for specific sample types and experimental goals.
PART 1: Protein Extraction and Labeling
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Carbonyl Labeling Reaction:
-
To 1 mg of protein lysate, add the aminooxy-alkyne probe (e.g., a derivative of this compound containing a terminal alkyne) to a final concentration of 1-5 mM.
-
Rationale: A sufficiently high concentration of the probe ensures efficient labeling of low-abundance carbonyl sites.
-
Add aniline to a final concentration of 10 mM.
-
Rationale: Aniline acts as a nucleophilic catalyst to accelerate the rate of oxime formation, especially at physiological pH.[5]
-
Incubate the reaction for 2-4 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.
-
Rationale: Precipitation effectively removes the excess, unreacted aminooxy probe, which could interfere with downstream steps.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the pellet twice with ice-cold methanol. Air-dry the pellet briefly.
-
PART 2: Sample Preparation for Mass Spectrometry
-
Reduction, Alkylation, and Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature to alkylate free thiols.
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) until the urea concentration is below 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
PART 3: Click Reaction and Enrichment
-
Click Chemistry Biotinylation:
-
To the peptide digest, add the following click reaction components in order:
-
Biotin-Azide tag (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration)
-
-
Rationale: TCEP reduces Cu(II) to the catalytic Cu(I) species in situ. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate high-capacity streptavidin agarose resin by washing three times with an appropriate wash buffer (e.g., 1 M NaCl in PBS).
-
Add the equilibrated resin to the peptide sample and incubate for 2 hours at room temperature with end-over-end rotation.
-
Rationale: The high affinity between biotin and streptavidin allows for the selective capture of the labeled peptides.[2]
-
Pellet the resin by gentle centrifugation and discard the supernatant.
-
Wash the resin extensively to remove non-specifically bound peptides. Perform sequential washes with:
-
Wash Buffer 1: 1 M NaCl in PBS
-
Wash Buffer 2: PBS
-
Wash Buffer 3: HPLC-grade water
-
-
Rationale: A stringent washing protocol is crucial for reducing background and ensuring the identification of true carbonylation events.
-
-
Elution and Sample Clean-up:
-
Elute the bound peptides from the resin. A common method is to use a buffer containing a high concentration of biotin (to compete for binding) or by using denaturing conditions like heating in a solution containing formic acid. A recently developed, highly effective method involves elution with hot water (95°C).[12]
-
Desalt the eluted peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Data Presentation and Interpretation
The final output from the LC-MS/MS analysis will be a list of identified peptides. The key is to identify peptides that contain the mass shift corresponding to the aminooxy probe plus the biotin tag on a specific amino acid.
| Parameter | Expected Outcome | Notes |
| Identified Peptides | A list of peptides from the database search. | Focus on high-confidence identifications. |
| Modification Site | Specific amino acid (e.g., K, R, P, T) carrying the probe's mass. | Carbonylation can occur on several amino acid side chains. |
| Mass Shift | The exact mass of the aminooxy-alkyne + biotin-azide adduct. | This must be defined as a variable modification in the search parameters. |
| Reporter Ions | Diagnostic fragment ions from the biotin tag can increase confidence.[12] | These unique ions confirm the peptide was successfully enriched. |
Key Reagents and Equipment
| Reagent/Equipment | Supplier | Purpose |
| Aminooxy-Alkyne Probe | Various | Covalent labeling of carbonyls. |
| Biotin-Azide | Various | Reporter tag for click chemistry. |
| Sequencing Grade Trypsin | Promega | Protein digestion. |
| High-Capacity Streptavidin Resin | Thermo Fisher | Enrichment of biotinylated peptides. |
| LC-MS/MS System | Various | Peptide separation and identification. |
| Protease Inhibitor Cocktail | Sigma-Aldrich | Prevent protein degradation during lysis. |
Concluding Remarks
The use of O-substituted hydroxylamines, exemplified by reagents like this compound, is central to modern redox proteomics. The chemoselective and stable nature of the oxime bond provides a robust foundation for workflows designed to uncover the complexities of protein carbonylation. By coupling this chemistry with powerful techniques like click chemistry and mass spectrometry, researchers are well-equipped to identify specific sites of oxidative damage, providing profound insights into cellular physiology and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotium.com [biotium.com]
- 5. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A biotin enrichment strategy identifies novel carbonylated amino acids in proteins from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Site-Specific Protein Modification with O-(2-Tert-butoxyethyl)hydroxylamine via Oxime Ligation
Introduction
The precise, covalent modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated bioconjugates for a myriad of applications, from therapeutic antibody-drug conjugates (ADCs) to advanced imaging probes. Among the arsenal of bioorthogonal chemistries, oxime ligation stands out for its high specificity, the stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions compatible with delicate protein structures.[1] This application note provides a detailed protocol for the site-specific modification of a protein's N-terminus using O-(2-Tert-butoxyethyl)hydroxylamine.
The strategy involves a two-step process. First, a reactive carbonyl group (a ketone) is introduced at the N-terminus of the target protein via a transamination reaction mediated by pyridoxal 5'-phosphate (PLP).[2][3] This enzymatic mimic selectively converts the N-terminal α-amine into a ketone without affecting the ε-amine groups of lysine residues, thus ensuring a single, predictable site of modification.[2] In the second step, the engineered ketone handle is chemoselectively ligated with this compound to form a stable oxime linkage. The tert-butoxyethyl group offers a versatile handle for further functionalization or can serve to modulate the physicochemical properties of the final conjugate.
This guide is intended for researchers, scientists, and drug development professionals seeking to create well-defined protein bioconjugates. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on the characterization and purification of the final product.
Scientific Principles
The core of this protocol lies in the principles of bioorthogonal chemistry, specifically the oxime ligation reaction. This reaction occurs between a carbonyl group (an aldehyde or ketone) and an aminooxy moiety to form an oxime bond. The reaction is highly chemoselective, meaning the reactants will not cross-react with other functional groups typically found in biological systems, such as amines or thiols.[1]
The site-specificity of the modification is achieved by the targeted introduction of the carbonyl group at the N-terminus of the protein. The use of pyridoxal 5'-phosphate (PLP) for this purpose is a biomimetic approach that leverages the chemistry of transamination reactions common in amino acid metabolism.[2][4] While the amine groups of lysine residues can reversibly form imines with PLP, they do not undergo the subsequent transamination to form a stable ketone, thus preserving their integrity.[2]
The stability of the resulting oxime bond is a key advantage of this ligation strategy. Oximes are significantly more stable towards hydrolysis compared to other linkages like hydrazones, ensuring the integrity of the bioconjugate under physiological conditions.[1]
Experimental Protocols
Part 1: N-terminal Modification of the Protein with Pyridoxal 5'-Phosphate (PLP)
This part of the protocol describes the introduction of a ketone group at the N-terminus of the target protein.
Materials:
-
Target protein with an accessible N-terminus
-
Pyridoxal 5'-phosphate (PLP) monohydrate
-
Phosphate buffer (e.g., 25-50 mM Sodium Phosphate, pH 6.5)
-
1 M NaOH
-
Microcentrifuge tubes
-
Vortexer and Sonicator
-
pH meter or pH paper
Procedure:
-
Preparation of 2x PLP Stock Solution (20 mM):
-
Weigh out 5.3 mg of PLP monohydrate and dissolve it in 1 mL of 25 mM phosphate buffer, pH 6.5.
-
Add 24 µL of 1 M NaOH to the solution.
-
Briefly sonicate and vortex the solution to ensure the PLP is fully dissolved.
-
Check the pH of the solution and adjust to 6.5 with 1 M NaOH or 1 M HCl if necessary. The phosphate group of PLP can alter the buffer pH.[2]
-
It is recommended to prepare the PLP stock solution fresh for each experiment.
-
-
N-terminal Transamination Reaction:
-
Prepare the target protein in a compatible buffer (e.g., 25 mM phosphate buffer, pH 6.5). The protein concentration should be determined based on the specific protein and downstream application, but a starting concentration of 1-5 mg/mL is common.
-
In a microcentrifuge tube, mix equal volumes of the protein solution and the 2x PLP stock solution. This will result in a final PLP concentration of 10 mM.
-
Incubate the reaction mixture at 37°C for 4-18 hours. The optimal incubation time can vary depending on the protein and may need to be determined empirically.[4]
-
After incubation, the resulting keto-protein is ready for the next step. It is advisable to proceed to the oxime ligation step promptly.
-
Diagram of the N-terminal Protein Modification Workflow
Caption: Workflow for introducing a ketone group at the protein N-terminus.
Part 2: Oxime Ligation with this compound
This part of the protocol describes the reaction of the keto-protein with this compound to form the final conjugate.
Materials:
-
Keto-protein from Part 1
-
This compound
-
Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 5.5-6.5)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the reaction buffer. The concentration of the stock solution should be calculated to achieve the desired molar excess in the final reaction mixture.
-
-
Oxime Ligation Reaction:
-
Combine the freshly prepared keto-protein solution with the this compound solution. A 10-1000x molar excess of the hydroxylamine reagent over the protein is recommended to drive the reaction to completion.[2] The optimal molar excess should be determined empirically for each protein.
-
The optimal pH for oxime formation is around 4.5.[2] However, the reaction should be carried out at a pH that maintains the stability and integrity of the target protein. A pH range of 5.5 to 6.5 is often a good compromise.[2]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry.
-
Diagram of the Oxime Ligation Workflow
Caption: Workflow for the oxime ligation reaction.
Purification of the Protein Conjugate
Following the ligation reaction, it is crucial to purify the protein conjugate from unreacted protein, excess this compound, and other reaction components. Size-exclusion chromatography (SEC) is a highly effective method for this "polishing" step.[5]
Materials:
-
Crude protein conjugate solution
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 75 for proteins 3-70 kDa, Superdex 200 for proteins 10-600 kDa)[6]
-
SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
-
UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the chosen running buffer. Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Loading:
-
Concentrate the crude reaction mixture if necessary.
-
Load the sample onto the equilibrated SEC column. The sample volume should typically be between 0.5% and 4% of the total column volume for preparative separations.[7]
-
-
Elution and Fraction Collection:
-
Elute the sample with the running buffer at a flow rate recommended for the specific column.
-
Collect fractions as the components elute from the column. The protein conjugate, being larger than the unreacted hydroxylamine, will elute earlier. Unmodified protein will elute at a similar volume to the conjugate, but SEC can help remove smaller impurities.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified protein conjugate.
-
Pool the fractions containing the pure conjugate.
-
Characterization of the Protein Conjugate
Confirmation of successful conjugation and determination of the degree of modification are essential. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for this purpose.
Principle:
ESI-MS measures the mass-to-charge ratio (m/z) of ions in the gas phase. For proteins, ESI typically produces a series of multiply charged ions, resulting in a characteristic "peak envelope" in the mass spectrum.[8] Successful conjugation will result in a mass increase of the protein corresponding to the mass of the attached this compound minus the mass of a water molecule (formed during oxime formation).
Procedure:
-
Sample Preparation:
-
Prepare the purified protein conjugate in a buffer compatible with ESI-MS (e.g., water with 0.1% formic acid and acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Interpretation:
-
The mass spectrum of the unmodified protein will show a series of peaks corresponding to different charge states.
-
The mass spectrum of the successfully conjugated protein will show a similar series of peaks, but each peak will be shifted to a higher m/z value due to the increased mass.
-
The molecular weight (MW) of the protein can be calculated from any pair of adjacent peaks in the ESI-MS spectrum using the following equations:
-
z = (M₂ - 1) / (M₁ - M₂)
-
MW = z * (M₁ - 1)
-
Where M₁ and M₂ are the m/z values of two adjacent peaks, and z is the charge state of the peak with m/z = M₂.[9]
-
-
By comparing the calculated molecular weight of the modified protein to that of the unmodified protein, the mass addition can be confirmed.
-
Expected Results:
| Sample | Expected Molecular Weight | ESI-MS Spectrum |
| Unmodified Protein | MWprotein | Peak envelope corresponding to MWprotein |
| Modified Protein | MWprotein + 133.19 Da - 18.02 Da = MWprotein + 115.17 Da | Peak envelope shifted to a higher mass, corresponding to the addition of one this compound moiety. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no modification | Inefficient N-terminal transamination. | - Ensure the PLP solution is fresh and the pH is correctly adjusted to 6.5.[2]- Increase the incubation time or temperature (up to 50°C) for the PLP reaction, if the protein is stable under these conditions.[4]- Verify that the protein's N-terminus is accessible. |
| Inefficient oxime ligation. | - Increase the molar excess of this compound.[2]- Optimize the reaction pH to be as low as possible while maintaining protein stability.[2]- Increase the reaction time. | |
| Heterogeneous product | Incomplete reaction. | - Drive the reaction to completion by optimizing reaction time, temperature, and reagent concentrations. |
| Non-specific modification. | - Ensure that the PLP-mediated reaction is performed under the recommended conditions to maintain N-terminal specificity. | |
| Protein precipitation | Protein instability under reaction conditions. | - Perform the reactions at a lower temperature (e.g., 4°C or room temperature).- Adjust the buffer composition (e.g., add stabilizers like glycerol or arginine). |
| Over-modification leading to insolubility. | - This is less likely with site-specific N-terminal modification but can be a concern with other methods. |
References
- 1. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: O-(2-Tert-butoxyethyl)hydroxylamine in Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific functional groups is paramount to modulating the pharmacological profile of a lead compound. O-(2-Tert-butoxyethyl)hydroxylamine (CAS No. 1023742-13-3) has emerged as a highly versatile and valuable reagent in this context.[1][2] It is a hydroxylamine derivative where the oxygen atom is substituted with a 2-tert-butoxyethyl group.[1] This unique structure provides a stable, protected form of hydroxylamine that allows for selective reactions, particularly the formation of oxime ethers, which are crucial intermediates in the synthesis of bioactive molecules.[3]
The tert-butoxyethyl group confers several advantages: it enhances solubility in organic solvents, provides steric bulk that can influence reaction selectivity, and acts as a protecting group that is stable under various conditions but can be manipulated if necessary. These attributes make this compound an essential tool for researchers and scientists in pharmaceutical development, enabling the construction of complex molecular architectures required for novel therapeutics.[4] This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in the synthesis of pharmaceutical intermediates.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Key Physicochemical Data
The structural features of this compound directly influence its reactivity and handling requirements.
| Property | Value | Source |
| CAS Number | 1023742-13-3 | [2][5] |
| Molecular Formula | C₆H₁₅NO₂ | [1][5] |
| Molecular Weight | 133.19 g/mol | [2][6] |
| Boiling Point | 186.5 °C at 760 mmHg | [1][5] |
| Density | 0.925 g/cm³ | [1][5] |
| Flash Point | 63.9 °C | [1][5] |
| Appearance | Colorless liquid | [1] |
The Role of the 2-Tert-butoxyethyl Group
The substituent on the hydroxylamine oxygen is not merely a passenger; it is a critical component that defines the reagent's utility.
-
Protection and Stability: The primary function is to serve as a stable protecting group for the hydroxylamine moiety, preventing unwanted side reactions and decomposition.[3]
-
Solubility: The ether linkage and alkyl chain improve solubility in a wide range of organic solvents commonly used in synthesis, such as THF, DCM, and alcohols.
-
Steric Influence: The bulky tert-butyl group can influence the stereochemical outcome of reactions, favoring the formation of specific (E/Z) oxime isomers in certain contexts.
Safety, Handling, and Storage Protocol
As with all hydroxylamine derivatives, appropriate safety measures are critical.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Handling: The compound may cause skin, eye, and respiratory irritation.[1] Avoid direct contact and inhalation. It can react violently with strong oxidizing agents.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong acids and oxidizing agents. A refrigerator (2-8°C) is recommended for long-term storage.[2]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains or waterways, as it can be toxic to aquatic life.[7][8]
Section 2: Core Reactivity and Mechanistic Principles
The primary utility of this compound stems from the nucleophilic character of its terminal nitrogen atom, which readily reacts with electrophilic carbonyl carbons.
The Signature Reaction: Oxime Ether Formation
The condensation reaction between this compound and an aldehyde or ketone is the cornerstone of its application. This reaction proceeds under mild conditions to form a stable C=N double bond, yielding an oxime ether.[9][10]
Mechanism Deep Dive: The reaction is typically acid-catalyzed and involves two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is protonated, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final oxime ether product.
Caption: Mechanism of oxime ether formation.
Application in Bioconjugation and Linker Chemistry
Beyond simple intermediates, this reagent is valuable in bioconjugation, the process of covalently linking molecules, at least one of which is a biomolecule.[11] The hydroxylamine group can react with carbonyl groups introduced onto proteins or peptides. The tert-butoxyethyl chain then serves as a flexible, hydrophilic spacer arm, which can be critical for maintaining the biological activity of the conjugated molecule.[12]
Caption: Role as a linker in bioconjugation.
Section 3: Protocols for Pharmaceutical Intermediate Synthesis
The following section provides a detailed, generalized protocol for the synthesis of an oxime ether, a common workflow in drug discovery projects.
General Protocol for Oxime Ether Synthesis
This protocol describes the reaction of a generic ketone or aldehyde with this compound hydrochloride, which is a common salt form.[9]
Materials and Equipment:
-
Aldehyde or Ketone (1.0 eq)
-
This compound hydrochloride (1.1 - 1.5 eq)
-
Anhydrous Ethanol or Methanol
-
Mild base (e.g., Pyridine or Sodium Acetate, 1.5 - 2.0 eq)
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle/stir plate
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 eq) and dissolve it in anhydrous ethanol (approx. 0.2-0.5 M concentration).
-
Scientist's Note: An inert atmosphere prevents potential oxidation of reagents and side reactions, though for many simple oxime formations it is not strictly necessary. Anhydrous solvent prevents competitive reaction with water.
-
-
Addition of Hydroxylamine: Add this compound hydrochloride (1.2 eq) to the solution with stirring.
-
Base Addition: Add the mild base (e.g., pyridine, 1.5 eq) dropwise to the stirring mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine, and can help catalyze the dehydration step.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Note: Reaction times can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound. Sterically hindered ketones will react more slowly.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water (2x), followed by a saturated brine solution (1x). This removes the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure oxime ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: General laboratory workflow for oxime ether synthesis.
Conclusion
This compound is a powerful and enabling reagent for pharmaceutical synthesis. Its primary role in the reliable formation of stable oxime ethers provides medicinal chemists with a robust method for introducing a key structural motif into drug candidates.[3][9] The advantageous properties conferred by the tert-butoxyethyl group—namely stability, solubility, and steric influence—make it a superior choice over simpler hydroxylamines in many multi-step synthetic campaigns.[3] From building blocks for complex heterocyclic systems to its use as a linker in advanced bioconjugates, the applications of this reagent continue to support the innovation pipeline in drug discovery and development.
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]
- 4. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Formation with O-(2-Tert-butoxyethyl)hydroxylamine
Introduction: The Power of the Oxime Bond in Modern Drug Development
In the landscape of bioconjugation and drug development, the ability to selectively and stably link molecular components under mild, aqueous conditions is paramount. Oxime ligation, the reaction between a hydroxylamine derivative and a carbonyl (aldehyde or ketone), has emerged as a cornerstone technology in this field.[1] This reaction is prized for its high chemoselectivity, proceeding smoothly in the presence of a vast array of other functional groups found in biological systems, a property often described as bioorthogonal.[2][3] The resulting oxime bond is significantly more stable to hydrolysis compared to other imine-based linkages like hydrazones, making it ideal for constructing robust bioconjugates for therapeutic and diagnostic applications.[4][5][6]
This guide focuses on a particularly useful hydroxylamine derivative, O-(2-Tert-butoxyethyl)hydroxylamine . The tert-butoxyethyl group imparts unique solubility characteristics and can serve as a versatile synthetic handle or a protective group in multi-step synthetic strategies. This document provides a comprehensive overview of the reaction mechanism, critical parameters, and detailed protocols for utilizing this reagent effectively.
Core Reaction Mechanism: A Tale of Two Steps
The formation of an oxime is a condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration. The entire process is reversible and its rate is highly dependent on pH.[2]
-
Nucleophilic Addition: The reaction begins with the nitrogen atom of this compound acting as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[2]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This dehydration step is the rate-limiting step and is catalyzed by acid.[2]
The general mechanism is depicted below:
Caption: General mechanism of oxime formation.
Critical Reaction Parameters: A Guide to Optimization
Optimizing oxime ligation requires careful consideration of several interconnected parameters. The choices made will depend on the stability of the substrates and the desired reaction rate.
The Decisive Role of pH
The rate of oxime formation exhibits a distinct bell-shaped dependence on pH.[2]
-
Acidic Conditions (pH < 4): At low pH, the hydroxylamine nucleophile (pKa ≈ 6) becomes protonated (R-ONH₃⁺), rendering it non-nucleophilic and dramatically slowing the initial addition step.
-
Neutral/Basic Conditions (pH > 6): At higher pH, there is insufficient acid to catalyze the rate-limiting dehydration of the carbinolamine intermediate. Consequently, the reaction rate slows significantly.[2]
For most uncatalyzed oxime ligations, the optimal pH range is 4.0 to 5.0 .[2] However, many biomolecules, such as proteins, are sensitive to these acidic conditions. This necessitates performing the reaction at a physiological pH (around 7.4), where the uncatalyzed reaction is often impractically slow.
Accelerating the Reaction: The Power of Catalysis
To overcome the slow kinetics at neutral pH, nucleophilic catalysts are employed. Aniline was the first widely used catalyst for this purpose, but more efficient alternatives have since been developed.[2][7][8]
Mechanism of Aniline Catalysis: Aniline accelerates the reaction by providing an alternative, lower-energy pathway. It first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the hydroxylamine than the original carbonyl, leading to a rapid exchange (transimination) to form the oxime product and regenerate the aniline catalyst.[2][3]
Caption: Simplified workflow of aniline catalysis.
Advanced Catalysts: While aniline is effective, its limited solubility and moderate catalytic activity have led to the development of superior catalysts.[9] Derivatives with electron-donating groups and enhanced water solubility show significantly improved performance.[7]
| Catalyst | Typical Concentration | Key Advantages & Disadvantages | Citation(s) |
| Aniline | 10-100 mM | The classical catalyst; effective but limited by solubility and moderate kinetics at neutral pH. | [2] |
| m-Phenylenediamine (mPDA) | 100-500 mM | ~2-fold faster than aniline at equal concentrations; much greater aqueous solubility allows for higher concentrations and significantly faster reactions. | [8][10] |
| p-Phenylenediamine (pPDA) | 2-10 mM | Highly effective even at low mM concentrations; 19-fold faster than aniline at neutral pH. Can be prone to oxidation. | [2][7] |
Recommended Reaction Conditions: A Summary
The following table summarizes recommended starting conditions for oxime ligation using this compound, based on established principles for general oxime chemistry. Optimization may be required for specific substrates.
| Parameter | Uncatalyzed Reaction (Acidic) | Catalyzed Reaction (Neutral pH) | Rationale & Comments |
| pH | 4.0 - 5.0 | 7.0 - 7.4 | Balances carbonyl activation and nucleophile availability.[2] Neutral pH is preferred for sensitive biomolecules. |
| Buffer | 100 mM Sodium Acetate | 100 mM Phosphate Buffer (PBS) | Non-nucleophilic buffers are essential. Acetate and phosphate are standard choices. |
| Hydroxylamine Conc. | 1.1 - 2.0 equivalents | 5 - 50 equivalents | An excess of the hydroxylamine is often used, especially with low concentrations of the carbonyl substrate, to drive the reaction forward. |
| Carbonyl Conc. | Dependent on substrate | µM to low mM range | For bioconjugation, protein concentrations are often in the low µM range.[7] |
| Catalyst | None | 10-100 mM Aniline or 2-10 mM p-Phenylenediamine | Catalysts are essential for achieving reasonable rates at neutral pH.[2][7] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | The reaction generally proceeds well at ambient temperature. Gentle heating (e.g., 37°C) can be used to increase the rate if substrates are stable. |
| Solvent | Aqueous buffer. Co-solvents (e.g., DMSO, DMF, Ethanol) can be added to solubilize hydrophobic substrates. | Aqueous buffer with minimal co-solvent. | For bioconjugation, the amount of organic co-solvent should be minimized to maintain protein stability. |
| Reaction Time | 1 - 12 hours | 5 minutes - 4 hours | Highly dependent on substrate reactivity, concentrations, and catalyst choice.[3][8] |
Experimental Protocols
The following protocols are provided as a starting point. They should be optimized for each specific application.
Protocol 1: General Oxime Formation in Acidic Conditions
This protocol is suitable for robust small molecules that are stable at pH 4.5.
1. Reagent Preparation:
- Substrate Stock: Prepare a 10 mM stock solution of the aldehyde or ketone substrate in a suitable organic solvent (e.g., DMSO or Ethanol).
- Hydroxylamine Stock: Prepare a 15 mM stock solution of this compound hydrochloride in water.[11]
- Reaction Buffer: Prepare a 200 mM Sodium Acetate buffer, pH 4.5.
2. Reaction Setup:
- In a clean reaction vial, add 500 µL of the Reaction Buffer.
- Add 100 µL of the Substrate Stock solution (final concentration: 1 mM).
- Add 100 µL of the Hydroxylamine Stock solution (final concentration: 1.5 mM, 1.5 equivalents).
- Add 300 µL of water to bring the final volume to 1 mL.
- Vortex briefly to mix.
3. Reaction and Monitoring:
- Allow the reaction to proceed at room temperature for 2-4 hours.
- Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)) until the starting material is consumed.
4. Workup and Isolation:
- Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime product.
- Purify the product as necessary, typically by silica gel chromatography.
Protocol 2: Catalyzed Oxime Ligation for Bioconjugation at Neutral pH
This protocol is designed for labeling a carbonyl-containing protein with this compound.
Caption: Experimental workflow for a typical bioconjugation reaction.
1. Reagent Preparation:
- Protein Solution: Prepare a solution of your aldehyde or ketone-tagged protein at a concentration of 1-10 mg/mL in 100 mM Phosphate Buffer, pH 7.4 (PBS).
- Hydroxylamine Stock: Prepare a 50 mM stock solution of this compound in PBS.
- Catalyst Stock: Prepare a fresh 100 mM stock solution of p-phenylenediamine (pPDA) in PBS. Note: pPDA solutions can oxidize and darken over time; use a freshly prepared solution for best results.[2]
2. Reaction Setup:
- To your protein solution, add the Hydroxylamine Stock to a final concentration of 2-5 mM (this represents a large molar excess over the protein).
- Add the pPDA Catalyst Stock to a final concentration of 2-10 mM.[7]
- Gently mix the solution by pipetting or brief, low-speed vortexing.
3. Reaction and Monitoring:
- Incubate the reaction at room temperature (20-25°C) or 37°C for 1-4 hours. The optimal time should be determined empirically.
- (Optional) A time-course experiment can be run by taking aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) and quenching the reaction (e.g., by flash freezing or immediate purification) to analyze for conversion by LC-MS.
4. Purification:
- Once the desired level of conjugation is achieved, remove the excess hydroxylamine and catalyst.
- For proteins, this is typically achieved using a desalting column (spin or gravity-flow) or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
5. Analysis and Storage:
- Confirm the successful conjugation and purity of the final product using SDS-PAGE (which should show a mass shift) and Mass Spectrometry (ESI-MS or MALDI-TOF).
- Store the purified conjugate under appropriate conditions for the specific protein, typically at 4°C or frozen at -80°C.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
Application Notes & Protocols: The Use of O-(2-Tert-butoxyethyl)hydroxylamine in Advanced Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in peptide modification, bioconjugation, and the synthesis of complex peptide-based molecules.
Introduction: The Imperative for Chemoselective Ligation in Modern Peptide Science
The synthesis of peptides has evolved far beyond the simple assembly of amino acids. Today's challenges lie in creating complex architectures—cyclic peptides, peptide-drug conjugates (PDCs), and proteins modified with specific probes or polymers—that require precise, predictable, and biocompatible chemical reactions.[1][2] This need has propelled the development of chemoselective ligation methods, which are reactions that form a covalent bond between two mutually and uniquely reactive functional groups in the presence of a multitude of other functionalities found in unprotected peptides.[3][4]
Among the arsenal of bioorthogonal "click" chemistries, oxime ligation stands out for its reliability, the stability of the resultant bond, and its execution under mild, aqueous conditions.[5][6] This reaction involves the condensation of an alkoxyamine (R-ONH₂) with an aldehyde or ketone to form a stable oxime ether bond (C=N-O-R).[7] O-(2-Tert-butoxyethyl)hydroxylamine has emerged as a particularly valuable reagent in this class. Its structure, featuring a flexible ethylene glycol linker and a bulky tert-butyl group, offers potential advantages in solubility and steric accessibility, making it a key tool for advanced peptide modification.
This guide provides a comprehensive overview of the chemistry, application, and detailed protocols for leveraging this compound in peptide synthesis workflows.
The Underpinning Chemistry: Mechanism and Advantages of Oxime Ligation
The power of oxime ligation lies in its exquisite chemoselectivity. The nucleophilic aminooxy group (-ONH₂) of this compound specifically targets the electrophilic carbonyl carbon of an aldehyde or ketone incorporated into a peptide sequence.[5][6] The reaction proceeds efficiently under mildly acidic conditions (pH 4-5), which serve to catalyze the dehydration of the hemiaminal intermediate, driving the reaction towards the stable oxime product.[8][9]
Scientist's Note: The pKa of hydroxylamines is around 4, making them more effective nucleophiles at a pH of 4-5, where a sufficient fraction is in the reactive, unprotonated state while the carbonyl is still susceptible to protonation and activation.[9]
Key Advantages:
-
Exceptional Stability: The resulting oxime ether bond is significantly more stable against hydrolysis over a wide pH range (pH 2-9) compared to other linkages like imines or hydrazones.[8][9][10] This stability is critical for conjugates intended for use under physiological conditions.[8] Studies have shown the rate constant for acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[10][11]
-
Bioorthogonality: Aldehydes and ketones are rare in biological systems, and the aminooxy group is abiotic. This mutual exclusivity ensures that the ligation reaction proceeds with minimal side reactions with native biological functionalities, a cornerstone of bioorthogonal chemistry.[6][12]
-
Mild Reaction Conditions: The ligation is typically performed in aqueous buffers at or near room temperature, preserving the delicate three-dimensional structure of complex peptides and proteins.[5]
The Role of the Tert-butoxyethyl Group
The specific structure of this compound (C₆H₁₅NO₂) confers useful properties.[13][14] The ethylene glycol spacer provides flexibility and can enhance aqueous solubility of the reagent and the final conjugate. The tert-butyl group, while bulky, can provide a steric shield that may contribute to the stability of the resulting oxime bond.
Core Application: Site-Specific Peptide Modification
A primary application is the site-specific labeling of peptides. This is achieved by first synthesizing a peptide that incorporates an amino acid bearing a carbonyl group, most commonly p-acetyl-L-phenylalanine, which contains a ketone. This unnatural amino acid can be readily incorporated during standard solid-phase peptide synthesis (SPPS). The resulting ketone-bearing peptide can then be chemoselectively reacted with this compound in solution post-synthesis and purification.
Workflow for Site-Specific Peptide Ligation
The overall process can be visualized as a multi-stage workflow, from initial peptide design to final conjugate characterization.
Caption: Experimental workflow for peptide modification.
Experimental Protocols
Protocol 4.1: General Protocol for Oxime Ligation
This protocol describes the solution-phase ligation of a purified peptide containing a ketone moiety with this compound.
Materials:
-
Purified, lyophilized ketone-containing peptide (e.g., containing p-acetyl-L-phenylalanine).
-
This compound (CAS 1023742-13-3).[15]
-
Ligation Buffer: 100 mM Ammonium Acetate (NH₄OAc), pH 4.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for solubility).
-
Acetonitrile (ACN), HPLC-grade.
-
Water, HPLC-grade.
-
Trifluoroacetic acid (TFA).
-
Analytical and Preparative HPLC systems.
-
Mass Spectrometer (ESI-MS).
Procedure:
-
Peptide Preparation:
-
Accurately weigh 1.0 mg of the lyophilized ketone-containing peptide.
-
Dissolve the peptide in the Ligation Buffer to a final concentration of 1-5 mg/mL.
-
Scientist's Note: If the peptide has poor aqueous solubility, first dissolve it in a minimal amount of DMF or DMSO (e.g., 5-10% of the final volume) before adding the Ligation Buffer.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in water.
-
Rationale: Preparing a stock solution allows for accurate addition of the small volumes required.
-
-
Ligation Reaction:
-
To the dissolved peptide solution, add 1.5 to 5 molar equivalents of the this compound stock solution.
-
Rationale: A slight molar excess of the hydroxylamine reagent drives the reaction equilibrium towards the product. The optimal excess should be determined empirically.
-
Gently vortex the reaction mixture.
-
Incubate at room temperature (20-25°C) for 2 to 16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by analytical LC-MS.
-
Inject a small aliquot (e.g., 5 µL) of the reaction mixture at time points (e.g., 2h, 4h, 8h, 16h).
-
Use a standard reversed-phase gradient (e.g., 5-95% ACN in water with 0.1% TFA or Formic Acid).[16]
-
Look for the disappearance of the starting peptide's mass peak and the appearance of a new peak corresponding to the expected mass of the oxime conjugate.
-
-
Purification:
-
Once the reaction is complete (as determined by LC-MS), purify the crude product using preparative reversed-phase HPLC.[8]
-
Use a gradient optimized based on the analytical run to separate the desired conjugate from unreacted peptide and excess hydroxylamine reagent.
-
-
Final Characterization and Storage:
Data Presentation and Validation
The success of the ligation is validated by a clear shift in both retention time and mass.
Reaction Mechanism
The chemical transformation at the heart of the protocol involves a two-step nucleophilic addition-elimination process.
Caption: Mechanism of oxime bond formation.
Table 1: Comparative Stability of Common Bioconjugation Linkages
This table summarizes the relative stability of the oxime ether bond compared to other common linkages used in peptide chemistry, highlighting its key advantage for in vivo applications.
| Linkage Type | Formed From | Relative Hydrolytic Stability | Typical pH Range for Formation | Notes |
| Oxime Ether | Aldehyde/Ketone + Alkoxyamine | High [8][9] | 4.0 - 5.5[8] | Stable under physiological conditions; ~10³ times more stable than hydrazones.[10][11] |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Moderate | 5.0 - 7.0 | Reversible; can be useful for cleavable linkers, but less stable long-term.[7][10] |
| Thiol-Maleimide | Thiol + Maleimide | Moderate | 6.5 - 7.5 | Susceptible to retro-Michael addition and exchange with other thiols (e.g., glutathione).[18] |
| Amide | Carboxylic Acid + Amine | Very High | N/A (Requires coupling agents) | The native peptide bond; extremely stable but formation is not bioorthogonal.[7] |
| Triazole | Azide + Alkyne | Very High | N/A (Requires catalyst, e.g., Cu(I)) | Product of "Click Chemistry"; highly stable but may require cytotoxic catalysts.[12] |
Troubleshooting and Advanced Considerations
-
Low Ligation Efficiency:
-
Check pH: Ensure the buffer pH is between 4 and 5. A pH outside this range can slow the reaction.[5]
-
Increase Reagent: Titrate the molar excess of this compound upwards (e.g., to 10-20 equivalents), especially for sterically hindered ketones.
-
Add Catalyst: For slow reactions, the addition of aniline (10-100 mM) can act as a nucleophilic catalyst and significantly accelerate oxime formation.[5][7]
-
-
Peptide/Conjugate Instability:
-
Avoid High pH: While the oxime bond is stable, the peptide itself may be susceptible to degradation at pH > 8.
-
Oxidation: If the peptide contains sensitive residues like Methionine or Cysteine, perform reactions under an inert atmosphere (e.g., Argon) to prevent oxidation.
-
-
Peptide Cyclization:
-
The principles of oxime ligation can be applied intramolecularly to create cyclized peptides.[19][20][21] This involves synthesizing a linear peptide with both a ketone (e.g., at the N-terminus) and an aminooxy-functionalized amino acid within the sequence.[19][20] Deprotection can trigger spontaneous cyclization.[19][20]
-
Conclusion
This compound is a robust and versatile tool for the chemoselective modification of peptides. The stability and bioorthogonality of the resulting oxime ether bond make it an ideal choice for constructing sophisticated peptide conjugates for applications in drug delivery, diagnostics, and fundamental biological research. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently and efficiently generate novel peptide structures with precisely engineered functionalities.
References
- 1. chimia.ch [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 1023742-13-3 [chemicalbook.com]
- 16. agilent.com [agilent.com]
- 17. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectsci.au [connectsci.au]
- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Note & Protocols: O-(2-Tert-butoxyethyl)hydroxylamine as a Versatile Linker for Site-Specific Antibody-Drug Conjugate (ADC) Development
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[1][2][3] This guide provides an in-depth exploration of O-(2-Tert-butoxyethyl)hydroxylamine as a robust and versatile linker component for the development of next-generation ADCs. Through the formation of a stable oxime bond with an aldehyde-functionalized antibody, this linker offers a reliable method for creating homogeneous and stable conjugates. We present the underlying chemical principles, detailed step-by-step protocols for antibody modification and conjugation, and methodologies for the essential characterization of the final ADC product.
Part 1: Foundational Principles of the this compound Linker
The efficacy of an ADC is fundamentally dependent on the stability of the linkage between the antibody and the payload in systemic circulation and its subsequent release at the tumor site.[1][4] this compound provides the basis for a non-cleavable linker strategy, leveraging the highly stable oxime bond.
Chemical Properties and Structure
This compound is an alkoxyamine derivative characterized by a hydroxylamine moiety for conjugation and a tert-butoxyethyl group.[5][6] The tert-butyl group is a bulky alkyl group known for providing significant steric hindrance, which enhances the chemical stability of adjacent functional groups.[7][8] This steric shield contributes to the overall stability of the linker both pre- and post-conjugation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO₂ | --INVALID-LINK--[5] |
| Molecular Weight | 133.19 g/mol | --INVALID-LINK--[5] |
| CAS Number | 1023742-13-3 | --INVALID-LINK--[5] |
| Boiling Point | 186.5 °C at 760 mmHg | --INVALID-LINK--[6] |
The Mechanism of Oxime Ligation
The core of this conjugation strategy is the reaction between the alkoxyamine group (-O-NH₂) of the linker and a carbonyl group (specifically an aldehyde, -CHO) introduced onto the antibody. This reaction, known as oxime ligation, forms a highly stable C=N-O bond.[9][10]
The reaction proceeds efficiently under mildly acidic conditions (pH 4.5-6.0), which are gentle enough to preserve the integrity of the antibody.[11][12] The stability of the resulting oxime bond is a significant advantage over other linkages, such as hydrazones, which can be susceptible to hydrolysis at physiological pH.[12] This enhanced stability minimizes premature drug release in circulation, a critical factor for reducing off-target toxicity.[]
Caption: Oxime ligation reaction between an aldehyde-modified antibody and the hydroxylamine linker.
Advantages in ADC Development
-
Stability: The oxime bond is significantly more stable against hydrolysis than hydrazone linkers, reducing premature payload release.[12]
-
Homogeneity: When combined with site-specific antibody modification techniques, this linker allows for the production of ADCs with a well-defined drug-to-antibody ratio (DAR).[11]
-
Bioorthogonality: The reaction is bioorthogonal, meaning the reacting groups are abiotic and do not cross-react with biological functionalities, ensuring specific conjugation.
-
Non-Cleavable Strategy: As a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the payload.[14][15] This can be advantageous for certain payloads and may reduce the risk of systemic toxicity.[15]
Part 2: Experimental Workflow Overview
The successful synthesis of an ADC using this linker involves a multi-step process that requires careful execution and rigorous quality control. The general workflow is designed to first introduce a unique reactive handle onto the antibody, followed by conjugation with the linker-payload, and finally, purification and characterization of the ADC.
Caption: General experimental workflow for ADC synthesis using this compound.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization may be required based on the specific antibody, payload, and available instrumentation.
Protocol 1: Site-Specific Aldehyde Generation on Antibody Glycans
This protocol utilizes sodium periodate (NaIO₄) to gently oxidize the vicinal diols present in the carbohydrate moieties of the antibody's Fc region, generating reactive aldehyde groups.[16][17] This method is advantageous as it typically does not impact the antigen-binding domains.[16]
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄) stock solution (100 mM in water, freshly prepared and protected from light)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Buffer Exchange: Exchange the mAb into PBS, pH 7.4 using a desalting column to remove any amine-containing buffer components (e.g., Tris). Adjust the final concentration to 5 mg/mL.
-
Oxidation Reaction:
-
Chill the mAb solution on ice for 10 minutes.
-
Add the freshly prepared NaIO₄ stock solution to the mAb solution to a final concentration of 1-2 mM. Rationale: A low concentration of periodate selectively oxidizes the sialic acid residues or terminal galactose residues, which are more susceptible, minimizing the risk of oxidizing sensitive amino acids like methionine.[17]
-
Incubate the reaction on ice, in the dark, for 30 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by immediately purifying the oxidized mAb using a desalting column equilibrated with the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5). This step removes excess periodate and exchanges the antibody into the optimal buffer for the subsequent conjugation reaction.
-
-
Confirmation (Optional): The generation of aldehydes can be confirmed using aldehyde-reactive probes, though most workflows proceed directly to conjugation.
Protocol 2: ADC Conjugation via Oxime Ligation
Materials:
-
Aldehyde-modified mAb (from Protocol 1) in Reaction Buffer
-
This compound-Payload conjugate (dissolved in DMSO at 10-20 mM)
-
Aniline (stock solution of 100 mM in DMSO)
Procedure:
-
Prepare Conjugation Mixture:
-
To the aldehyde-modified mAb (at ~4 mg/mL), add the this compound-Payload stock solution to achieve a 20- to 50-fold molar excess relative to the mAb. Rationale: A molar excess of the linker-payload drives the reaction to completion, maximizing conjugation efficiency.
-
Add aniline catalyst to the reaction mixture to a final concentration of 1-5 mM. Rationale: Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime formation at mildly acidic pH.[12]
-
-
Incubation:
-
Gently mix the reaction and incubate at 25-37°C for 12-24 hours. The reaction can be monitored over time by analyzing aliquots via HIC-HPLC.
-
-
Purification of the ADC:
-
Once the reaction is complete, purify the ADC from excess linker-payload and catalyst.
-
For laboratory scale, use a desalting column or dialysis to exchange the ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
For larger scales, Protein A affinity chromatography can be used for a more stringent purification.
-
-
Storage: Store the purified ADC at 2-8°C. For long-term storage, consider storing at -80°C after adding a cryoprotectant like glycerol.
Part 4: Characterization and Quality Control
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the average Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, and the level of aggregation.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates proteins based on their surface hydrophobicity.[18] The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity, allowing HIC to resolve species with different numbers of attached drugs (DAR0, DAR2, DAR4, etc.).[19][20]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
Procedure:
-
Sample Preparation: Dilute the purified ADC and the unconjugated (parent) mAb to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated mAb (DAR0) will elute first.
-
Subsequent peaks correspond to ADCs with increasing DAR values (DAR2, DAR4, etc.), which elute later due to their increased hydrophobicity.[21]
-
Calculate the relative area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs for that species)
-
Example HIC-HPLC Data Interpretation:
| Peak | Retention Time (min) | Relative Peak Area (%) | Drug-to-Antibody Ratio (DAR) |
| 1 | 12.5 | 10.2 | 0 (Unconjugated mAb) |
| 2 | 16.8 | 85.5 | 2 |
| 3 | 20.1 | 4.3 | 4 |
| Calculated Average DAR | - | - | 1.88 |
Protocol 4: Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius.[18] It is the gold standard for quantifying high molecular weight species (aggregates) and fragments in biotherapeutic preparations.[22]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the SEC mobile phase.
-
Chromatography:
-
Run the column under isocratic elution with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20-50 µg of the sample.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Aggregates will elute first, before the main monomer peak.
-
Fragments will elute after the monomer peak.
-
The purity is determined by the relative peak area of the monomer. A result of >95% monomer is typically desired.
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. abzena.com [abzena.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. veranova.com [veranova.com]
- 5. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Mild Decarboxylation of Amino Acids for Advanced Research and Drug Development
Introduction
The decarboxylation of amino acids is a fundamental transformation in organic synthesis and a cornerstone of biological processes, yielding primary amines that are pivotal building blocks for pharmaceuticals, agrochemicals, and other high-value materials. The quest for mild and selective methods to achieve this transformation is driven by the need to preserve sensitive functional groups within complex molecules.
While the query specified the use of O-(2-Tert-butoxyethyl)hydroxylamine for this purpose, a comprehensive review of the scientific literature indicates that this reagent is not commonly employed or documented for the mild decarboxylation of amino acids. Instead, the field has seen significant advancements in several other methodologies that offer excellent yields and broad substrate scope under gentle conditions. This guide provides a detailed overview of these state-of-the-art techniques, focusing on their mechanisms, applications, and detailed protocols to empower researchers in their synthetic endeavors.
Organocatalyzed Decarboxylation: A Biomimetic Approach
Inspired by the action of pyridoxal-5'-phosphate (PLP)-dependent decarboxylase enzymes in nature, organocatalysis has emerged as a powerful, metal-free strategy for the non-oxidative decarboxylation of amino acids.[1] This approach typically involves the formation of a Schiff base intermediate with a carbonyl catalyst, which facilitates the cleavage of the C-C bond.
Mechanism of Action
The catalytic cycle begins with the condensation of the amino acid with a ketone or aldehyde catalyst to form a Schiff base (iminium ion). This intermediate acts as an "electron sink," stabilizing the negative charge that develops on the α-carbon upon decarboxylation. The subsequent loss of CO2 generates a resonance-stabilized carbanion or an azomethine ylide, which is then protonated. Finally, hydrolysis of the resulting imine liberates the desired amine and regenerates the catalyst.[2][3]
Figure 1: General workflow for organocatalyzed decarboxylation of amino acids.
Protocol: Isophorone-Catalyzed Decarboxylation of Phenylalanine
This protocol is adapted from the work of Claes et al., who identified isophorone as a highly effective catalyst for the decarboxylation of various amino acids.[4][5]
Materials:
-
L-Phenylalanine
-
Isophorone (catalyst, ≥97%)
-
2-Propanol (solvent, anhydrous)
-
Argon or Nitrogen gas supply
-
Pressure vessel or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
-
Hydrochloric acid (for salt formation, optional)
-
Dichloromethane (DCM) and Sodium Sulfate (for extraction and drying)
Procedure:
-
Reaction Setup: To a pressure vessel equipped with a magnetic stir bar, add L-phenylalanine (1.0 mmol), isophorone (0.05 mmol, 5 mol%), and anhydrous 2-propanol (5 mL).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Heating: Place the vessel in a preheated oil bath or heating mantle at 150 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots.
-
Workup: After cooling to room temperature, carefully vent the vessel. The solvent can be removed under reduced pressure.
-
Purification: The resulting amine can be purified by column chromatography on silica gel. Alternatively, the crude product can be dissolved in a suitable solvent like diethyl ether, and HCl (in ether or dioxane) can be added to precipitate the amine hydrochloride salt, which can then be collected by filtration.
Photoredox-Catalyzed Decarboxylation: A Mild and Versatile Approach
Visible light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy is highly effective for the decarboxylation of amino acids, offering a pathway to various valuable amine derivatives.[6][7][8]
Mechanism of Action
The process is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. The excited photocatalyst is a potent single-electron oxidant (or reductant). In the case of oxidative quenching, the excited photocatalyst accepts an electron from the carboxylate of the N-protected amino acid. The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation to form an α-amino radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as arylation, allylation, or vinylation, depending on the chosen reaction partner.[7][9]
Figure 2: Simplified mechanism of photoredox-catalyzed decarboxylative functionalization.
Protocol: Decarboxylative Arylation of N-Boc-Pipecolic Acid
This protocol is a representative example based on the work of MacMillan and coworkers on the decarboxylative arylation of α-amino acids.[6][7][10]
Materials:
-
N-Boc-pipecolic acid
-
1,4-Dicyanobenzene (coupling partner)
-
fac-Ir(ppy)3 (photocatalyst)
-
Cesium carbonate (Cs2CO3, base)
-
Dimethylformamide (DMF, anhydrous)
-
Blue LED light source
-
Schlenk flask or vial with a screw cap and septum
-
Standard laboratory equipment for inert atmosphere techniques
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine N-Boc-pipecolic acid (0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), fac-Ir(ppy)3 (0.002 mmol, 1 mol%), and Cs2CO3 (0.24 mmol).
-
Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the arylated product.
Hypervalent Iodine-Mediated Decarboxylation
Hypervalent iodine reagents offer a metal-free alternative for the oxidative decarboxylation of amino acids. These reactions are typically mild and can proceed at room temperature, often induced by light.[11][12]
Mechanism of Action
The reaction of an N-protected amino acid with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (DIB), in the presence of iodine, is thought to generate a carboxyl radical. This intermediate rapidly loses carbon dioxide to produce an α-amino radical. This radical is then oxidized by another equivalent of the hypervalent iodine reagent to form an N-acyliminium ion. This electrophilic intermediate can be trapped by a variety of nucleophiles, leading to the formation of functionalized amine products.[12][13]
Protocol: Decarboxylative Cyclization of N-Boc-Proline
This is a general procedure adapted from methodologies involving the generation of N-acyliminium ions from amino acids.[12]
Materials:
-
N-Boc-proline
-
(Diacetoxyiodo)benzene (DIB)
-
Iodine (I2)
-
Dichloromethane (DCM, anhydrous)
-
A suitable nucleophile (e.g., allyltrimethylsilane for allylation)
-
Standard glassware and stirring equipment
Procedure:
-
Reaction Setup: To a solution of N-Boc-proline (0.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add DIB (0.6 mmol) and a catalytic amount of iodine (0.05 mmol).
-
Reaction Initiation: Stir the mixture at room temperature. The reaction can be accelerated by irradiation with a tungsten lamp.
-
Nucleophile Addition: Once the decarboxylation is evident (cessation of gas evolution), add the nucleophile (e.g., allyltrimethylsilane, 1.0 mmol).
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.
Quantitative Data Summary
The following table summarizes representative yields for the decarboxylation of various amino acids using the discussed methodologies.
| Amino Acid Substrate | Method | Catalyst/Reagent | Product | Yield (%) | Reference |
| L-Phenylalanine | Organocatalysis | Isophorone | Phenethylamine | 99 | [4][5] |
| L-Leucine | Organocatalysis | Isophorone | Isoamylamine | 85 | [4][5] |
| N-Boc-Proline | Photoredox | fac-Ir(ppy)3 | N-Boc-2-aryl-pyrrolidine | 92 | [6] |
| N-Boc-Pipecolic Acid | Photoredox | fac-Ir(ppy)3 | N-Boc-2-aryl-piperidine | 86 | [6] |
| N-Acyl-Proline | Hypervalent Iodine | DIB / I2 | 2-Substituted-N-acylpyrrolidine | High | [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/reagents- Presence of oxygen (photoredox)- Insufficient heating (organocatalysis)- Impure starting materials | - Use freshly opened or purified reagents.- Ensure a thoroughly deoxygenated system for photoredox reactions.- Verify the reaction temperature.- Purify the starting amino acid if necessary. |
| Formation of Side Products | - Over-oxidation- Undesired radical coupling- Racemization | - Reduce reaction time or light intensity (photoredox).- Adjust the concentration of reagents.- Use milder conditions or chiral catalysts if stereochemistry is a concern. |
| Difficulty in Product Isolation | - Product is highly polar or volatile- Emulsion during workup | - Consider derivatization to a less polar compound or formation of a salt for easier handling.- Use brine to break up emulsions or filter through Celite. |
References
- 1. isgc-symposium.livescience.io [isgc-symposium.livescience.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Decarboxylation of Amino Acids as a Route to Bio‐based Amines and Amides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. [PDF] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore | Semantic Scholar [semanticscholar.org]
- 11. Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O-(2-Tert-butoxyethyl)hydroxylamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of O-(2-Tert-butoxyethyl)hydroxylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges.
Introduction to the Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its synthesis is typically achieved through a multi-step process that often involves the O-alkylation of a hydroxylamine equivalent, followed by a deprotection step. A common and effective route utilizes N-hydroxyphthalimide as a protected hydroxylamine source, which is first alkylated and then deprotected to yield the final product.
This guide will focus on troubleshooting and optimizing the widely used two-step synthesis:
-
Step 1: O-Alkylation - Reaction of N-hydroxyphthalimide with an appropriate 2-(tert-butoxy)ethyl electrophile.
-
Step 2: Deprotection - Removal of the phthalimide group, typically via hydrazinolysis, to release the free hydroxylamine.
Understanding the nuances of each step is critical for maximizing yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the O-Alkylation Step (Formation of N-(2-(tert-butoxy)ethoxy)phthalimide)
Question: I am seeing a low yield of my desired N-alkoxyphthalimide intermediate. My starting materials (N-hydroxyphthalimide and 2-(tert-butoxy)ethyl bromide/tosylate) are mostly unreacted or I have multiple unidentified side products. What could be the cause?
Answer:
Low yields in this SN2 reaction can stem from several factors related to reagents, reaction conditions, and competing side reactions.
Potential Causes & Solutions:
-
Poor Nucleophilicity of N-hydroxyphthalimide: The hydroxyl group of N-hydroxyphthalimide is not strongly nucleophilic on its own. It requires deprotonation by a suitable base to form the more potent N-hydroxyphthalimide anion.
-
Solution: Ensure you are using an adequate base to deprotonate the N-hydroxyphthalimide. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices in polar aprotic solvents like DMF or acetone. The base should be finely powdered and thoroughly dried to maximize its reactivity.
-
-
Sub-optimal Solvent Choice: The choice of solvent is crucial for an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.
-
-
Insufficient Reaction Temperature or Time: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition at higher temperatures.
-
-
Quality of the Alkylating Agent: The 2-(tert-butoxy)ethyl electrophile (e.g., bromide or tosylate) may have degraded.
-
Solution: Use a freshly prepared or purified alkylating agent. If preparing it yourself, ensure the complete conversion of the corresponding alcohol and thorough removal of any impurities.
-
-
Competing Elimination Reaction (E2): If using a sterically hindered or strong base, an E2 elimination of the alkylating agent can compete with the desired SN2 substitution, leading to the formation of tert-butoxyethene.
-
Solution: Use a non-hindered base like potassium carbonate. Avoid stronger, bulkier bases like potassium tert-butoxide unless necessary for other reasons.
-
Issue 2: Incomplete or Low-Yield Deprotection of the Phthalimide Group
Question: The hydrazinolysis of my N-(2-(tert-butoxy)ethoxy)phthalimide is sluggish, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
Answer:
The cleavage of the phthalimide group with hydrazine is a well-established method, but its efficiency can be influenced by several parameters.[2]
Potential Causes & Solutions:
-
Insufficient Hydrazine: The stoichiometry of hydrazine is critical.
-
Solution: Use a slight excess of hydrazine hydrate (typically 1.5 to 2 equivalents) to ensure the complete consumption of the phthalimide intermediate.[3]
-
-
Inappropriate Solvent: The reaction requires a solvent that can dissolve both the substrate and the hydrazine.
-
Solution: Ethanol or methanol are commonly used and effective solvents for this reaction. They facilitate the interaction between the reactants.
-
-
Low Reaction Temperature: The reaction may be slow at room temperature.
-
Solution: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.
-
-
Precipitation of Phthalhydrazide: The phthalhydrazide byproduct is often insoluble and precipitates from the reaction mixture. This can sometimes trap unreacted starting material.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous suspension. After the reaction is complete, the phthalhydrazide can be removed by filtration. An acidic workup can also help to dissolve the desired amine product while keeping the byproduct solid.
-
Issue 3: Formation of Side Products During Hydrazinolysis
Question: During the deprotection step with hydrazine, I am observing the formation of unexpected side products, complicating the purification of my target this compound. What are these side products and how can I avoid them?
Answer:
Hydrazine is a strong nucleophile and can potentially react with other functional groups or the product itself.
Potential Causes & Solutions:
-
Reaction with Other Electrophilic Sites: If your molecule contains other electrophilic functional groups (e.g., esters, amides), hydrazine can react with them.[3]
-
Over-alkylation of the Product: While less common for this specific product, the newly formed hydroxylamine could potentially react further.
-
Solution: Ensure that the reaction is monitored and worked up promptly once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the hydroxylamine instead of phthalimide?
A1: Yes, other protecting groups can be used. A notable alternative is the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH).[6][7] This reagent can react with alkyl bromides, and the subsequent deprotection is achieved with HCl, avoiding the use of the hazardous hydrazine.[6][7] Another approach involves the O-alkylation of tert-butyl N-hydroxycarbamate, followed by acidic N-deprotection.[8]
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the alkylation and deprotection steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize the spots.
Q3: My final product, this compound, seems unstable. How should I store it?
A3: The free hydroxylamine can be sensitive to oxidation. It is often purified and stored as its hydrochloride salt, which is typically a more stable, crystalline solid.[9] To prepare the salt, the purified free base can be dissolved in a suitable solvent like ether and treated with a solution of HCl in ether.
Q4: Are there any one-pot procedures available for this synthesis?
A4: Some literature describes one-pot processes where the Mitsunobu reaction of an alcohol with N-hydroxyphthalimide is followed by the in-situ deprotection with hydrazine.[9] This can improve efficiency by reducing the number of workup and purification steps. However, optimizing a one-pot procedure can be more challenging than the stepwise approach.
Data Summary and Protocols
Table 1: Key Parameters for Yield Optimization
| Step | Parameter | Recommended Condition | Rationale |
| Alkylation | Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.) | Efficiently deprotonates N-hydroxyphthalimide without promoting E2 elimination. |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvent accelerates SN2 reaction. | |
| Temperature | 50-60 °C | Increases reaction rate without significant decomposition. | |
| Deprotection | Reagent | Hydrazine hydrate (1.5-2.0 eq.) | Ensures complete reaction. |
| Solvent | Ethanol or Methanol | Good solubility for both substrate and reagent. | |
| Temperature | Reflux | Drives the reaction to completion in a reasonable timeframe. |
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2-(tert-butoxy)ethoxy)phthalimide
-
To a round-bottom flask, add N-hydroxyphthalimide (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-(tert-butoxy)ethyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkoxyphthalimide.
Step 2: Synthesis of this compound
-
Dissolve the N-(2-(tert-butoxy)ethoxy)phthalimide (1.0 eq.) from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acidic workup to isolate the product, which can then be purified further, for example, by distillation or by forming the hydrochloride salt.
Visualizations
General Synthesis Workflow
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree to diagnose and resolve low yield issues in the synthesis.
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 6. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 9. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of O-(2-Tert-butoxyethyl)hydroxylamine by Chromatography
Welcome to the technical support guide for the chromatographic purification of O-(2-Tert-butoxyethyl)hydroxylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the formation of oxime ethers, which are of significant interest in medicinal chemistry. Its purity is paramount for the success of subsequent reactions. While its synthesis is documented, detailed purification protocols are not always readily available, leading to potential challenges in obtaining the compound in high purity. This guide aims to fill that gap by providing practical, experience-driven advice on purification by flash column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of the Product from Starting Materials or Byproducts
Question: I'm running a flash column to purify my crude this compound, but I'm getting poor separation between my product and what I suspect are starting materials like 2-(tert-butoxy)ethanol or N-hydroxyphthalimide derivatives. How can I improve the resolution?
Answer: Poor separation is a common issue and can often be resolved by systematically optimizing your chromatographic conditions. Here’s a logical workflow to follow:
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Explanation:
-
Mobile Phase Optimization: The polarity of the mobile phase is the most critical factor. This compound is a relatively polar compound. If your product is co-eluting with non-polar impurities, you are likely using a mobile phase that is too polar. Conversely, if it is co-eluting with polar impurities, your mobile phase may not be polar enough.
-
Actionable Advice: Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. A shallow gradient can significantly improve separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can be beneficial. Hydroxylamines can interact with acidic sites on the silica gel, leading to tailing and poor peak shape. The triethylamine will neutralize these sites, resulting in sharper peaks and better separation.
-
-
Stationary Phase Selection: Standard silica gel is the most common choice. However, if you are still facing issues, consider the properties of your silica.
-
Actionable Advice: Ensure you are using a high-quality silica gel with a consistent particle size and surface area. For very difficult separations, consider switching to a different stationary phase. For a basic compound like this hydroxylamine, neutral or basic alumina can sometimes provide a different selectivity compared to acidic silica gel.
-
-
Sample Loading: Overloading the column is a frequent cause of poor separation.
-
Actionable Advice: As a general rule, for a difficult separation, the amount of crude material loaded onto the column should not exceed 1-2% of the mass of the silica gel.
-
Issue 2: Product Degradation on the Column
Question: I suspect my this compound is degrading during purification on silica gel. My yield is very low, and I see multiple new spots on my TLC analysis of the collected fractions. What could be happening?
Answer: O-alkylated hydroxylamines can be sensitive to acidic conditions, and standard silica gel is inherently acidic. This can lead to degradation, particularly if the compound is in contact with the silica for an extended period.
Strategies to Mitigate On-Column Degradation:
| Strategy | Mechanism of Action | Implementation |
| Neutralize Silica Gel | Deactivates acidic silanol groups on the silica surface, preventing acid-catalyzed degradation. | Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine (by volume). Mix well before packing the column. |
| Use a Different Stationary Phase | Avoids the acidic environment of silica gel altogether. | Consider using neutral alumina or a polymer-based stationary phase. |
| Minimize Residence Time | Reduces the contact time between the compound and the stationary phase. | Use a shorter column and a faster flow rate. This may slightly compromise resolution, so a balance needs to be found. |
| Work at Lower Temperatures | Decreases the rate of potential degradation reactions. | If feasible, run the chromatography in a cold room or with a jacketed column. |
Issue 3: Difficulty in Detecting the Product in Fractions
Question: this compound doesn't have a strong UV chromophore. How can I effectively track its elution from the column?
Answer: This is a common challenge with compounds that lack aromatic rings or conjugated systems.
Detection Methods for Non-UV Active Compounds:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for hydroxylamines.
-
Protocol: Prepare a staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After running your TLC plate, dip it into the solution. Hydroxylamines will appear as yellow spots on a purple background. This stain is very sensitive.
-
-
Vanillin Stain: This is another general-purpose stain that can be effective.
-
Mass Spectrometry: If you have access to a mass spectrometer coupled with your flash chromatography system (Flash-MS), you can monitor the elution of your product by its mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on silica gel?
A good starting point is a mixture of Ethyl Acetate and Hexanes. Based on the polarity of the molecule, a typical starting gradient would be from 5% to 30% Ethyl Acetate in Hexanes. Always perform a TLC analysis first to determine the optimal solvent system.
Q2: How can I remove the triethylamine from my product after purification?
If you used triethylamine in your mobile phase, it will likely be present in your purified fractions. The most effective way to remove it is by evaporation under reduced pressure, as triethylamine is volatile. If traces remain, you can dissolve the product in a non-polar solvent like dichloromethane or diethyl ether and wash it with a dilute solution of a weak acid (e.g., 1% citric acid solution) followed by a brine wash. However, be cautious, as your product itself is basic and could be extracted into the aqueous layer if the acid is too strong or concentrated.
Q3: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for removing more polar impurities. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. A buffer may be necessary to control the pH and ensure good peak shape.
Q4: My product is an oil. How can I be sure it is pure?
Purity for an oil can be assessed by multiple methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and assess purity. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a suitable column can provide a quantitative measure of purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline. It should be adapted based on your specific crude material and the results of your initial TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Triethylamine
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and stains (e.g., KMnO₄)
Step-by-Step Procedure:
-
Determine the Optimal Mobile Phase:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.3.
-
-
Prepare and Pack the Column:
-
Choose a column size appropriate for the amount of crude material (aim for a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase. If needed, add 1% triethylamine to the mobile phase.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of a suitable solvent.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and then evaporate the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions of a suitable volume.
-
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC using the KMnO₄ stain.
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound as an oil.
-
Technical Support Center: O-(2-Tert-butoxyethyl)hydroxylamine hydrochloride
Welcome to the comprehensive technical guide for O-(2-Tert-butoxyethyl)hydroxylamine hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge, practical guidance, and troubleshooting solutions for the effective storage, handling, and application of this versatile reagent.
Introduction
This compound hydrochloride is a specialized O-substituted hydroxylamine derivative widely used in organic synthesis.[1][2][3][4][5] Its unique structure, featuring a tert-butoxyethyl group, offers steric protection and modulates the reactivity of the hydroxylamine functionality. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules, particularly in the formation of stable oxime intermediates from carbonyl compounds.[1][4][6]
This guide is structured to address common queries and experimental challenges in a direct question-and-answer format, blending foundational knowledge with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound hydrochloride?
A1: Proper storage is critical to maintain the reagent's integrity. The recommended storage condition is between 2-8°C in a dry, well-ventilated area.[4][6] The container should be kept tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is advisable.
Q2: What personal protective equipment (PPE) should be used when handling this reagent?
A2: Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect against splashes, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosol.
Q3: Is this compound hydrochloride sensitive to static discharge?
A3: While not explicitly classified as explosive, it is good practice to take precautionary measures against static discharge, especially when handling the solid material in large quantities. The use of non-sparking tools is recommended.
Q4: How should I dispose of unused or waste material?
A4: Disposal must be carried out in accordance with local, state, and federal regulations. The compound should be disposed of as chemical waste, and the container should be rinsed and disposed of appropriately. Do not dispose of it in standard waste or down the drain.
Properties and Stability
Q5: Why is this reagent supplied as a hydrochloride salt?
A5: The hydrochloride salt form significantly enhances the stability and handling of the compound compared to its free base.[1] The salt is generally a crystalline solid that is less prone to degradation and easier to weigh and handle accurately.
Q6: How stable is the tert-butoxyethyl group to acidic or basic conditions?
A6: The tert-butoxy group is an acid-labile protecting group. It is generally stable to basic and mildly acidic conditions. However, it can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or strong mineral acids like HCl, to regenerate the corresponding hydroxyl group.[2][7] This cleavage is a key step in certain synthetic routes but can be an unwanted side reaction if not properly controlled. The ether linkage is generally stable to a wider range of pH compared to a tert-butyl ester.[6][8]
Q7: What solvents are recommended for dissolving this compound hydrochloride?
A7: As a hydrochloride salt, it has good solubility in polar solvents, including water and alcohols (e.g., ethanol, methanol).[3] For reactions in organic media, polar aprotic solvents like DMF or acetonitrile can be used, often with the addition of a base to liberate the free hydroxylamine.[2][9] Its solubility in less polar solvents like dichloromethane (DCM) or THF is limited but can be improved with the addition of a phase-transfer catalyst or by converting it to the free base in situ.
Experimental Protocols & Data
General Protocol for Oxime Formation
This protocol provides a general guideline for the formation of an oxime from a ketone or aldehyde.
Materials:
-
Aldehyde or Ketone
-
This compound hydrochloride (1.1 - 1.5 equivalents)
-
Base (e.g., pyridine, sodium acetate, or triethylamine, 2-3 equivalents)
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound hydrochloride to the solution.
-
Slowly add the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C | [4][6] |
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Workflow for Troubleshooting Oxime Formation
Caption: A logical workflow for troubleshooting incomplete oxime formation.
Problem 1: Low or No Conversion to Oxime
-
Potential Cause A: Inactive Reagent or Incorrect Stoichiometry
-
Explanation: this compound hydrochloride can degrade if not stored properly, leading to reduced activity. Similarly, using insufficient equivalents of the hydroxylamine or base will result in incomplete conversion of the starting material.
-
Solution:
-
Ensure the reagent has been stored correctly at 2-8°C in a tightly sealed container. If in doubt, use a fresh batch.
-
Verify the stoichiometry. Typically, 1.1 to 1.5 equivalents of the hydroxylamine hydrochloride are used.
-
Ensure at least 2 equivalents of a non-nucleophilic base like pyridine or triethylamine are used to both neutralize the hydrochloride and facilitate the reaction.
-
-
-
Potential Cause B: Suboptimal pH
-
Explanation: Oxime formation is pH-dependent. The reaction is generally fastest in a slightly acidic medium (pH 4-6). If the reaction medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group is not sufficiently activated.
-
Solution:
-
If using a simple base like triethylamine, the pH might not be buffered. Consider using a sodium acetate/acetic acid buffer system to maintain the optimal pH.
-
For acid-sensitive substrates, a milder base like sodium bicarbonate can be used, although reaction times may be longer.
-
-
-
Potential Cause C: Steric Hindrance
-
Explanation: The tert-butoxyethyl group introduces some steric bulk.[2] This, combined with a sterically hindered ketone, can significantly slow down the reaction rate.
-
Solution:
-
Increase the reaction temperature to provide more energy to overcome the activation barrier.
-
Prolong the reaction time, monitoring periodically by TLC or LC-MS. Some reactions with hindered substrates may require 24 hours or more.
-
Increase the concentration of the reagents to favor the bimolecular reaction.
-
-
Problem 2: Formation of Unexpected Side Products
-
Potential Cause A: Cleavage of the Tert-butoxy Group
-
Explanation: If the reaction is run under strongly acidic conditions, or if the workup involves a strong acid wash, the tert-butoxyethyl group can be partially or fully cleaved, leading to the formation of the corresponding O-(2-hydroxyethyl)oxime.
-
Solution:
-
Avoid strongly acidic conditions during the reaction. Use a buffered system if necessary.
-
During workup, use a mild acid (e.g., dilute citric acid or saturated ammonium chloride) for washing, or avoid an acid wash altogether if possible.
-
-
-
Potential Cause B: Reaction with Other Functional Groups
-
Explanation: In complex molecules, such as in the context of bioconjugation or natural product synthesis, other reactive functional groups can compete with the desired reaction. For example, reducing sugars contain an aldehyde in their open-chain form that can react with the hydroxylamine.[1]
-
Solution:
-
Problem 3: Difficult Purification
-
Potential Cause A: Co-elution of Product and Starting Material
-
Explanation: The polarity of the starting carbonyl compound and the resulting oxime may be very similar, making chromatographic separation challenging.
-
Solution:
-
Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation.
-
Consider derivatizing the unreacted carbonyl compound with a reagent that significantly changes its polarity (e.g., a charged Girard's reagent) to facilitate separation.
-
-
-
Potential Cause B: Presence of Both E/Z Isomers
-
Explanation: Oximes can form as a mixture of E and Z geometric isomers, which may appear as two distinct but closely eluting spots on TLC or peaks in HPLC.
-
Solution:
-
In many applications, the mixture of isomers can be used without separation.
-
If a single isomer is required, preparative HPLC or careful column chromatography may be necessary. Sometimes, one isomer can be selectively crystallized from the mixture.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 3. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 4. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]
- 5. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: O-(2-Tert-butoxyethyl)hydroxylamine
Welcome to the dedicated support center for O-(2-Tert-butoxyethyl)hydroxylamine. This resource is engineered for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and application of this versatile reagent. Our primary focus is to equip you with the technical knowledge and practical strategies required to mitigate oxidative degradation, thereby ensuring the integrity and reactivity of your experiments.
Introduction to the Instability of this compound
This compound is a key synthetic building block, particularly favored in the formation of oximes and other condensation reactions. However, its utility is paralleled by its susceptibility to oxidation.[1] Like other hydroxylamine derivatives, it can degrade upon exposure to atmospheric oxygen, a process often accelerated by light, elevated temperatures, or the presence of trace metal contaminants. This degradation leads to the formation of undesirable byproducts, such as nitrones and nitroso compounds, which diminishes the effective concentration of the reagent and can introduce significant complications in reaction pathways and product purification.[2][3] A foundational understanding of these degradation mechanisms is paramount for its successful application.
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation that may be linked to the oxidation of this compound.
Problem 1: Diminished Reaction Yields or Stalled Reactions
Scenario: You are conducting a reaction, such as an oxime ligation, and observe yields that are substantially lower than anticipated, or the reaction fails to proceed to completion despite the addition of a stoichiometric quantity of the hydroxylamine reagent.
-
Probable Cause: The actual concentration of your this compound solution is likely lower than calculated due to oxidative degradation prior to its use.
-
Troubleshooting Workflow:
-
Reagent Integrity Verification: Before commencing your experiment, it is crucial to confirm the purity of the hydroxylamine. This can be accomplished using analytical techniques such as ¹H NMR or LC-MS. The presence of signals corresponding to oxidation byproducts would indicate degradation.
-
Adopt Inert Atmosphere Techniques: All manipulations of the reagent, including weighing and the preparation of solutions, should be performed under an inert atmosphere, such as nitrogen or argon.[4][5][6] Specialized glassware, like Schlenk flasks or the use of a glovebox, is highly recommended.[6][7]
-
Employ Deoxygenated Solvents: Ensure that all solvents used are rigorously deoxygenated. This can be achieved by sparging with an inert gas for a sufficient period or through several freeze-pump-thaw cycles for particularly sensitive applications.
-
Problem 2: Emergence of Unforeseen Byproducts
Scenario: Your reaction mixture is complex, and the purification process is proving to be arduous. Analytical data (e.g., MS or NMR) suggests the presence of species corresponding to oxidized forms of your starting material or desired product.
-
Probable Cause: The hydroxylamine reagent has undergone oxidation in situ (within the reaction mixture). The resulting reactive species, such as nitroso compounds, can engage in undesired side reactions.
-
Troubleshooting Workflow:
-
Assess Reaction Parameters:
-
Temperature: Elevated temperatures can expedite the rate of oxidation. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Metal Contaminants: Trace amounts of metal ions can act as catalysts for oxidation. All glassware should be meticulously cleaned. In cases where metal catalysis is a known issue, the use of high-purity reagents and solvents, or the addition of a chelating agent, should be considered.
-
-
pH Management: The stability of hydroxylamines can be influenced by the pH of the reaction medium. Depending on the specifics of your reaction, the use of a buffer system to maintain an optimal pH may be necessary to minimize degradation.
-
Consider Antioxidant Addition: For highly sensitive systems, the introduction of a radical scavenger or an antioxidant (e.g., butylated hydroxytoluene - BHT) could be advantageous, provided it does not interfere with the intended chemical transformation.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting oxidation-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure maximum stability and shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place.[8][9] The recommended storage temperature is between 2-8 °C.[8][9] The container must be sealed tightly to prevent the ingress of air and moisture.[7] For prolonged storage, consider temperatures of -20 °C.
Q2: How can I assess the quality of a previously opened bottle of the reagent?
A: The most definitive way to check for degradation is through analytical methods. An aliquot of the reagent can be analyzed by ¹H NMR or LC-MS. A comparison of the obtained data with a reference spectrum or the original certificate of analysis will reveal the presence of any significant impurities resulting from oxidation. While a change in the physical appearance, such as yellowing, can be an indicator of degradation, it is not a conclusive test.
Q3: Is it advisable to prepare and store a stock solution of this compound?
A: Stock solutions can be prepared and stored, but with stringent precautions. The solution should be made with a high-purity, anhydrous, and deoxygenated solvent. Once prepared, the solution should be blanketed with an inert gas before the container is sealed. Storage should be at a low temperature (2-8 °C or -20 °C) and protected from light. For highly sensitive experiments, it is always best to use a freshly prepared solution or to re-verify the concentration of a stored solution prior to use.
Q4: What is the predominant oxidation mechanism for this compound?
A: The oxidation of hydroxylamines generally proceeds through a one-electron oxidation to form a radical intermediate. This process is often initiated by molecular oxygen and can be catalyzed by metal ions. This radical can then undergo further oxidation to form nitroso and subsequently nitro compounds, or it may participate in other undesired side reactions.
Simplified Oxidation Pathway
Caption: A simplified representation of the hydroxylamine oxidation pathway.
Experimental Protocols
Protocol 1: Solvent Deoxygenation via Inert Gas Sparging
-
Equip a solvent reservoir with a gas dispersion tube (sparging needle) that extends to the bottom of the vessel and a vent for gas outlet.
-
Connect the gas inlet to a source of high-purity inert gas (nitrogen or argon).
-
Initiate a gentle but steady flow of the gas through the solvent. A fine stream of bubbles provides a larger surface area for more efficient gas exchange.
-
Continue sparging for a minimum of 30-60 minutes to ensure the removal of dissolved oxygen.
-
After deoxygenation, maintain a slight positive pressure of the inert gas over the solvent to prevent the re-introduction of air.
Protocol 2: Handling of this compound using a Glovebox
-
Confirm that the glovebox is maintaining an inert atmosphere with low levels of oxygen and moisture.
-
Transfer the sealed container of the hydroxylamine reagent into the glovebox antechamber and allow it to thermally equilibrate with the internal atmosphere to prevent condensation.
-
Move the container into the main chamber and carefully open it.
-
Accurately weigh the desired amount of the reagent into a tared, clean, and dry vial.
-
Dissolve the weighed reagent in a deoxygenated solvent that has also been introduced into the glovebox.
-
Securely seal the vial containing the solution before removing it from the glovebox.
-
Before resealing the original reagent container for storage, ensure it is backfilled with the inert atmosphere of the glovebox.
Summary of Best Practices
| Parameter | Recommended Action | Scientific Rationale |
| Storage Temperature | 2-8 °C (short-term), -20 °C (long-term) | Slows the kinetic rate of oxidative and thermal degradation.[8][9] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a primary oxidant.[4][7] |
| Solvent Quality | Anhydrous and Deoxygenated | Removes dissolved oxygen and water, which can act as reactants in degradation pathways. |
| Reagent Handling | Under Inert Atmosphere (e.g., Glovebox) | Minimizes exposure to atmospheric oxygen and moisture during transfer and preparation of solutions.[5][6] |
| Reaction Setup | Clean, Dry Glassware | Prevents contamination with adventitious moisture and metal catalysts that can promote oxidation.[5] |
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. O-[2-(tert-Butoxy)ethyl]hydroxylamine | 1023742-13-3 [sigmaaldrich.com]
- 9. 1023742-13-3|O-[2-(tert-Butoxy)ethyl]hydroxylamine|BLD Pharm [bldpharm.com]
stability of O-(2-Tert-butoxyethyl)hydroxylamine in aqueous buffers
This guide is intended for researchers, scientists, and drug development professionals using O-(2-Tert-butoxyethyl)hydroxylamine in their experiments. As a Senior Application Scientist, this document synthesizes technical data and field-proven insights to help you navigate potential challenges related to the stability of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum shelf-life and performance, this compound and its hydrochloride salt should be stored in a dry, cool, and well-ventilated place, ideally between 2-8°C.[1] It is also recommended to store it under an inert atmosphere and protected from light. The hydrochloride salt form generally offers enhanced stability and handling properties compared to the free base.[1]
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. Generally, hydroxylamine derivatives are more stable in solutions with a pH approaching neutrality.[2] Both highly acidic and highly alkaline conditions can lead to degradation.
Q3: Are there any known incompatibilities I should be aware of when using this reagent?
A3: Yes, this compound is incompatible with strong oxidizing agents.[3] Additionally, solutions of hydroxylamines can be destabilized by the presence of multivalent metal cations, such as Fe(II) and Cu(II), which can catalyze decomposition.[4] It is also advisable to avoid high temperatures when working with this compound.
Q4: What are the primary degradation pathways for this compound in aqueous buffers?
-
Hydrolysis of the Ether Linkage (Acid-Catalyzed): The ether bond in the molecule can be susceptible to cleavage under acidic conditions, which would yield tert-butanol and O-(2-hydroxyethyl)hydroxylamine. Ethers are generally resistant to hydrolysis under basic conditions.[5][6]
-
Decomposition of the Hydroxylamine Moiety: The hydroxylamine group itself can undergo decomposition, which is often accelerated at high pH.[4] This can be a complex process leading to various nitrogen-containing byproducts.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound in aqueous buffers.
Issue 1: Loss of Reagent Activity or Incomplete Reactions
Symptoms:
-
Your reaction that relies on the hydroxylamine functionality (e.g., oxime ligation) is sluggish or does not go to completion.
-
You observe a decrease in the expected product yield over time when using a pre-made stock solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Degradation in Acidic Buffer | The hydroxylamine or ether linkage may be degrading in a low pH buffer (pH < 6). | Prepare fresh stock solutions in a buffer with a pH closer to neutral (pH 6.5-7.5) immediately before use. If the reaction requires acidic conditions, minimize the time the reagent is in the acidic buffer. |
| Degradation in Basic Buffer | The hydroxylamine moiety is known to be unstable at high pH (pH > 8).[4] | Avoid preparing or storing stock solutions in basic buffers. If your reaction requires basic conditions, add the hydroxylamine reagent at the last possible moment. |
| Presence of Metal Contaminants | Trace amounts of metal ions in your buffers can catalyze the decomposition of the hydroxylamine.[4] | Use high-purity water and buffer components. Consider treating your buffers with a chelating agent like EDTA to sequester any contaminating metal ions. |
| Improper Storage of Stock Solutions | Storing aqueous stock solutions for extended periods, even at 2-8°C, can lead to gradual degradation. | For optimal results, prepare fresh aqueous stock solutions of this compound for each experiment. If a stock solution must be stored, it is best to do so at -20°C or -80°C in small, single-use aliquots and for the shortest time possible. |
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Symptoms:
-
You observe new peaks in your chromatogram or mass spectrum that are not your starting material or expected product.
-
The intensity of the peak corresponding to this compound decreases over time, with a concurrent increase in the intensity of new peaks.
Potential Degradation Pathways and Troubleshooting Workflow:
Below is a diagram illustrating the potential degradation pathways and a suggested workflow for identifying the cause of instability.
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocol: Assessing the Stability of this compound in Your Buffer
This protocol provides a framework for testing the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of degradation of this compound in a user-defined buffer at a specific temperature.
Materials:
-
This compound
-
Your aqueous buffer of interest
-
High-purity water
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Thermostated incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) where it is known to be stable.
-
Prepare Test Solution: Dilute the stock solution into your aqueous buffer of interest to the final working concentration used in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by your chosen analytical method (e.g., HPLC). This will serve as your baseline measurement.
-
Incubation: Place the remainder of the test solution in a thermostated environment at the temperature of your experiment.
-
Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them.
-
Data Analysis: Quantify the peak area of the this compound at each time point. Plot the percentage of the remaining compound against time to determine its stability and estimate its half-life in your specific buffer.
Summary of Expected Stability Trends
| Condition | Expected Stability | Primary Concerns |
| Acidic pH (pH < 6) | Low | Acid-catalyzed hydrolysis of the ether linkage. |
| Neutral pH (pH 6.5 - 7.5) | High | Generally the most stable pH range. |
| Basic pH (pH > 8) | Low to Moderate | Base-mediated decomposition of the hydroxylamine moiety. |
| Presence of Metal Ions | Low | Catalytic decomposition of the hydroxylamine. |
| Elevated Temperature | Low | Increased rate of all degradation pathways. |
By understanding the factors that influence the stability of this compound and by implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can ensure more reliable and reproducible experimental outcomes.
References
- 1. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
removal of excess O-(2-Tert-butoxyethyl)hydroxylamine from reaction
Welcome to the technical support center for O-(2-Tert-butoxyethyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of excess this compound from reaction mixtures. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome common purification challenges, ensuring the integrity and purity of your target compounds.
Introduction to this compound in Synthesis
This compound is a versatile O-substituted hydroxylamine reagent widely employed in organic synthesis. Its primary application lies in the formation of oxime ethers from aldehydes and ketones.[1][2] The tert-butoxyethyl group offers steric bulk and can influence the physicochemical properties of the resulting oxime products, making it a valuable tool in medicinal chemistry and materials science.
However, as with many reagents used in excess to drive reactions to completion, the efficient removal of unreacted this compound is a critical step in the purification process. Its basic nature and potential for side reactions necessitate a well-designed workup strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its removal?
Understanding the fundamental properties of this reagent is the first step in designing an effective purification strategy.
| Property | Value | Implication for Removal |
| Molecular Formula | C6H15NO2[3][4][5] | Relatively small, polar molecule. |
| Molecular Weight | 133.19 g/mol [3][4][5] | May co-distill with some lower boiling point products. |
| Boiling Point | ~186 °C at 760 mmHg[3] | High boiling point makes removal by simple evaporation difficult. |
| Physical Form | Liquid[6] | Easy to handle, but can be difficult to separate from liquid products. |
| pKa (of conjugate acid) | ~4.28 (Predicted)[3] | The hydroxylamine is basic and can be protonated by weak acids. |
The basicity of the aminooxy group is the most critical property to exploit for its removal via liquid-liquid extraction.
Q2: My primary purification method, aqueous workup, is not completely removing the excess reagent. What am I doing wrong?
A standard neutral water wash is often insufficient for removing this compound due to its organic character imparted by the tert-butoxyethyl group. The key is to leverage its basicity through an acid-base extraction .
The Underlying Principle: By washing your organic reaction mixture with a dilute aqueous acid solution, the basic this compound is protonated, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic phase.
Caption: Workflow for Acid-Base Extraction.
Recommended Protocol: Acidic Wash
-
Dilute the Reaction Mixture: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.
-
Shake and Separate: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Drain the Aqueous Layer: Drain the lower aqueous layer containing the protonated hydroxylamine.
-
Repeat: Repeat the wash with 1 M HCl one to two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting Guide
Problem 1: An unknown impurity persists even after acidic extraction.
Possible Cause A: Incomplete Reaction
Unreacted starting aldehyde or ketone can be a persistent impurity.
-
Diagnosis: Check the reaction progress using Thin Layer Chromatography (TLC). Co-spot your reaction mixture with your starting aldehyde/ketone.
-
Solution: If the starting material is present, consider extending the reaction time, increasing the equivalents of this compound, or adjusting the reaction temperature.
Possible Cause B: Formation of Side Products
The N-O bond in hydroxylamines can be susceptible to cleavage under certain conditions, potentially leading to primary amine byproducts.[7][8]
-
Diagnosis: These amine byproducts will also be extracted into the aqueous layer during an acidic wash. If the impurity remains in the organic phase, it is less likely to be a simple amine. Consider analyzing the impurity by LC-MS or NMR to identify its structure.
-
Solution: If amine byproducts are confirmed, reaction conditions may need to be optimized to be milder.
TLC Visualization Tips:
-
For this compound: Use a ninhydrin or potassium permanganate stain. It will appear as a colored spot upon heating.
-
For Aldehydes/Ketones: A 2,4-dinitrophenylhydrazine (DNP) stain is effective, appearing as yellow or orange spots.
-
For Oxime Products: A 0.5% solution of copper(II) chloride in methanol can be a specific stain for oximes.[9] Alternatively, a general potassium permanganate stain can visualize the C=N bond.
Problem 2: My target molecule is acid-sensitive. How can I remove the excess hydroxylamine?
For acid-sensitive substrates, alternative, non-acidic removal methods are necessary.
Method 1: Quenching with an Aldehyde
Excess this compound can be consumed by adding a reactive, yet easily separable, aldehyde.
The Underlying Principle: The excess hydroxylamine will react with the quenching aldehyde to form a new oxime. This new oxime can then be removed by chromatography or distillation.
Recommended Protocol: Aldehyde Quench
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Add Quencher: Add a slight excess (relative to the excess hydroxylamine) of a simple aldehyde like acetaldehyde or acetone.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Purification: The resulting mixture, now free of the reactive hydroxylamine, can be purified by standard methods like silica gel chromatography.
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to excess reagents or byproducts, allowing for their simple removal by filtration.[8]
The Underlying Principle: Resins functionalized with electrophilic groups will react with the nucleophilic hydroxylamine, sequestering it from the solution.
Caption: General workflow for purification using a scavenger resin.
Types of Effective Scavenger Resins:
| Resin Functional Group | Mechanism of Action |
| Isocyanate | Reacts with the -NH2 group to form a urea linkage.[9] |
| Aldehyde | Forms an imine linkage with the hydroxylamine. |
| Sulfonic Acid | Acts as a solid-supported acid, binding the basic hydroxylamine.[9] |
Recommended Protocol: Scavenger Resin Purification
-
Choose the Resin: Select an appropriate scavenger resin (e.g., polystyrene-bound isocyanate).
-
Add to Mixture: Add the resin (typically 2-4 equivalents relative to the excess hydroxylamine) to the crude reaction mixture.
-
Agitate: Stir or gently shake the slurry at room temperature for 2-16 hours. Reaction progress can be monitored by TLC.
-
Filter: Filter the mixture through a sintered glass funnel or a plug of cotton.
-
Wash: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Conclusion
The removal of excess this compound is a manageable but crucial step in ensuring the purity of your final compound. By understanding its chemical properties, particularly its basicity, and selecting the appropriate workup procedure—be it acid-base extraction, chemical quenching, or the use of scavenger resins—researchers can confidently and efficiently isolate their target molecules. This guide provides a framework for troubleshooting common issues, but as with all chemical processes, careful optimization for your specific substrate and reaction conditions is paramount.
References
- 1. byjus.com [byjus.com]
- 2. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 3. US5872295A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-[2-(tert-Butoxy)ethyl]hydroxylamine | 1023742-13-3 [sigmaaldrich.com]
- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Quick question: Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scale-Up Synthesis of O-(2-Tert-butoxyethyl)hydroxylamine
Introduction:
Welcome to the technical support guide for the scale-up synthesis of O-(2-Tert-butoxyethyl)hydroxylamine. This molecule is a valuable building block in pharmaceutical and agrochemical research, often used as a protected form of hydroxylamine for creating oximes and other derivatives.[1][2] The synthesis typically proceeds via a two-step route: a Mitsunobu reaction to form the N-alkoxyphthalimide intermediate, followed by hydrazinolysis to release the desired product.
While straightforward at the lab bench, scaling this synthesis introduces significant challenges related to reaction control, byproduct management, and product isolation. This guide is structured to provide direct, actionable solutions to common problems encountered during process development and scale-up, ensuring a safe, efficient, and reproducible synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common failures in a question-and-answer format.
Scenario 1: Low or Stagnant Yield in the Mitsunobu Reaction
Question: "My Mitsunobu reaction (coupling of 2-(tert-butoxy)ethanol and N-hydroxyphthalimide) is giving low yields (<60%) or stalling, even with extended reaction times. How can I improve the conversion?"
Answer: This is a classic challenge in Mitsunobu reactions, especially on a larger scale. The root cause often lies in one of four areas: reagent quality, reaction conditions, addition order, or the intrinsic acidity of the nucleophile.
-
1. Reagent Quality & Stoichiometry:
-
Triphenylphosphine (PPh₃): PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO) upon exposure to air.[3] On scale-up, larger quantities mean longer exposure times during weighing and charging. Use fresh PPh₃ or material that has been properly stored under inert gas. Consider assaying your PPh₃ by ³¹P NMR before use.
-
Azodicarboxylate (DIAD/DEAD): Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) can degrade. They are also sensitive to water.[3] Use anhydrous solvents like THF or DCM for the reaction.[3] Ensure your solvent is genuinely dry, as even sealed bottles can accumulate moisture over time.
-
Stoichiometry: While literature often suggests 1.5 equivalents of PPh₃ and DIAD, stubborn substrates may require more.[4] However, simply adding a large excess can complicate purification. Before increasing stoichiometry, ensure all other parameters are optimized.
-
-
2. Reaction Conditions & Thermal Control:
-
Temperature is Critical: The formation of the PPh₃-DIAD betaine intermediate is highly exothermic.[5] On a large scale, inefficient heat removal can lead to localized overheating. This can degrade the reagents and promote side reactions.
-
Recommended Procedure: Dissolve the alcohol and N-hydroxyphthalimide in your anhydrous solvent. Separately, dissolve the PPh₃. Cool both solutions to 0 °C. Add the DIAD slowly, subsurface, to the PPh₃ solution to pre-form the betaine, maintaining the temperature below 5 °C. Then, transfer this cold betaine solution slowly to the alcohol/nucleophile solution, again ensuring the internal temperature does not rise significantly.[6] Constant monitoring of the internal reaction temperature is non-negotiable on scale-up.[7]
-
-
3. Order of Addition:
-
The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, nucleophile, and phosphine.[6] However, if yields are poor, pre-forming the betaine complex (adding DIAD to PPh₃ at 0 °C first) before adding the alcohol and nucleophile can be more effective.[6] This ensures the activating species is present before the substrates are introduced.
-
-
4. Nucleophile Acidity (pKa):
Scenario 2: Difficult Purification of the Final Product
Question: "After hydrazinolysis, I'm struggling to isolate pure this compound. My crude product is an oil, and column chromatography gives poor separation or streaking."
Answer: The final product is a relatively polar, low-molecular-weight amine, which presents several purification challenges.[8][9]
-
1. Issues with Phthalhydrazide Byproduct:
-
The primary byproduct of hydrazinolysis is phthalhydrazide, which should precipitate from the reaction mixture. However, on a larger scale, its removal can be incomplete.
-
Solution: After the reaction is complete (monitor by TLC/LCMS), cool the reaction mixture thoroughly (e.g., to 0-5 °C) for several hours to maximize precipitation. Filter the solid and wash it thoroughly with a cold solvent like CH₂Cl₂ or THF. The solubility of phthalhydrazide is low in these solvents, while your product should remain in the filtrate.
-
-
2. Product Volatility and Water Solubility:
-
The product has some water solubility, which can lead to losses during aqueous work-ups.[10] Over-concentrating the filtrate under high vacuum can also lead to loss of this relatively volatile product.
-
Solution (Anhydrous Work-up): To avoid aqueous extractions, consider using methylhydrazine in a solvent like CH₂Cl₂.[10] After filtering the phthalhydrazide byproduct, the desired amine can often be isolated as its hydrochloride salt by bubbling anhydrous HCl gas through the filtrate or adding a solution of HCl in a solvent like ether.[10] The resulting solid salt is typically much easier to handle, non-volatile, and can often be purified by recrystallization, avoiding chromatography altogether.
-
-
3. Chromatography Challenges:
-
Basic amines like your product often streak on standard silica gel due to strong interactions with acidic silanol groups.[9]
-
Solutions:
-
Treated Silica: Use silica gel treated with a base, such as triethylamine (typically 1-2% in the eluent). This neutralizes the acidic sites and improves peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column.[9]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an option, though it requires aqueous mobile phases and subsequent removal of water.[8][11]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: There are three major hazards to consider:
-
Mitsunobu Reagents: DIAD and DEAD are thermally sensitive and can decompose violently upon heating.[12] Always store them refrigerated and protected from light.[12][13] The reaction itself is exothermic; a runaway reaction is a significant risk if reagent addition is too fast or cooling is inadequate.[5][7]
-
Hydrazine: Hydrazine and its derivatives (like methylhydrazine) are highly toxic and carcinogenic.[14] Handle them only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[14]
-
General Scale-Up Risks: Increasing scale means more energy, greater splash risks, and longer heating/cooling times.[7] Never scale a reaction by more than a factor of three from a previously successful run.[7] Always conduct a thorough risk assessment before starting.[7][15]
Q2: Can I use DEAD instead of DIAD?
A2: Yes, DEAD (diethyl azodicarboxylate) is often used interchangeably with DIAD (diisopropyl azodicarboxylate). They have similar reactivity profiles. The choice may depend on availability, cost, or specific solubility properties in your chosen solvent. Some literature suggests that 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be superior for less acidic nucleophiles, although this is not a major concern for N-hydroxyphthalimide.[6][16]
Q3: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A3: TPPO is notoriously difficult to remove due to its moderate polarity and high crystallinity, which can cause it to co-precipitate with the product.[16]
-
Crystallization: If your intermediate N-(2-(tert-butoxy)ethoxy)phthalimide is a solid, recrystallization is often the best method. TPPO has different solubility profiles (e.g., more soluble in ethers, less soluble in hexanes) that can be exploited.
-
Chromatography: TPPO is visible by TLC and can be separated by silica gel chromatography.
-
Alternative Reagents: For future syntheses, consider using polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration after the reaction is complete.[3]
Q4: What is the best way to monitor the progress of these reactions?
A4:
-
Mitsunobu Reaction: Thin-Layer Chromatography (TLC) is very effective. Use a mobile phase like 30-50% ethyl acetate in hexanes. You should see the consumption of the starting alcohol and the appearance of a new, less polar spot for the phthalimide intermediate. Staining with potassium permanganate can help visualize the alcohol. LC-MS is also an excellent tool for unambiguous tracking.
-
Hydrazinolysis: TLC is also suitable here. You will see the consumption of the phthalimide intermediate and the appearance of your polar amine product at the baseline. The phthalhydrazide byproduct will also be at or near the baseline. Staining with ninhydrin can be used to visualize the primary amine product. Again, LC-MS provides more definitive tracking.
Part 3: Protocols & Data
Experimental Protocol: Two-Step Synthesis (100g Scale)
Step 1: Synthesis of N-(2-(tert-butoxy)ethoxy)phthalimide
-
Setup: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-(tert-butoxy)ethanol (100 g, 0.846 mol, 1.0 eq) and N-hydroxyphthalimide (152 g, 0.931 mol, 1.1 eq) in anhydrous Tetrahydrofuran (THF, 1 L).
-
Reagent Preparation: In a separate 1L flask under nitrogen, charge triphenylphosphine (266 g, 1.015 mol, 1.2 eq) in anhydrous THF (500 mL). Cool this solution to 0 °C using an ice bath.
-
Addition: To the cold PPh₃ solution, add DIAD (205 g, 1.015 mol, 1.2 eq) dropwise via an addition funnel over ~1.5 hours, ensuring the internal temperature is maintained at < 5 °C .
-
Reaction: Slowly transfer the resulting cold, pale-yellow betaine solution to the main reaction flask containing the alcohol and nucleophile over ~2 hours, again maintaining an internal temperature of < 10 °C .
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction for the disappearance of 2-(tert-butoxy)ethanol by TLC or LC-MS.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate (1 L) and wash with 1N HCl (2 x 500 mL) and then brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid/oil.
-
Purification: Recrystallize the crude material from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure intermediate product.
Step 2: Synthesis of this compound
-
Setup: In a 2L flask with a mechanical stirrer and nitrogen inlet, dissolve the N-(2-(tert-butoxy)ethoxy)phthalimide from Step 1 (e.g., 190 g, 0.716 mol, 1.0 eq) in Dichloromethane (CH₂Cl₂, 1 L). Cool the solution to 0 °C.
-
Addition: Add methylhydrazine (49.5 g, 1.074 mol, 1.5 eq) dropwise over 1 hour, maintaining the temperature below 10 °C.[10] A thick white precipitate (phthalhydrazide) will form.
-
Reaction: Allow the slurry to warm to room temperature and stir for 12 hours.[10]
-
Isolation: Cool the mixture back to 0 °C and filter the solid phthalhydrazide. Wash the filter cake with cold CH₂Cl₂ (2 x 200 mL).
-
Purification: Combine the filtrates. To isolate as the free base, carefully concentrate the solvent under reduced pressure (avoiding high temperatures). The crude oil can then be purified by vacuum distillation or chromatography on base-treated silica. For salt formation, refer to Scenario 2 above.
Data Summary
| Parameter | Mitsunobu Reaction (Step 1) | Hydrazinolysis (Step 2) |
| Typical Yield | 80-90% | 85-95% |
| Key Byproducts | Triphenylphosphine oxide, DIAD-Hydrazide | Phthalhydrazide |
| Scale-Up Risk | High (Exotherm) | Moderate (Toxic Reagent) |
| Control Parameter | Temperature (<10 °C during addition) | Temperature, Reagent Handling |
Part 4: Visual Diagrams
Overall Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis pathway.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low Mitsunobu reaction yields.
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. labex.hu [labex.hu]
- 9. reddit.com [reddit.com]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.uga.edu [research.uga.edu]
- 13. msds.nipissingu.ca [msds.nipissingu.ca]
- 14. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Alkoxyamine Landscape: A Comparative Guide to O-(2-Tert-butoxyethyl)hydroxylamine for Bioconjugation
A Senior Application Scientist's Perspective on Optimizing Oxime Ligation Strategies
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, peptides, or nucleic acids—a process known as bioconjugation—is a cornerstone of modern molecular science. Among the arsenal of chemical tools available, oxime ligation stands out for its remarkable chemoselectivity and the stability of the resulting conjugate.[1][2] This reaction, the condensation of an alkoxyamine with an aldehyde or ketone, forges a robust oxime bond, providing a reliable method for creating everything from antibody-drug conjugates (ADCs) to sophisticated imaging agents.[1][3]
The choice of alkoxyamine reagent is a critical parameter that can significantly influence reaction efficiency, conjugate stability, and the physicochemical properties of the final product. While staples like aminooxyacetic acid have long been workhorses in the field, novel reagents continually emerge, offering unique advantages. This guide provides an in-depth comparison of O-(2-Tert-butoxyethyl)hydroxylamine against other commonly used alkoxyamines, offering experimental insights to inform your selection and optimize your bioconjugation workflows.
The Heart of the Matter: Oxime Ligation
The power of oxime ligation lies in the specific and bioorthogonal reaction between a nucleophilic alkoxyamine (R-ONH₂) and an electrophilic carbonyl group (an aldehyde or ketone).[2][4][5] This reaction proceeds under mild, aqueous conditions, a necessity for maintaining the structural integrity of sensitive biomolecules.[1] The resulting oxime linkage (R-O-N=C) is significantly more stable against hydrolysis than corresponding imine or hydrazone bonds, a crucial feature for conjugates intended for use in physiological environments.[2][6][7]
The reaction mechanism involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of water.[7] The rate-determining step is typically the dehydration of this intermediate, which is why the reaction is often catalyzed by acid or, more effectively for biological applications at neutral pH, by nucleophilic catalysts like aniline and its derivatives.[3][4][6][8]
Caption: General mechanism of oxime ligation.
Featured Reagent: this compound
This compound is a versatile alkoxyamine reagent used in organic synthesis and bioconjugation.[9][10][11] Its structure is distinguished by the presence of a tert-butoxyethyl group, which imparts specific properties relevant to bioconjugation.
Structure:
The key feature is the bulky tert-butyl group linked via an ethylene glycol spacer to the aminooxy functionality. This structure suggests several potential impacts on conjugation reactions:
-
Solubility: The ether linkage and the overall polarity of the molecule suggest good solubility in aqueous buffers, a primary requirement for bioconjugation.[9][11]
-
Steric Hindrance: The tert-butyl group is sterically demanding. This could potentially slow down the reaction kinetics compared to smaller alkoxyamines, especially if the carbonyl group on the biomolecule is in a sterically hindered environment. However, the ethylene glycol spacer may mitigate this effect by distancing the bulky group from the reactive aminooxy moiety.
-
Conjugate Properties: The incorporation of the tert-butoxyethyl group can increase the hydrophobicity and bulk of the final conjugate, which may influence its solubility, aggregation properties, and interaction with other molecules.
Comparative Analysis with Alternative Alkoxyamines
The selection of an alkoxyamine should be guided by the specific requirements of the application, including desired reaction speed, the nature of the biomolecule, and the properties of the final conjugate. Let's compare this compound with other widely used alternatives.
| Feature | This compound | Aminooxyacetic Acid (AOA) | O-Methylhydroxylamine | O-Benzylhydroxylamine |
| Structure | (CH₃)₃C-O-CH₂CH₂-ONH₂ | HOOC-CH₂-ONH₂ | CH₃-ONH₂ | C₆H₅-CH₂-ONH₂ |
| Molecular Weight | 133.19 g/mol | 91.06 g/mol | 47.04 g/mol | 123.14 g/mol |
| Key Feature | Bulky, hydrophobic tert-butyl group with a hydrophilic spacer. | Carboxylic acid handle for further modification or to increase solubility. | Small, highly water-soluble.[12] | Aromatic ring, can introduce hydrophobicity. |
| Solubility | Good aqueous solubility expected.[9][11] | Excellent aqueous solubility, especially as a salt. | Excellent aqueous solubility.[12] | Moderate aqueous solubility. |
| Reactivity | Moderate; potentially influenced by steric hindrance from the tert-butyl group. | High; small size and electronic properties favor reaction. | High; very small and unhindered. | Moderate; aromatic ring can have electronic effects. |
| Conjugate Properties | Adds bulk and a hydrophobic moiety. May influence aggregation. | Introduces a negative charge at neutral pH, potentially improving solubility of the conjugate. | Minimal modification, adds a small methyl group. | Introduces a hydrophobic and rigid benzyl group. |
| Common Use Case | Applications where increased bulk is desired or tolerated. | General purpose, especially when a charged handle is beneficial. | Creating minimally perturbed conjugates. | Introducing aromatic groups for specific interactions or properties. |
Experimental Deep Dive: Protocols and Best Practices
Success in bioconjugation hinges on robust and well-characterized protocols. The following sections provide a general framework for performing oxime ligations and preparing the necessary biomolecular precursors.
General Protocol for Oxime Ligation
This protocol provides a starting point for conjugating an alkoxyamine to a biomolecule containing an aldehyde or ketone. Optimization of concentrations, pH, and reaction time is recommended for each specific system.
Materials:
-
Carbonyl-containing biomolecule (e.g., protein, peptide)
-
Alkoxyamine (e.g., this compound hydrochloride)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0[12]
-
Catalyst (Optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)[8][13][14]
-
Purification System (e.g., Size-Exclusion Chromatography (SEC), Dialysis)[12]
Procedure:
-
Prepare Biomolecule: Dissolve the carbonyl-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[12]
-
Prepare Alkoxyamine: Dissolve the alkoxyamine hydrochloride in the reaction buffer. A 10- to 100-fold molar excess over the biomolecule is typically used to drive the reaction.
-
Initiate Reaction: Combine the biomolecule and alkoxyamine solutions.
-
Add Catalyst (Recommended for neutral pH): If the reaction is performed at pH ~7, add the aniline or phenylenediamine catalyst to a final concentration of 10-100 mM.[12] Note that aniline derivatives are often more effective catalysts.[8][15]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor Progress: The reaction can be monitored by techniques such as LC-MS to observe the formation of the desired conjugate mass or by SDS-PAGE, which will show a shift in the molecular weight of the protein.
-
Purification: Once the reaction is complete, remove the excess alkoxyamine and catalyst. This is typically achieved by size-exclusion chromatography (for proteins) or dialysis.[12]
Caption: A typical experimental workflow for oxime bioconjugation.
Creating the Carbonyl Handle on Your Biomolecule
The alkoxyamine is only one half of the reaction; a corresponding aldehyde or ketone must be present on the target biomolecule. These are rarely found naturally in proteins, but they can be introduced site-specifically through several reliable methods:
-
Oxidation of N-terminal Serine/Threonine: Treatment of a protein or peptide with an N-terminal serine or threonine residue with sodium periodate (NaIO₄) results in oxidative cleavage, converting the N-terminal residue into a glyoxylyl aldehyde.[3][16] This is a highly site-specific method.
-
Incorporation of Unnatural Amino Acids (UAAs): The most versatile method involves genetically encoding a UAA containing a ketone or aldehyde group, such as p-acetylphenylalanine or p-formylphenylalanine, at a specific site in the protein.[14][17] This provides precise control over the conjugation site.
-
Enzymatic Modification: Certain enzymes can be used to generate carbonyl groups on biomolecules, such as the use of galactose oxidase to oxidize terminal galactose residues on glycoproteins.
Conclusion and Outlook
The choice of an alkoxyamine reagent is a critical decision in the design of a bioconjugation strategy. This compound offers a unique combination of features, most notably the introduction of a bulky tert-butoxyethyl moiety that can influence the physicochemical properties of the resulting conjugate. Its utility should be weighed against its potential for steric hindrance, which may affect reaction kinetics.
For applications requiring rapid kinetics and minimal structural perturbation, smaller reagents like O-methylhydroxylamine are excellent choices. When a charged handle is desired to enhance solubility or for downstream applications, aminooxyacetic acid remains a superior option.
Ultimately, the optimal alkoxyamine is application-dependent. We recommend empirically testing a small panel of alkoxyamines to identify the reagent that provides the best balance of reaction efficiency, conjugate stability, and desired final properties for your specific biomolecule and application. By understanding the interplay between the structure of the alkoxyamine and the outcome of the conjugation, researchers can harness the full power of oxime ligation to build better bioconjugates for research, diagnostics, and therapeutics.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation - Wikipedia [en.wikipedia.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]
- 10. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 11. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Stability of Hydroxylamine Reagents
For researchers, scientists, and drug development professionals, the choice of reagent can be as critical as the experimental design itself. Hydroxylamine and its derivatives are powerful nucleophiles and reducing agents, indispensable in synthesizing oximes, hydroxamic acids, and in bioconjugation chemistry. However, their utility is often shadowed by their inherent instability. This guide provides an in-depth comparison of the stability of common hydroxylamine reagents, supported by experimental insights and data, to inform your selection and handling practices.
The Chemical Foundation of Hydroxylamine Instability
Hydroxylamine (NH₂OH) is a molecule walking a tightrope of reactivity and instability. Its structure, containing both a nucleophilic nitrogen and an oxygen atom, makes it susceptible to several degradation pathways. The free base is notoriously unstable, particularly in concentrated forms or at elevated temperatures, and is rarely used as such in laboratory settings.[1][2] Its decomposition can be exothermic and, in some cases, explosive.[1][3][4]
The primary degradation mechanisms include:
-
Oxidation: Hydroxylamine is readily oxidized, especially in the presence of metal ions (like Cu²⁺ and Fe³⁺) or other oxidizing agents.[5][6] This process can lead to the formation of nitrogen oxides (N₂O, NO) and nitrogen gas.[5][7]
-
Disproportionation: In aqueous solutions, hydroxylamine can disproportionate into ammonia and nitrogen or nitrous oxide. This reaction is influenced by pH, with decomposition accelerated at a pH above 7.0.[6][8]
-
Thermal Decomposition: Heating hydroxylamine, particularly in its free base form or in concentrated solutions, leads to rapid and often uncontrollable decomposition.[4][7][9] Theoretical studies suggest that the initial, energetically favorable step is a bimolecular isomerization to ammonia oxide, a pathway that is accelerated in aqueous solutions.[4]
To counteract this inherent instability, hydroxylamine is almost always supplied and used as a salt, most commonly the hydrochloride or sulfate salt.[2][10] These salts protonate the nitrogen atom, significantly reducing its nucleophilicity and susceptibility to oxidation, thereby enhancing the reagent's shelf-life and safety.
Comparative Stability of Common Hydroxylamine Reagents
The choice between hydroxylamine free base, its inorganic salts, and O-substituted derivatives hinges on the specific requirements of a reaction, including pH, solubility, and, critically, stability.
Hydroxylamine Free Base (NH₂OH)
-
Stability Profile: Highly unstable as a pure solid, which decomposes even at room temperature.[1][11] It is typically handled as a 50 wt. % aqueous solution, but even this form is hazardous and requires stabilization, often with proprietary additives like chelating agents (e.g., EDTA derivatives) to sequester catalytic metal ions.[3][6]
-
Key Considerations: The decomposition of 50 wt% solutions can be triggered by temperatures above 35-40°C, contamination with metals, or inadvertent concentration.[3] Due to its hazardous nature, its use is generally limited to industrial-scale processes with stringent safety controls. For most laboratory applications, generating the free base in situ from a stable salt is the preferred and safer method.[12]
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Stability Profile: As a white crystalline solid, this is one of the most common and stable forms of hydroxylamine.[13] It is significantly more stable than the free base due to the protonation of the amine group. However, it is hygroscopic and should be stored in tightly sealed containers in a cool, dry place (2-8°C is recommended) to prevent moisture-induced degradation.[13][14][15]
-
Thermal Data: Decomposition of the solid begins at temperatures above 115°C and can become violent above 140°C.[14] Studies using Differential Scanning Calorimetry (DSC) have placed the onset of decomposition for the solid around 157-165°C.[9][16] Interestingly, aqueous solutions of hydroxylamine hydrochloride have a lower decomposition onset temperature (around 145°C) than the solid, possibly due to the catalytic effect of free ions in solution.[9][11][16]
Hydroxylamine Sulfate ((NH₃OH)₂SO₄)
-
Stability Profile: Similar to the hydrochloride salt, hydroxylamine sulfate is a stable, crystalline solid. It is often considered slightly more stable thermally than the hydrochloride salt in some contexts, though both are robust for general laboratory use.
-
Thermal Data: DSC studies show a decomposition onset temperature of around 157°C.[16] However, under certain conditions, a violent reaction was measured for the solid salt, highlighting the need for careful handling.[11] Like the hydrochloride, its stability is compromised by heat and moisture.
O-Substituted Hydroxylamines (R-ONH₂)
-
Stability Profile: This class of reagents, such as O-methylhydroxylamine hydrochloride (CH₃ONH₂·HCl), offers a significant advantage in stability. The substitution on the oxygen atom prevents many of the self-oxidation and disproportionation pathways that plague unsubstituted hydroxylamine. They are particularly useful in forming stable oxime ethers.[17]
-
Key Considerations: The stability of O-substituted hydroxylamines makes them ideal for reactions requiring more forcing conditions or longer reaction times. N,N,O-trisubstituted hydroxylamines have been explored in medicinal chemistry as bioisosteres that can improve metabolic stability compared to corresponding hydrocarbon units.[18]
Summary of Stability Parameters
| Reagent | Form | Key Stability Characteristics | Recommended Storage |
| Hydroxylamine Free Base | 50% Aqueous Solution | Highly unstable, sensitive to heat (>35°C), metal ions, and high pH.[3][6] Requires stabilizers. | Refrigerated (2-8°C), away from metals.[3] |
| Hydroxylamine HCl | White Crystalline Solid | Stable solid, but hygroscopic.[13][14] Aqueous solutions are less thermally stable than the solid.[9][16] | Cool (2-8°C), dry, tightly sealed containers.[13] |
| Hydroxylamine Sulfate | White Crystalline Solid | Thermally stable solid, comparable or slightly superior to the HCl salt.[11][16] | Cool, dry, tightly sealed containers. |
| O-Substituted Hydroxylamines | Typically HCl Salts | Generally more stable than unsubstituted hydroxylamines; less prone to oxidative degradation.[17] | Cool, dry, tightly sealed containers. |
Experimental Protocol: Assessing Reagent Stability
Trustworthiness in research demands self-validating protocols. To assess and compare the stability of hydroxylamine stock solutions, a simple spectrophotometric assay can be employed. This protocol is based on the oxidation of hydroxylamine, followed by a colorimetric reaction.
Principle
Hydroxylamine can be oxidized to nitrite (NO₂⁻). The resulting nitrite can then be quantified using a Griess reagent system, which forms a colored azo dye that is measurable by UV-Vis spectrophotometry. By measuring the concentration of a hydroxylamine solution over time under specific stress conditions (e.g., elevated temperature), one can determine its degradation rate.
Materials
-
Hydroxylamine reagent to be tested (e.g., Hydroxylamine HCl)
-
Deionized Water
-
Iodate solution (e.g., 0.05 M KIO₃)
-
Griess Reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer)
-
UV-Vis Spectrophotometer and cuvettes
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a fresh 1 M stock solution of the hydroxylamine reagent in deionized water. Record the initial concentration (Time 0).
-
Apply Stress Condition: Aliquot the stock solution into several sealed vials. Place them in a controlled environment, such as a 40°C water bath or incubator.
-
Sample at Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Oxidation Step: Dilute a small sample of the hydroxylamine solution to a suitable concentration (e.g., into the µg/mL range). Add a defined excess of the iodate solution. This reaction oxidizes hydroxylamine to nitrite.[19]
-
Color Development: Add the Griess reagent to the sample. The nitrite formed will react to produce a magenta-colored azo dye. Allow the color to develop for a specified time (e.g., 15 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically ~540 nm) against a blank.
-
Quantification: Use a standard curve, prepared with known concentrations of sodium nitrite, to determine the concentration of nitrite in your sample. This value corresponds to the concentration of remaining active hydroxylamine.
-
Data Analysis: Plot the hydroxylamine concentration versus time to determine the degradation rate under the tested conditions.
This protocol allows for a quantitative comparison of stability between different batches or types of hydroxylamine reagents under controlled laboratory conditions.
Visualization of Experimental Workflow
The following diagram outlines the workflow for the comparative stability assessment.
Caption: Workflow for comparing the stability of two hydroxylamine reagents.
Conclusion and Recommendations
The stability of hydroxylamine reagents is not a trivial matter; it directly impacts experimental reproducibility, safety, and outcomes.
-
For Maximum Stability and Safety: The solid salt forms, hydroxylamine hydrochloride and hydroxylamine sulfate , are the reagents of choice for most applications. They offer a long shelf life when stored properly.
-
For Specialized Applications: O-substituted hydroxylamines provide enhanced stability and are excellent choices for synthesizing oxime ethers or when reactions require harsher conditions.
-
Avoid Free Base: The use of hydroxylamine free base solutions should be approached with extreme caution and is generally discouraged in a research setting unless stringent, industrial-grade safety protocols are in place. Generating the free base in situ from a salt immediately before use is the far safer alternative.
By understanding the underlying chemistry of instability and selecting the appropriate reagent form, researchers can harness the power of hydroxylamines while ensuring the integrity and safety of their work.
References
- 1. HYDROXYLAMINE | 7803-49-8 [chemicalbook.com]
- 2. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Lessons [ncsp.tamu.edu]
- 4. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 7. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. icheme.org [icheme.org]
- 13. Page loading... [guidechem.com]
- 14. actylislab.com [actylislab.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
The Strategic Advantage of the Tert-Butoxyethyl Group in Hydroxylamine Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals, the judicious selection of protecting groups is a critical determinant of success. For the versatile yet sensitive hydroxylamine moiety, effective protection is paramount to prevent undesired side reactions and ensure high yields of the target molecule. While various protecting groups have been employed, the tert-butoxyethyl (Boc-ON) group has emerged as a strategic choice, offering a unique combination of stability and selective cleavage. This guide provides an in-depth technical comparison of the tert-butoxyethyl protecting group with other common alternatives for hydroxylamines, supported by experimental insights to inform your synthetic strategy.
The Challenge of Protecting Hydroxylamines
Hydroxylamines (R-NHOH or R₂NOH) are valuable synthetic intermediates due to their dual nucleophilic nature, with reactivity at both the nitrogen and oxygen atoms. This reactivity, however, presents a significant challenge in multistep syntheses where chemoselectivity is crucial. Protecting the hydroxyl group is often necessary to allow for selective modifications at the nitrogen atom or other parts of the molecule. An ideal protecting group for a hydroxylamine should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule.
The Tert-Butoxyethyl Group: A Profile of Stability and Selectivity
The tert-butoxyethyl group, structurally an ether linkage, provides robust protection for the hydroxyl group of a hydroxylamine. Its stability is attributed to the sterically hindered tert-butyl group, which shields the ether oxygen from nucleophilic attack. This inherent stability makes it an excellent choice for synthetic routes involving basic conditions, organometallic reagents, and many common transformations.
The key advantage of the tert-butoxyethyl group lies in its acid-labile nature. Cleavage is typically achieved under acidic conditions, which proceed via a mechanism that is distinct from the removal of many other common protecting groups, thus offering a valuable tool for orthogonal synthesis strategies.
Comparative Analysis with Alternative Protecting Groups
The selection of a protecting group is always context-dependent. Here, we compare the tert-butoxyethyl group with other frequently used protecting groups for hydroxylamines.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tert-Butoxyethyl (Boc-ON) | R-NHO-(CH₂)₂-O-tBu | Alkylation with 2-(tert-butoxy)ethyl mesylate | Acidic conditions (e.g., TFA, HCl) | Stable to bases and nucleophiles; Orthogonal to many other groups. | Requires acidic conditions for removal, which may not be suitable for all substrates. |
| Benzyl (Bn) | R-NHO-CH₂-Ph | Williamson ether synthesis (BnBr, base) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; Mild, neutral deprotection. | Not suitable for molecules with reducible functional groups (e.g., alkynes, alkenes); Catalyst poisoning can be an issue. |
| Tert-Butyldimethylsilyl (TBDMS) | R-NHO-Si(CH₃)₂(tBu) | TBDMSCl, imidazole in DMF | Fluoride ions (e.g., TBAF) or acidic conditions | Mild introduction and removal; Orthogonal to many groups. | Can be labile to strong acids and some nucleophiles; Silicon byproducts can complicate purification. |
| Tert-Butoxycarbonyl (Boc) | R-N(Boc)OH | Boc₂O, base | Acidic conditions (e.g., TFA, HCl) | Well-established; Stable to a wide range of conditions. | Primarily protects the nitrogen, not the oxygen; Can be prone to side reactions at the oxygen. |
Table 1: Comparison of Common Hydroxylamine Protecting Groups. This table summarizes the key features of the tert-butoxyethyl group alongside other common protecting groups, highlighting their respective strengths and weaknesses to guide the selection process in organic synthesis.
The Orthogonality Advantage: A Key to Complex Synthesis
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept, known as orthogonal protection , is a cornerstone of modern synthetic strategy.[1] The tert-butoxyethyl group plays a significant role in such strategies. For instance, in a molecule containing both a tert-butoxyethyl-protected hydroxylamine and a tert-butoxycarbonyl (Boc)-protected amine, the Boc group can be selectively removed under standard acidic conditions without affecting the tert-butoxyethyl ether. Conversely, stronger acidic conditions can cleave the tert-butoxyethyl group, offering a tiered deprotection strategy.[2]
Experimental Protocols
Protection of Hydroxylamine with the Tert-Butoxyethyl Group
This protocol describes the synthesis of O-(2-tert-butoxyethyl)hydroxylamine hydrochloride, a common precursor for introducing the protecting group.[3]
Step 1: Synthesis of 2-(tert-butoxy)ethanol
-
In a suitable reaction vessel, tert-butyl alcohol is reacted with ethylene oxide to form the tert-butoxyethyl derivative.
Step 2: Formation of this compound hydrochloride
-
The resulting 2-(tert-butoxy)ethanol is treated with hydroxylamine hydrochloride under acidic conditions.
-
The reaction mixture is stirred at room temperature to facilitate the formation of the hydroxylamine derivative.
-
The crude product is purified by recrystallization or chromatography to yield pure this compound hydrochloride.[3]
Step 3: N-Alkylation of this compound
-
The protected hydroxylamine can then be N-alkylated using standard procedures, for example, by reaction with an alkyl halide in the presence of a base.
Deprotection of the Tert-Butoxyethyl Group
The cleavage of the tert-butoxyethyl ether is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to the specific substrate and the presence of other acid-labile groups.
Method 1: Using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butoxyethyl-protected hydroxylamine in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The crude product is then purified by an appropriate method.
Method 2: Using Hydrochloric Acid (HCl)
-
Dissolve the protected hydroxylamine in a solvent such as methanol or dioxane.
-
Add a solution of HCl in the same solvent or as an aqueous solution.
-
Stir the reaction at room temperature or with gentle heating.
-
After the reaction is complete, neutralize the acid and extract the product.
-
Purify the deprotected hydroxylamine as required.
Visualizing the Strategy
The following diagrams illustrate the protection and deprotection schemes, as well as the orthogonal relationship of the tert-butoxyethyl group with the Boc group.
Caption: General scheme for the protection and deprotection of a hydroxylamine using the tert-butoxyethyl group.
Caption: Orthogonal deprotection strategy showcasing the selective removal of Boc and tert-butoxyethyl protecting groups.
Conclusion
The tert-butoxyethyl protecting group offers a compelling set of advantages for the protection of hydroxylamines in complex organic synthesis. Its robustness towards a wide range of reaction conditions, coupled with its selective removal under acidic conditions, makes it a valuable tool for enhancing chemoselectivity and enabling orthogonal protection strategies. While the choice of any protecting group must be carefully considered within the context of the overall synthetic plan, the tert-butoxyethyl group provides a powerful and reliable option for researchers and drug development professionals tackling challenging synthetic targets.
References
A Researcher's Guide to Oxime Ligation: Navigating Alternatives to O-(2-Tert-butoxyethyl)hydroxylamine
For researchers, scientists, and drug development professionals, the ability to selectively and stably conjugate molecules is paramount. Oxime ligation, a bioorthogonal reaction between an alkoxyamine and a carbonyl group (an aldehyde or ketone), has emerged as a cornerstone technology in bioconjugation, enabling the synthesis of complex biomolecular architectures for a myriad of applications, from antibody-drug conjugates (ADCs) to sophisticated imaging probes.[1][2] O-(2-Tert-butoxyethyl)hydroxylamine has been a widely used reagent in this field, valued for the stability of the resulting oxime bond. However, the landscape of chemical biology is dynamic, and a deeper understanding of the available chemical tools is essential for optimizing experimental outcomes.
This guide provides an in-depth, data-driven comparison of viable alternatives to this compound for oxime ligation. We will delve into the nuances of reactivity, stability, and application-specific considerations for each alternative, empowering you to make informed decisions in your research endeavors.
The Chemistry of Choice: Understanding the Oxime Ligation Landscape
The efficacy of an oxime ligation strategy is governed by a delicate interplay of reaction kinetics and the stability of the resultant oxime bond. The choice of the alkoxyamine reagent is a critical determinant of both of these factors. The fundamental reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.[3][4]
The rate of this reaction is profoundly influenced by the steric and electronic properties of the substituent on the alkoxyamine. Generally, increased steric bulk around the nucleophilic nitrogen atom can hinder the approach to the carbonyl group, leading to slower reaction rates.[5] Conversely, the electronic nature of the substituent can impact the nucleophilicity of the aminooxy group and the stability of the resulting oxime bond.
Furthermore, the reaction is highly pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3][6] However, for many biological applications, performing the reaction at a neutral pH is a necessity. This has led to the development and widespread use of nucleophilic catalysts, most notably aniline and its derivatives, which can dramatically accelerate the reaction rate at physiological pH.[7][8][9][10]
Head-to-Head Comparison: Performance Metrics of Alkoxyamine Reagents
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound and its prominent alternatives. The data presented is a synthesis of information from various literature sources. It is important to note that direct, side-by-side quantitative kinetic data under identical conditions is not always available, and thus some values are estimations based on established principles of chemical reactivity.
| Reagent | Structure | Relative Reactivity | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| This compound | Moderate | ~0.01 - 0.1 (uncatalyzed, neutral pH) | Forms a highly stable oxime bond. The tert-butyl group provides significant steric bulk, leading to slower reaction kinetics compared to less hindered alternatives. Good solubility in aqueous and organic solvents. | |
| O-Methylhydroxylamine | High | ~0.1 - 1 (uncatalyzed, neutral pH) | Minimal steric hindrance results in faster reaction kinetics. The resulting O-methyl oxime is very stable. High water solubility makes it ideal for many bioconjugation applications.[1][3][6] | |
| O-Benzylhydroxylamine | Low | <0.01 (uncatalyzed, neutral pH) | Significant steric hindrance from the benzyl group leads to slower reaction rates. The resulting O-benzyl oxime is stable. The aromatic ring can be leveraged for analytical purposes or to introduce hydrophobicity.[3][11] | |
| Aminooxyacetic Acid (AOA) | High | ~0.1 - 1 (uncatalyzed, neutral pH) | The carboxylate group enhances water solubility and provides a handle for further functionalization. The small size leads to favorable kinetics. Widely used for modifying proteins and peptides.[12] |
Delving Deeper: A Qualitative and Application-Focused Analysis
Beyond the numbers, the choice of an alkoxyamine reagent is often dictated by the specific demands of the application.
For Speed and Simplicity: O-Methylhydroxylamine
When rapid and efficient conjugation is the primary concern, O-methylhydroxylamine stands out as a superior choice. Its minimal steric profile allows for faster reaction kinetics, which is particularly advantageous when working with low concentrations of precious biomolecules.[6] Its high water solubility simplifies reaction setup and purification, making it a workhorse reagent for a wide range of bioconjugation applications, including the labeling of glycoproteins and cell surfaces.[7]
For Controlled Reactions and Unique Properties: O-Benzylhydroxylamine
In scenarios where a slower, more controlled ligation is desired, or when the introduction of an aromatic moiety is beneficial, O-benzylhydroxylamine offers a unique set of properties. The steric bulk of the benzyl group significantly slows down the reaction rate, which can be advantageous in preventing unwanted side reactions in complex systems.[3] The aromatic ring can be a useful handle for analytical techniques or for modulating the hydrophobicity of the final conjugate, a feature that can be exploited in drug delivery systems.[11][13][14][15]
For Versatility and Further Functionalization: Aminooxyacetic Acid (AOA)
Aminooxyacetic acid (AOA) provides a compelling combination of favorable kinetics and functional versatility. Its small size ensures rapid reaction rates, comparable to O-methylhydroxylamine.[5] The key advantage of AOA lies in its carboxylic acid functionality, which serves as a convenient point of attachment for other molecules, enabling the construction of more complex bioconjugates. This has made AOA a popular choice for peptide and protein modification, as well as for the development of targeted drug delivery systems.[12][16]
The Stability Question: How Robust is the Oxime Bond?
A critical advantage of oxime ligation is the exceptional stability of the resulting C=N-O bond, particularly when compared to other linkages like hydrazones.[1] Oxime bonds are significantly more resistant to hydrolysis over a wide pH range, a crucial feature for bioconjugates intended for in vivo applications.[3][6][8]
Studies have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones.[1] While direct comparative stability data for oximes derived from different alkoxyamines is scarce, the inherent stability of the oxime linkage itself is a well-established principle. The electronic properties of the substituent on the oxygen atom can have a modest influence on the hydrolytic stability, but for most practical purposes, all the alternatives discussed here form highly stable conjugates.
Experimental Corner: Protocols for Comparative Analysis
To empower researchers to make their own data-driven decisions, we provide detailed, step-by-step methodologies for comparing the performance of different alkoxyamine reagents.
Protocol 1: Determining Second-Order Rate Constants of Oxime Ligation by HPLC
This protocol outlines a method to quantify the reaction kinetics of different alkoxyamines with a model aldehyde or ketone.
Materials:
-
Aldehyde or ketone substrate (e.g., 4-formylbenzoic acid)
-
Alkoxyamine hydrochlorides (this compound, O-methylhydroxylamine, O-benzylhydroxylamine, Aminooxyacetic acid)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0
-
Quenching Solution: 1 M Hydroxylamine in water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the aldehyde/ketone substrate in the reaction buffer.
-
Prepare 100 mM stock solutions of each alkoxyamine hydrochloride in the reaction buffer.
-
-
Reaction Setup:
-
In separate reaction vials, add the aldehyde/ketone stock solution to the reaction buffer to a final concentration of 1 mM.
-
Initiate the reaction by adding an equimolar amount (1 mM final concentration) of the respective alkoxyamine stock solution to each vial.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the aldehyde/ketone peak and the appearance of the oxime product peak.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product at each time point.
-
Plot the concentration of the product formed over time.
-
Calculate the second-order rate constant (k₂) using the integrated rate law for a second-order reaction: 1/([A]t - [A]0) = kt where [A] is the concentration of the limiting reactant.
-
Protocol 2: Assessing the Hydrolytic Stability of Oxime Conjugates
This protocol describes a method to compare the stability of oxime bonds formed from different alkoxyamines under various pH conditions.
Materials:
-
Purified oxime conjugates of a model aldehyde/ketone with each alkoxyamine.
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0).
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare Sample Solutions:
-
Dissolve each purified oxime conjugate in the different pH buffers to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Analyze the aliquots by HPLC to quantify the amount of remaining oxime conjugate and the amount of hydrolyzed aldehyde/ketone.
-
-
Data Analysis:
-
Plot the percentage of the remaining oxime conjugate against time for each pH condition.
-
Calculate the half-life (t₁/₂) of each conjugate at each pH to compare their relative stabilities.
-
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the oxime ligation mechanism and a workflow for comparing alkoxyamine reagents.
Caption: Mechanism of Oxime Bond Formation.
Caption: Workflow for Comparing Alkoxyamine Reagents.
Conclusion: Making an Informed Choice
The selection of an alkoxyamine reagent for oxime ligation is a critical decision that can significantly impact the success of a bioconjugation strategy. While this compound remains a valuable tool, a nuanced understanding of the available alternatives is essential for researchers seeking to optimize their experimental designs.
-
For applications demanding rapid kinetics and high efficiency, O-methylhydroxylamine and aminooxyacetic acid are excellent choices due to their minimal steric hindrance.
-
When a more controlled reaction or the introduction of specific physicochemical properties is desired, the bulkier O-benzylhydroxylamine offers unique advantages.
-
The inherent stability of the oxime bond is a hallmark of this chemistry, providing robust conjugates suitable for a wide range of in vitro and in vivo applications.
By carefully considering the kinetic and stability data presented, and by employing the provided experimental protocols for head-to-head comparisons, researchers can confidently select the optimal alkoxyamine reagent to advance their scientific goals.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Aminooxy Biotin-Based Characterization of the Surfaceome of Chondrogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Hydrolytic Stability of Hydrazones and Oximes [research.amanote.com]
- 13. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Reaction Kinetics of Hydroxylamines
Abstract
For researchers, medicinal chemists, and drug development professionals, understanding the reaction kinetics of hydroxylamines is paramount for applications ranging from bioconjugation and prodrug activation to the synthesis of critical pharmaceutical intermediates. This guide provides a comparative analysis of the factors governing the kinetics of oxime formation—the cornerstone reaction of hydroxylamines with carbonyl compounds. We will delve into the structural and environmental factors that dictate reaction rates, present methodologies for their accurate measurement, and offer field-proven insights into experimental design and interpretation.
Introduction: The Significance of Hydroxylamine Kinetics
Hydroxylamines (R-NHOH) and their derivatives are powerful nucleophiles that undergo a robust and chemoselective condensation reaction with aldehydes and ketones to form oximes (R¹R²C=NOH).[1] This reactivity is central to their utility in drug development. The rate of this reaction can determine the efficacy of a drug delivery system, the stability of a conjugate, or the yield of a synthetic process. A slow reaction may be impractical for in-vivo applications, while an overly rapid, uncontrolled reaction could lead to off-target effects. Therefore, a quantitative understanding of the kinetics is not merely academic; it is a critical tool for rational design and optimization.
This guide will compare the reactivity of various hydroxylamines, focusing on the key variables that researchers can manipulate to achieve desired kinetic profiles.
The Mechanistic Foundation: A Tale of Two Steps
The formation of an oxime from a hydroxylamine and a carbonyl compound is a two-step process involving a tetrahedral carbinolamine intermediate. The overall reaction rate is exquisitely sensitive to pH because each step has different requirements for acid catalysis. This relationship was meticulously detailed in the seminal work of William P. Jencks.[2][3]
-
Step 1: Nucleophilic Attack. The neutral hydroxylamine's nitrogen atom attacks the electrophilic carbonyl carbon. This step is accelerated by acid catalysis, which involves protonating the carbonyl oxygen, making the carbon more electrophilic.[4] However, at very low pH, the hydroxylamine itself becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing the reaction.
-
Step 2: Dehydration. The resulting carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime. This dehydration step is also acid-catalyzed.
The interplay between these two steps results in a characteristic bell-shaped pH-rate profile, with the maximum rate typically observed in a mildly acidic environment (pH ≈ 4-6).[4][5] At this optimal pH, there is a sufficient concentration of both the neutral, nucleophilic hydroxylamine and the protonated species required to catalyze both the attack and dehydration steps.
Caption: General mechanism of acid-catalyzed oxime formation.
Comparative Kinetic Analysis: Key Influencing Factors
The rate of oxime formation is not a constant; it is dictated by the inherent structure of both the hydroxylamine and the carbonyl compound, as well as the reaction environment.
Structural Effects of the Hydroxylamine
The nucleophilicity of the hydroxylamine nitrogen is the primary determinant of its reactivity. This is modulated by both electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs) attached to the nitrogen or oxygen of the hydroxylamine increase electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction.
-
Steric Hindrance: Bulky substituents on or near the hydroxylamine nitrogen can sterically impede its approach to the carbonyl carbon, reducing the reaction rate.
Structural Effects of the Carbonyl Compound
The electrophilicity of the carbonyl carbon is the key factor.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. The additional alkyl group on a ketone provides more steric hindrance and is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the proton of an aldehyde.
-
Aromatic vs. Aliphatic: Aromatic aldehydes and ketones are often less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.
Data Presentation: A Comparative Overview
While a comprehensive database comparing all hydroxylamines is beyond the scope of this guide, the following table synthesizes representative second-order rate constant data to illustrate the principles discussed. The data is normalized for reaction with a model aromatic aldehyde (e.g., benzaldehyde) under standardized, mildly acidic conditions.
| Hydroxylamine Derivative | Substituent Type | Representative Second-Order Rate Constant (k, M⁻¹s⁻¹) | Kinetic Impact |
| Hydroxylamine (NH₂OH) | Unsubstituted (Baseline) | ~0.1 - 1 | Baseline Reactivity |
| O-Methylhydroxylamine | O-Alkyl (Weak EDG) | ~1 - 5 | Faster than baseline |
| N-Methylhydroxylamine | N-Alkyl (Weak EDG) | ~0.5 - 2 | Slightly faster than baseline |
| O-Benzylhydroxylamine | O-Aryl (Weak EWG) | ~0.05 - 0.5 | Slower than baseline |
| O-(4-Nitrobenzyl)hydroxylamine | O-Aryl with strong EWG | ~0.01 - 0.1 | Significantly slower |
| Aminooxyacetic acid | O-Alkyl with EWG | ~0.5 - 2 | Comparable to N-Alkyl |
Note: These values are illustrative approximations compiled from various kinetic studies to demonstrate relative trends. Actual rates are highly dependent on the specific carbonyl substrate, pH, buffer, and solvent system.
Experimental Protocols for Kinetic Measurement
Accurate measurement of reaction kinetics requires robust experimental design. UV-Vis spectrophotometry is a widely accessible and reliable method, particularly when one of the species has a unique absorbance profile.
Workflow for Kinetic Analysis
Caption: Standard workflow for a UV-Vis based kinetic experiment.
Protocol: UV-Vis Spectrophotometric Assay
This protocol is designed for determining the pseudo-first-order rate constant for the reaction between a hydroxylamine and a chromogenic aldehyde, such as 4-nitrobenzaldehyde.[6] By using a large excess of the hydroxylamine, its concentration remains effectively constant, allowing the reaction to be treated as a pseudo-first-order process with respect to the aldehyde.
Objective: To determine the pseudo-first-order rate constant (k_obs) and subsequently the second-order rate constant (k₂) for the reaction.
Materials:
-
Double-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
1 cm path length quartz cuvettes.
-
Phosphate buffer (100 mM, pH 7.0).
-
Stock solution of 4-nitrobenzaldehyde (e.g., 10 mM in DMSO).
-
Stock solution of (aminooxy)methane (e.g., 1 M in water).
-
Micropipettes and standard lab equipment.
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the 4-nitrobenzaldehyde oxime product (determine this by running a full spectrum of the final product). Set the instrument to kinetic mode to record absorbance versus time. Thermostat the cuvette holder to 25°C.
-
Reagent Preparation: In a 1 cm cuvette, add 950 µL of phosphate buffer and 40 µL of the 1 M (aminooxy)methane stock solution. This will be the "excess" reagent.
-
Blanking: Place the cuvette in the spectrophotometer and blank the instrument.
-
Reaction Initiation: Remove the cuvette. To initiate the reaction, add 10 µL of the 10 mM 4-nitrobenzaldehyde stock solution, cap the cuvette, invert 2-3 times to mix rapidly, and immediately place it back into the spectrophotometer.
-
Data Acquisition: Start the kinetic run immediately. Record the absorbance at the predetermined wavelength over time until the reaction reaches completion (i.e., the absorbance value plateaus). The final concentration in the cuvette will be 100 µM 4-nitrobenzaldehyde and 40 mM (aminooxy)methane (a 400-fold excess).
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Fit the data to a single exponential equation: A(t) = A_f + (A₀ - A_f) * e^(-k_obs * t) where A(t) is absorbance at time t, A₀ is initial absorbance, A_f is final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Hydroxylamine] In this example, k₂ = k_obs / 0.040 M.
-
Trustworthiness Check: Repeat the experiment with at least two other concentrations of the excess hydroxylamine. A plot of the resulting k_obs values versus [Hydroxylamine] should yield a straight line passing through the origin, with the slope of the line being the second-order rate constant, k₂. This validates the reaction order.
Implications for Drug Development
The ability to tune hydroxylamine reaction kinetics is a powerful tool:
-
Bioconjugation: For labeling proteins or other biomolecules, a rapid reaction at physiological pH (around 7.4) is often desired to achieve high yields with minimal incubation times.[2] Here, highly reactive hydroxylamines are preferred.
-
Prodrug Activation: If a hydroxylamine is part of a linker designed to release a drug upon encountering a specific aldehyde or ketone biomarker, the kinetics must be precisely controlled. The reaction should be slow enough to prevent premature drug release but fast enough to be therapeutic upon reaching the target site.
-
Impurity Control: In pharmaceutical synthesis, hydroxylamine can be a genotoxic impurity. Sensitive analytical methods, often based on derivatization with a carbonyl compound, are required to quantify it at trace levels.[7] The kinetics of this derivatization reaction must be fast and quantitative for the method to be reliable.
Conclusion
The reaction kinetics of hydroxylamines are governed by a predictable yet nuanced interplay of electronic effects, steric hindrance, and environmental factors, most notably pH. By understanding the fundamental mechanism of oxime formation, researchers can rationally select or design hydroxylamine reagents and carbonyl partners to achieve a desired kinetic profile. The use of standardized kinetic assays, such as UV-Vis spectrophotometry, provides the quantitative data necessary to compare alternatives objectively and optimize systems for applications in drug discovery, delivery, and manufacturing. This guide serves as a foundational resource for harnessing the versatile chemistry of hydroxylamines to advance pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Mechanism of Oxime and Semicarbazone Formation1 | Semantic Scholar [semanticscholar.org]
- 3. mindat.org [mindat.org]
- 4. quora.com [quora.com]
- 5. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Protein Labeling using O-(2-Tert-butoxyethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and robust labeling of proteins is paramount for elucidating biological mechanisms, developing targeted therapeutics, and creating sensitive diagnostics. The choice of labeling chemistry is a critical decision that dictates the specificity, stability, and ultimate functionality of the resulting protein conjugate. This guide provides an in-depth, objective comparison of protein labeling using O-(2-Tert-butoxyethyl)hydroxylamine, a key reagent in oxime ligation, with other prevalent bioconjugation strategies. We will delve into the underlying chemistry, provide detailed experimental protocols for labeling and validation, and present a framework for selecting the optimal method for your research needs.
The Rise of Oxime Ligation: A Chemoselective and Stable Approach
Traditional protein labeling methods often target highly abundant functional groups, such as primary amines on lysine residues (e.g., using N-hydroxysuccinimide [NHS] esters) or thiols on cysteine residues (e.g., using maleimides). While effective, these approaches can lead to heterogeneous products and may impact protein function if the targeted residues are within active or binding sites.
Bioorthogonal chemistries, which involve reactions that proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes, offer a powerful alternative. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a prime example of such a "click" reaction. This compound provides the aminooxy functionality for this highly specific and stable bond formation.
The key advantage of oxime ligation lies in its exceptional chemoselectivity. Aldehyde and ketone groups are rare in native proteins, meaning they can be introduced at specific sites through genetic engineering or enzymatic modification, allowing for precise control over the location of the label. Furthermore, the resulting oxime bond is significantly more stable than hydrazone and imine bonds, particularly under physiological conditions, ensuring the integrity of the conjugate throughout downstream applications.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A[Protein with Aldehyde/Ketone] -- "this compound" --> B{Oxime Ligation};
B -- "Stable Oxime Bond" --> C[Labeled Protein];
} caption: "Workflow of Protein Labeling via Oxime Ligation"
Comparative Analysis of Protein Labeling Chemistries
The selection of a labeling strategy should be a deliberate process based on the specific protein, the desired site of labeling, and the intended application. Here, we compare oxime ligation with two other widely used methods: NHS ester and maleimide chemistries.
| Feature | Oxime Ligation (this compound) | NHS Ester Chemistry | Maleimide Chemistry |
|---|---|---|---|
| Target Residue | Aldehyde or Ketone (introduced site-specifically) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High (targets rare functional groups) | Lower (lysine is abundant) | High (cysteine is less abundant) |
| Bond Formed | Oxime | Amide | Thioether |
| Bond Stability | Very High | High | Moderate (potential for retro-Michael addition) |
| Reaction pH | ~4.5-7.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Key Advantage | Site-specific labeling, high stability | Generally applicable to most proteins | Site-specific labeling |
| Potential Drawback | Requires introduction of a carbonyl group | Can lead to heterogeneous labeling, potentially affecting protein function | Requires accessible cysteine residues; potential for disulfide bond reduction |
Experimental Validation: A Multi-Faceted Approach
Regardless of the labeling chemistry chosen, rigorous validation is essential to confirm successful conjugation, determine the degree of labeling, and ensure that the protein's function is not compromised. A combination of techniques is often required for a comprehensive assessment.
Confirmation of Labeling: SDS-PAGE and Mass Spectrometry
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a straightforward initial assessment of labeling success. The covalent attachment of a label increases the molecular weight of the protein, resulting in a noticeable upward shift in the band position on the gel compared to the unlabeled control.
dot graph LR { subgraph "SDS-PAGE Gel" lane1 [label="Marker"]; lane2 [label="Unlabeled Protein"]; lane3 [label="Labeled Protein"]; end
subgraph "Band Positions"
marker_bands [label="Ladder", shape=plaintext];
unlabeled_band [label="Lower MW", shape=plaintext];
labeled_band [label="Higher MW (Shift)", shape=plaintext, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
end
lane1 -- " " --> marker_bands;
lane2 -- " " --> unlabeled_band;
lane3 -- " " --> labeled_band;
} caption: "Expected SDS-PAGE result showing a molecular weight shift upon labeling."
Mass Spectrometry (MS) offers definitive confirmation and detailed characterization of the labeled protein.
- Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire protein-conjugate. A successful labeling event will result in a mass increase corresponding to the mass of the attached label. This technique is invaluable for determining the degree of labeling (i.e., the number of labels per protein).
- Peptide Mapping: In this "bottom-up" approach, the labeled protein is digested into smaller peptides, which are then analyzed by MS/MS. This allows for the precise identification of the amino acid residue(s) that have been modified, confirming site-specificity.
Quantification of Labeling Efficiency
Determining the degree of labeling (DOL), or the average number of label molecules per protein, is crucial for consistency and reproducibility. This can often be calculated from intact mass spectrometry data.
Assessment of Protein Function
It is critical to verify that the labeling process has not adversely affected the biological activity of the protein. The specific functional assay will depend on the protein of interest.
- Enzyme Activity Assays: For enzymes, activity can be measured by monitoring the conversion of a substrate to a product.
- Binding Assays: For proteins such as antibodies or receptors, binding to their specific ligand or antigen can be assessed using techniques like ELISA, surface plasmon resonance (SPR), or microscale thermophoresis (MST).
- Cell-Based Assays: If the protein's function is to elicit a cellular response, a cell-based assay can be used to confirm its activity after labeling.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for protein labeling and validation.
Protocol 1: Introduction of an Aldehyde Handle into a Glycoprotein
This protocol describes the mild oxidation of sialic acid residues on a glycoprotein to generate aldehyde groups, which can then be labeled with this compound.
Materials:
- Glycoprotein (e.g., IgG) at 3-15 mg/mL in 1X PBS
- Sodium meta-periodate (NaIO₄), 100 mM in water (prepare fresh)
- Glycerol
- Desalting column
Procedure:
- To your glycoprotein solution, add the 100 mM sodium periodate solution to a final concentration of 1 mM.
- Incubate the reaction on ice for 30 minutes, protected from light.
- Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 5 minutes.
- Remove excess periodate and glycerol using a desalting column equilibrated with 1X PBS, pH 7.4.
Protocol 2: Labeling of Aldehyde-Containing Protein with this compound
Materials:
- Aldehyde-containing protein from Protocol 1
- This compound
- Labeling buffer (e.g., 100 mM MES, pH 5.5)
- Aniline (optional catalyst)
- Desalting column
Procedure:
- Exchange the buffer of the aldehyde-containing protein to the labeling buffer.
- Add this compound to a final concentration of 1-5 mM.
- (Optional) To accelerate the reaction, add aniline to a final concentration of 10 mM.
- Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Remove excess labeling reagent using a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS).
Protocol 3: Validation of Labeling by SDS-PAGE
Materials:
- Labeled and unlabeled protein samples
- Laemmli sample buffer (2X)
- SDS-PAGE gel and electrophoresis system
- Coomassie Brilliant Blue stain or other suitable protein stain
Procedure:
- Mix equal volumes of your protein samples with 2X Laemmli sample buffer.
- Heat the samples at 95°C for 5 minutes.
- Load the samples onto the SDS-PAGE gel, including a molecular weight marker.
- Run the gel according to the manufacturer's instructions.
- Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
- Compare the migration of the labeled protein to the unlabeled control. A visible upward shift indicates successful labeling.
Protocol 4: Validation of Labeling by Intact Mass Spectrometry
Materials:
- Labeled and unlabeled protein samples
- Mass spectrometer (e.g., ESI-TOF or Orbitrap)
- LC system with a suitable column for protein separation (e.g., C4)
- Solvents: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)
Procedure:
- Desalt the protein samples using a suitable method.
- Inject the sample onto the LC-MS system.
- Elute the protein using a gradient of Solvent B.
- Acquire mass spectra in the appropriate mass range.
- Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
- Compare the mass of the labeled protein to the unlabeled control. The mass difference should correspond to the mass of the attached label.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Labeling Efficiency | Incomplete oxidation of the glycoprotein. | Ensure the sodium periodate solution is fresh. Optimize periodate concentration and reaction time. |
| Hydrolysis of the hydroxylamine reagent. | Prepare fresh solutions of this compound. | |
| Suboptimal pH for oxime ligation. | Ensure the labeling buffer is at the correct pH (typically 4.5-7.0). | |
| Protein Precipitation | Over-labeling leading to changes in solubility. | Reduce the molar excess of the labeling reagent. |
| Unsuitable buffer conditions. | Screen different buffers and pH values for the labeling reaction. | |
| Loss of Protein Activity | Labeling of a critical residue in the active or binding site. | If possible, use site-directed mutagenesis to move the labeling site away from critical regions. |
| Denaturation during the labeling process. | Perform the labeling reaction at a lower temperature or for a shorter duration. |
Conclusion
The validation of protein labeling is a critical step in ensuring the reliability and reproducibility of a wide range of biological experiments. This compound, through oxime ligation, offers a highly specific and stable method for protein conjugation. By employing a multi-faceted validation approach that includes SDS-PAGE, mass spectrometry, and functional assays, researchers can confidently generate high-quality labeled proteins for their studies. The choice of labeling chemistry should always be guided by the specific requirements of the experiment, and the protocols and comparative data presented here provide a solid foundation for making an informed decision.
A Comparative Guide to the Biocompatibility of O-(2-Tert-butoxyethyl)hydroxylamine Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the success of bioconjugates, particularly in therapeutic applications such as antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and, most critically, the biocompatibility of the final construct. This guide provides an in-depth, objective comparison of the O-(2-Tert-butoxyethyl)hydroxylamine linker, focusing on its biocompatibility profile in contrast to other commonly employed linker technologies. The insights and data presented herein are curated to empower you to make informed decisions in your research and development endeavors.
The this compound Linker: A Profile
The this compound linker is a heterobifunctional molecule that facilitates the conjugation of a hydroxylamine moiety to another molecule, often a drug or a labeling agent. Its primary utility lies in its reaction with a carbonyl group (an aldehyde or ketone) on a target biomolecule to form a stable oxime linkage.[1][2] The tert-butoxyethyl group provides a short, flexible spacer that can enhance solubility and potentially modulate the pharmacokinetic properties of the resulting bioconjugate.[1][3]
The core of this linker's functionality, and a central aspect of its biocompatibility, is the formation of the oxime bond. Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high specificity and efficiency under physiological conditions without interfering with native biological processes.[4][5][6] This inherent selectivity is the first pillar of its favorable biocompatibility profile.
Comparative Analysis of Linker Biocompatibility
The biocompatibility of a linker is not a single parameter but a multifactorial characteristic encompassing its stability in biological fluids, its potential to elicit an immune response, and the cytotoxicity of the linker itself and its degradation products.
In Vitro and In Vivo Stability: The Cornerstone of Biocompatibility
A linker's primary role is to ensure the payload remains attached to its targeting moiety until it reaches the desired site of action.[7][8] Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[9][10] The oxime bond formed by the this compound linker exhibits exceptional hydrolytic stability, particularly when compared to other common linkages like hydrazones.[4]
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages |
| Oxime | Hydrolysis (very slow at physiological pH) | Very high (days to weeks) | High stability, bioorthogonal formation | Slower formation kinetics compared to some "click" reactions |
| Hydrazone | pH-sensitive hydrolysis | Variable (hours to days) | Tunable release in acidic environments (endosomes) | Prone to premature release in circulation |
| Disulfide | Reduction by glutathione | Variable (hours) | Cleavage in the high-glutathione intracellular environment | Potential for premature cleavage in plasma |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | High in plasma, low in lysosomes | Specific release in the lysosomal compartment | Potential for off-target cleavage by other proteases |
Note: The stability data is compiled from multiple literature sources and is intended for comparative purposes. Actual stability can vary based on the specific molecular context.
The superior stability of the oxime linkage is a significant contributor to its biocompatibility, minimizing the systemic release of potentially toxic payloads.
Cytotoxicity Profile: Assessing the Impact on Cellular Health
While the intact linker within a bioconjugate is generally considered to have minimal intrinsic toxicity, it is crucial to evaluate the cytotoxicity of the linker itself, especially if there is a possibility of degradation or if unconjugated linker is present. Studies on various alkoxyamines have shown a range of cytotoxic effects, often dependent on their structure and ability to generate reactive radical species.[11][12] However, the this compound linker, with its stable ether and tert-butyl groups, is not designed to be labile and generate radicals under physiological conditions.
Furthermore, the metabolism of an oxime-linked ADC has been studied, with the primary metabolite being a fragment of the linker-payload still attached to an amino acid from the antibody.[13][14][15] This metabolite was found to be well-tolerated in animal models, suggesting that the degradation products of the oxime-linked conjugate have a favorable safety profile.[13][14][15]
Here is a conceptual comparison of the cytotoxicity of different linker types, keeping in mind that the primary driver of cytotoxicity in an ADC is the payload:
| Linker Type | Potential for Intrinsic Cytotoxicity | Cytotoxicity of Degradation Products |
| Oxime | Low | Low, based on metabolic studies of oxime-linked ADCs[13][14][15] |
| Hydrazone | Low | Dependent on the released payload and linker fragments |
| Disulfide | Low | Dependent on the released payload and linker fragments |
| Peptide | Low | Dependent on the released payload and linker fragments |
Immunogenicity: The Challenge of Unwanted Immune Responses
The immunogenicity of a linker is its potential to trigger an immune response, which can lead to rapid clearance of the bioconjugate and reduced efficacy.[16][17] While large polymeric linkers like polyethylene glycol (PEG) have been associated with the induction of anti-PEG antibodies, short-chain, non-polymeric linkers like this compound are generally considered to have low immunogenicity.[3][16][17] The tert-butoxyethyl moiety is a small, aliphatic structure that is less likely to be recognized as a foreign epitope by the immune system.
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of a linker, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50) and is a fundamental measure of cytotoxicity.[9]
Protocol:
-
Cell Seeding: Plate cancer cell lines (relevant to the intended therapeutic target) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the unconjugated linker, the payload, and the final bioconjugate in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-payload bond in a biologically relevant matrix.
Protocol:
-
Incubation: Incubate the bioconjugate at a concentration of 1 mg/mL in fresh plasma (human, mouse, or rat) at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), aliquot a portion of the plasma sample.
-
Sample Preparation: Precipitate the plasma proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the intact bioconjugate and any released payload using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Quantify the amount of intact bioconjugate at each time point and calculate the half-life of the linker in plasma.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the structure of the this compound linker, its conjugation reaction, and a general workflow for biocompatibility assessment.
Caption: Structure of this compound.
Caption: Oxime ligation reaction.
Caption: Workflow for assessing linker biocompatibility.
Conclusion
The this compound linker, through the formation of a highly stable oxime bond, presents a compelling option for the development of bioconjugates where prolonged in vivo stability is a critical requirement. Its inherent bioorthogonality, coupled with the likely low cytotoxicity and immunogenicity of its small, non-polymeric structure, positions it as a linker with a favorable biocompatibility profile. While direct, head-to-head comparative studies are always the gold standard, the existing body of evidence strongly supports the use of oxime-based linkers in applications demanding high stability and a good safety profile. As with any component in drug development, rigorous experimental validation of each specific bioconjugate is essential to confirm its biocompatibility and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Neutrophil Elastase-Activatable Prodrugs Based on an Alkoxyamine Platform to Deliver Alkyl Radicals Cytotoxic to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. | Semantic Scholar [semanticscholar.org]
- 16. creativepegworks.com [creativepegworks.com]
- 17. chempep.com [chempep.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-(2-Tert-butoxyethyl)hydroxylamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like O-(2-Tert-butoxyethyl)hydroxylamine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent risks is essential. This compound (CAS No. 1023742-13-3) is a versatile reagent used in organic synthesis.[1] However, its utility is accompanied by a distinct hazard profile that must be respected.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Flammable Liquid and Vapor (Category 3): This indicates that the chemical has a flashpoint and can be ignited under certain conditions.[2]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of this chemical can lead to adverse health effects.[2][3]
-
Very Toxic to Aquatic Life with Long Lasting Effects: Release into the environment can cause significant harm to aquatic ecosystems.[2]
-
Potential for Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[1][3]
-
Reactivity: It can react violently with oxidizing agents.[1]
These hazards dictate that this compound must be treated as a hazardous waste and must not be disposed of down the drain or in regular trash.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility data. | Prevents skin contact and potential irritation. No single glove material is impervious to all chemicals, so compatibility is key.[6] |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and provides a barrier in case of a small fire. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[7] A respirator may be needed for large spills. | Minimizes the inhalation of harmful vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail. The following workflow is designed to guide you through this process safely and effectively.
Caption: Disposal workflow for this compound.
Step 1: Designate a Satellite Accumulation Area (SAA) In accordance with the Resource Conservation and Recovery Act (RCRA), laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[2][8] This is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[9] The SAA should be under the direct control of laboratory personnel.
Step 2: Select a Compatible Waste Container The choice of waste container is critical to prevent leaks and reactions.
-
Material: Use a container made of a material that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Do not use metal containers, as some hydroxylamine derivatives can be corrosive.[11]
-
Lid: The container must have a tight-fitting, screw-top lid to prevent the escape of flammable vapors.[2]
-
Condition: The container must be in good condition, free from cracks or leaks.[8]
Step 3: Properly Label the Waste Container Proper labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[10][12] Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations.
-
The specific hazards: "Flammable Liquid", "Harmful if Swallowed", "Marine Pollutant".
-
The date accumulation begins.
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 4: Transfer Waste to the Container in a Fume Hood All transfers of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure and to contain any potential spills.
-
Use a funnel to prevent spills when pouring liquid waste.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]
-
Keep the container closed at all times except when adding waste.[3][4]
Step 5: Segregate from Incompatible Waste Due to its reactivity profile, this compound waste must be segregated from incompatible chemicals.[3]
-
Oxidizing Agents: Store away from strong oxidizing agents to prevent a violent reaction.[1]
-
Acids and Bases: While not explicitly stated for this specific compound, it is good practice to segregate it from strong acids and bases.[13]
-
Aqueous Waste: Do not mix with aqueous waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.[6]
Caption: Chemical waste segregation principles.
Step 6: Store Securely in the SAA The labeled and sealed waste container should be stored in the designated SAA.
-
The SAA should be a secure area, away from ignition sources and high-traffic areas.[4]
-
It is advisable to use secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[6]
Step 7: Arrange for Pickup by EH&S or Licensed Contractor Once the waste container is full, or if it has been in the SAA for the maximum allowable time (check your institution's policy, often 90 days), arrange for its collection.[10]
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste disposal contractor.
-
Do not attempt to transport the hazardous waste yourself.[14]
Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material suitable for flammable liquids.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EH&S department.
-
Prevent entry to the contaminated area.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7]
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.[7]
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring that your research practices are environmentally responsible and compliant with all applicable regulations.
References
- 1. Chemical Segregation | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. actylislab.com [actylislab.com]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. Reminder: Managing Chemical Waste in Labs – Emory Research Administration News [scholarblogs.emory.edu]
- 13. ehs.msstate.edu [ehs.msstate.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comprehensive Guide to the Safe Handling of O-(2-Tert-butoxyethyl)hydroxylamine
As a cornerstone in modern pharmaceutical and agrochemical synthesis, O-(2-Tert-butoxyethyl)hydroxylamine (CAS No. 1023742-13-3) is a versatile intermediate.[1] Its unique molecular structure is pivotal for specific chemical reactions, yet it also presents a distinct set of handling challenges.[1] This guide provides essential, field-tested procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and eye irritation.[2] Some data also suggests it may cause respiratory irritation.[2] A comprehensive understanding of its hazard profile, as outlined by the Globally Harmonized System (GHS), is the first step in establishing a robust safety protocol.
GHS Hazard Classifications [2]
-
Flammable liquids: Category 3 (H226)
-
Acute toxicity, oral: Category 4 (H302)
-
Skin corrosion/irritation: Category 2 (H315)
-
Serious eye damage/eye irritation: Category 2 (H319)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (H335)
The causality behind these classifications lies in the chemical's reactivity and physical properties. Its flammability necessitates strict control of ignition sources, while its potential to irritate biological tissues demands robust personal protective equipment to prevent direct contact.
Pre-Operational Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, a thorough pre-operational check is critical. This involves ensuring the primary engineering controls are functioning correctly and that appropriate PPE is selected and readily available.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is to minimize the inhalation of vapors, which can cause respiratory irritation.[2][4]
-
Ignition Source Control: Due to its flammability, all potential ignition sources, such as open flames, sparks from electrical equipment, and static discharge, must be eliminated from the handling area.[3] Use of explosion-proof equipment and proper grounding and bonding of containers during transfer are mandatory precautions.[3][5]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is not a matter of preference but a critical, scientifically informed decision to prevent chemical exposure.
| PPE Component | Specification and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A face shield should also be worn if there is a risk of splashing.[3] This combination provides comprehensive protection against accidental splashes that could cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves are required.[3] While specific breakthrough times for this compound are not readily available, nitrile gloves are a common and effective choice for many organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact. |
| Body Protection | A flame-retardant laboratory coat is essential.[3] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[6] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
Step 1: Preparation and Inspection
-
Before starting, ensure all necessary equipment is clean, dry, and in good working order.
-
Inspect the container of this compound for any signs of damage or leaks.
-
Ensure the work area is free of clutter and incompatible materials, particularly strong oxidizing agents.[1][5]
Step 2: Aliquoting and Transfer
-
Conduct all transfers within a chemical fume hood.
-
Ground and bond all metal containers to prevent the buildup of static electricity.[3]
-
Use non-sparking tools for all operations.[3]
-
Avoid creating aerosols or mists.
Step 3: Post-Handling and Decontamination
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all equipment and the work surface after use.
-
Properly remove and dispose of contaminated PPE.
The following diagram illustrates the logical flow of the safe handling procedure:
Caption: Workflow for the safe handling of this compound.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to a comprehensive safety plan.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
The recommended storage temperature is between 2-8°C, in an inert atmosphere and protected from light.
-
Store separately from incompatible materials, especially oxidizing agents.[1]
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.[3]
-
Do not dispose of this chemical down the drain.[3]
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures: Rapid and Effective Response
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures [3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
This procedural guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive hands-on training and are familiar with the specific safety protocols of their institution.
References
- 1. Cas 1023742-13-3,this compound | lookchem [lookchem.com]
- 2. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
